molecular formula C7H5FO3 B1214506 3-Fluoro-4-hydroxybenzoic acid CAS No. 350-29-8

3-Fluoro-4-hydroxybenzoic acid

カタログ番号: B1214506
CAS番号: 350-29-8
分子量: 156.11 g/mol
InChIキー: IUSDEKNMCOUBEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-hydroxybenzoic acid is a halo-substituted 4-hydroxybenzoic acid that can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDEKNMCOUBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188530
Record name 3-Fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-29-8
Record name 3-Fluoro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-4-hydroxybenzoic acid crystal structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of 3-Fluoro-4-hydroxybenzoic Acid

Executive Summary

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of complex pharmaceuticals, including potent enzyme inhibitors and KCa2/3 pan-inhibitors.[1][2] The introduction of a fluorine atom onto the benzoic acid scaffold profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making its solid-state characteristics a critical area of study for drug development and formulation.[3] This guide provides a comprehensive technical overview of the crystal structure of this compound. We delve into the fundamental principles governing its crystalline architecture, detail the experimental workflows for structure determination, and analyze the key supramolecular interactions that define its three-dimensional lattice. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state chemistry of this important compound.

Foundational Properties of this compound

The unique arrangement of the carboxyl, hydroxyl, and fluoro functional groups dictates the compound's chemical behavior and its utility as a synthetic intermediate. Understanding its basic physicochemical properties is the first step in any solid-state characterization.

PropertyValueSource(s)
Molecular Formula C₇H₅FO₃[2][4]
Molecular Weight 156.11 g/mol [2][4]
CAS Number 350-29-8[2][5]
Appearance Off-white to brown crystalline powder[2]
Melting Point 154-158 °C[2][5]
Solubility Slightly soluble in water; soluble in polar organic solvents.[1][2]
InChI Key IUSDEKNMCOUBEE-UHFFFAOYSA-N[2][5]

The Supramolecular Architecture: Key Intermolecular Interactions

The crystal structure of an organic molecule is not determined by the molecule in isolation, but by the intricate network of non-covalent interactions that assemble it into a periodic lattice. For this compound, three primary forces are at play.

  • O-H···O Hydrogen Bonds: The carboxylic acid group is the most powerful hydrogen bond donor and acceptor in the molecule. As is characteristic of most benzoic acid derivatives, it is expected to form highly stable, centrosymmetric cyclic dimers through a pair of O-H···O hydrogen bonds, creating the robust R²₂(8) graph set motif.[6][7] This interaction is the primary driving force for the crystal packing.

  • Hydroxyl Group Interactions: The phenolic hydroxyl group provides an additional site for strong hydrogen bonding, acting as both a donor and an acceptor. This allows the primary carboxylic acid dimers to be linked into more extended one-, two-, or three-dimensional networks, further stabilizing the crystal lattice.

  • The Role of Fluorine: The electronegative fluorine atom can participate in weaker, yet structurally significant, hydrogen bonds, most notably C-H···F interactions.[8] While more subtle than O-H···O bonds, these directional interactions can play a crucial role in dictating the final polymorphic form and overall packing density.[9]

Experimental Workflow for Crystal Structure Determination

Determining the crystal structure is a multi-stage process that begins with high-purity material and culminates in a refined 3D model of the atomic arrangement.

Synthesis and Single Crystal Growth Protocol

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[10] The following protocol, based on established synthesis routes and crystallization principles, is designed to yield crystals suitable for analysis.

Part A: Synthesis via Demethylation [1][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 4-5 volumes), and glacial acetic acid (approx. 4-5 volumes).

  • Reflux: Heat the stirred mixture to reflux and maintain for 16-34 hours. The progress of the demethylation can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice-water bath to precipitate the crude product.

  • Purification: Filter the resulting solid, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from hot water or an ethanol-water mixture to yield the bulk material for characterization and crystal growth experiments.[11][12]

Part B: Crystal Growth by Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system, such as an ethanol-water or methanol solution, at a slightly elevated temperature.[12][13] The goal is to find a solvent in which the compound has moderate solubility.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish or small beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to slow the rate of evaporation. Place the setup in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Once they reach a suitable size (approx. 0.1-0.3 mm), carefully harvest them from the mother liquor.

Integrated Characterization Workflow

A single crystal may not be representative of the bulk material. Therefore, an integrated approach combining single-crystal analysis with bulk characterization is essential for a complete and trustworthy assessment.[10]

Crystal_Structure_Workflow cluster_synthesis Material Preparation cluster_analysis Structural Analysis cluster_output Final Data synthesis Synthesis & Purification crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth High-purity material pxrd Powder XRD (PXRD) - Phase Purity - Polymorph ID synthesis->pxrd Bulk sample thermal Thermal Analysis (DSC/TGA) - Melting Point - Thermal Stability synthesis->thermal Bulk sample spectro Spectroscopy (FT-IR, NMR) - Functional Groups - Molecular Structure synthesis->spectro Bulk sample sc_xrd Single-Crystal XRD (SC-XRD) - Data Collection - Structure Solution - Refinement crystal_growth->sc_xrd Select single crystal final_structure Definitive Crystal Structure - Unit Cell - Space Group - H-Bonding Network sc_xrd->final_structure Primary structure information pxrd->final_structure Confirms bulk identity thermal->final_structure Confirms thermal properties spectro->final_structure Confirms molecular identity

Caption: Integrated workflow for the determination of the crystal structure of this compound.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13] A suitable crystal is mounted on a diffractometer, and its diffraction pattern is collected. The structure is then solved and refined to yield atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions.

  • Powder X-ray Diffraction (PXRD): PXRD is the primary tool for characterizing the bulk, microcrystalline material.[10] It provides a unique "fingerprint" of the crystalline phase, which can be compared to a pattern simulated from the SC-XRD data to confirm that the single crystal is representative of the bulk sample. It is also essential for identifying different polymorphic forms.

  • Thermal and Spectroscopic Analysis: Techniques like Differential Scanning Calorimetry (DSC) confirm the melting point and can detect phase transitions, while spectroscopic methods like FT-IR and NMR confirm the molecular structure of the bulk material.[14]

Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for this compound was not identified in the surveyed literature, we can infer its most probable structural features based on closely related molecules, such as 3-fluoro-4-methylbenzoic acid.[6]

Illustrative Crystallographic Data

The following table presents data for 3-fluoro-4-methylbenzoic acid as a predictive model for the type of parameters expected for this compound.

Parameter3-fluoro-4-methylbenzoic acid (Illustrative)
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8295 (2)
b (Å) 26.502 (2)
c (Å) 7.0259 (5)
β (°) 98.248 (3)
Volume (ų) 705.41 (8)
Z 4
Source:[6]

Key Structural Features:

  • Molecular Conformation: The molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the carboxylic acid group.[6]

  • Supramolecular Assembly: The dominant structural motif is the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules.[6] These dimers are the fundamental building blocks of the crystal lattice. The phenolic -OH group and the C-H bonds would then form further hydrogen bonds (O-H···O, C-H···O, C-H···F) that link these primary dimers into a stable three-dimensional framework.

Conclusion

The crystal structure of this compound is governed by a robust network of intermolecular interactions, dominated by the classic carboxylic acid hydrogen-bonded dimer. The additional hydroxyl and fluoro substituents provide further opportunities for hydrogen bonding, creating a stable and intricate supramolecular architecture. A thorough understanding of this structure, achieved through the integrated experimental workflow described herein, is paramount for controlling the solid-state properties of this compound in pharmaceutical development. Future research should focus on exhaustive polymorphism screening and co-crystallization studies to explore the full landscape of its solid forms, which could yield materials with optimized solubility, stability, and bioavailability.

References

3-Fluoro-4-hydroxybenzoic acid FT-IR spectrum analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 3-Fluoro-4-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation necessary for the unambiguous identification and characterization of this molecule.

Introduction: The Vibrational Fingerprint of a Multifunctional Molecule

This compound is a substituted aromatic carboxylic acid featuring three distinct functional moieties: a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and a carbon-fluorine bond (-F) attached to a benzene ring. Each of these groups, along with the aromatic ring itself, possesses unique vibrational modes that absorb infrared radiation at specific frequencies.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly sensitive technique to probe these vibrations. The resulting spectrum provides a unique "molecular fingerprint," offering invaluable information regarding the compound's functional groups, bonding arrangements, and the influence of intermolecular forces, such as hydrogen bonding. For quality control, reaction monitoring, and structural elucidation in a drug development pipeline, a thorough understanding of the FT-IR spectrum is indispensable.

Caption: Molecular structure of this compound.

Experimental Protocol: Obtaining a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is the preferred method due to its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol for ATR-FT-IR Analysis
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Causality: Failure to acquire an accurate background will result in spurious peaks and a distorted baseline in the final spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the finely powdered this compound sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Trustworthiness: Co-adding multiple scans improves the signal-to-noise ratio, ensuring that weak signals are reliably detected above the baseline noise.

  • Data Processing and Cleaning:

    • After acquisition, the instrument software automatically performs the background subtraction.

    • If necessary, apply a baseline correction to produce a flat baseline. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal thoroughly to prepare for the next sample.

ATR_FTIR_Workflow start Start clean_crystal 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background 2. Acquire Background Spectrum (Measures atmosphere + instrument) clean_crystal->background apply_sample 3. Apply Solid Sample (Ensure good contact) background->apply_sample acquire_sample 4. Acquire Sample Spectrum (Co-add scans for S/N ratio) apply_sample->acquire_sample process 5. Process Data (Background subtract, baseline correct) acquire_sample->process end End (Clean Spectrum) process->end

Caption: Standard workflow for acquiring an ATR-FT-IR spectrum.

Detailed FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is rich with information. The analysis is best approached by examining distinct regions corresponding to specific functional group vibrations. Due to extensive hydrogen bonding in the solid state, where carboxylic acids typically form centrosymmetric dimers, many peaks are broadened.[1][2]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Appearance
3300-2500O-H stretch (Carboxylic acid dimer)Very broad, strong absorption, often with smaller peaks superimposed.[1][2][3]
~3300O-H stretch (Phenolic)Broad, medium-to-strong, often merged with the carboxylic acid O-H band.
3100-3000C-H stretch (Aromatic)Weak to medium, sharp peaks, often appearing as shoulders on the O-H band.[4]
1710-1680C=O stretch (Aromatic carboxylic acid)Very strong, sharp peak.[1][4]
1610-1580C=C stretch (Aromatic ring)Medium to strong, sharp peaks.[5]
1500-1400C=C stretch (Aromatic ring)Medium to strong, sharp peaks.[5]
1440-1395O-H in-plane bend (Carboxylic acid)Medium intensity, may overlap with other bands.[1]
1320-1210C-O stretch (Carboxylic acid)Strong, broad peak.[1][4]
~1250C-O stretch (Aryl ether/Phenol)Strong, sharp peak.
~1100C-F stretchStrong, sharp peak.
960-900O-H out-of-plane bend (Carboxylic acid dimer)Medium intensity, characteristically broad.[1][4]
Below 900C-H out-of-plane bend (Aromatic)Medium to strong peaks, position depends on substitution pattern.[6][7]
**3.1 The Hydroxyl Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹) **

This region is dominated by the O-H stretching vibrations.

  • Carboxylic Acid O-H: The most prominent feature is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This breadth is a hallmark of the strong hydrogen bonding present in the cyclic dimers formed by carboxylic acid groups.[1]

  • Phenolic O-H: A broad O-H stretching band from the phenolic hydroxyl group is also expected in this region, typically around 3300 cm⁻¹. It is usually merged with the much broader and more intense signal from the carboxylic acid.

  • Aromatic C-H: Weak, sharp C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3070-3030 cm⁻¹).[2][4] These are often observed as small, sharp "pips" superimposed on the broad O-H absorption band.[1]

**3.2 The Carbonyl Stretching Region (1750 cm⁻¹ - 1650 cm⁻¹) **

An intense, sharp absorption peak characteristic of the C=O stretching vibration of the carboxylic acid is found here. For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency to the 1710-1680 cm⁻¹ range, compared to saturated carboxylic acids (1730-1700 cm⁻¹).[4] This is one of the most reliable and easily identifiable peaks in the spectrum.

**3.3 The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹) **

This region contains a wealth of complex, overlapping peaks that are unique to the molecule's overall structure.

  • Aromatic C=C Stretching: Two or more sharp, medium-intensity bands appear in the 1610-1450 cm⁻¹ range, confirming the presence of the benzene ring.[5]

  • C-O Stretching and O-H Bending: This region is complex due to the coupling of vibrations. A strong, broad C-O stretching vibration from the carboxylic acid group is expected between 1320-1210 cm⁻¹.[1][4] A second strong C-O stretching band from the phenolic group is also present. Additionally, the in-plane O-H bending vibration of the carboxylic acid appears around 1440-1395 cm⁻¹.[1]

  • C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption, typically in the 1150-1000 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration.

  • Out-of-Plane Bending: A characteristically broad absorption between 960-900 cm⁻¹ is assigned to the out-of-plane O-H bend of the hydrogen-bonded carboxylic acid dimer.[1][4] Below 900 cm⁻¹, C-H out-of-plane bending ("wagging") vibrations of the aromatic ring appear, and their specific positions can give clues about the 1,2,4-trisubstitution pattern of the ring.[6][7]

Summary and Conclusion

The FT-IR spectrum of this compound is defined by several key features that together form a unique analytical signature:

  • An exceptionally broad O-H stretching band from 3300-2500 cm⁻¹, confirming the presence of a hydrogen-bonded carboxylic acid dimer.

  • A very strong and sharp C=O stretching absorption between 1710-1680 cm⁻¹, indicative of a conjugated carboxylic acid.

  • Multiple sharp peaks in the 1610-1450 cm⁻¹ region, confirming the aromatic ring.

  • A complex and strong series of absorptions between 1320-1210 cm⁻¹ arising from coupled C-O stretching and O-H bending modes.

  • A strong C-F stretching band around 1100 cm⁻¹.

By carefully analyzing these regions and comparing them to established correlation tables, researchers can confidently verify the identity and purity of this compound, making FT-IR spectroscopy an essential tool in both research and industrial settings.

References

3-Fluoro-4-hydroxybenzoic acid melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No. 350-29-8), a key intermediate in pharmaceutical and materials science research. We will delve into the theoretical underpinnings that govern the melting transition of this molecule, explore the practical methodologies for its accurate determination, and discuss the critical factors that influence its observed value, such as purity and polymorphism. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this fundamental physical property.

Introduction: The Significance of a Melting Point

This compound is a substituted aromatic carboxylic acid with significant utility in the synthesis of complex organic molecules, including potent KCa2/3 pan-inhibitors for ion channel research.[1] Its physical properties are foundational to its application, and among these, the melting point stands out as a critical parameter.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2][3] Far from being a mere physical constant, it is a powerful indicator of a compound's identity and purity.[2][4] For a pure, crystalline solid, the melting transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of even minor impurities will typically cause a depression and broadening of this range, a phenomenon that provides a simple yet effective method for purity assessment.[5][6] In the context of drug development and materials science, an accurate understanding of the melting point is indispensable for quality control, stability studies, and formulation design.

Reported Melting Point of this compound

A review of commercially available data and safety data sheets reveals a consensus on the melting point of this compound, though with slight variations. These differences can be attributed to the purity of the material and the specific analytical technique employed.

Melting Point Range (°C)Source
154 - 158ChemicalBook[1][7][8][9]
161 - 162Synquest Labs[10]
160 - 163Thermo Fisher Scientific[11]
157 - 159abcr GmbH
161Biosynth[12]

This compilation underscores that the expected melting point for high-purity this compound lies approximately between 154°C and 163°C . A broader range or a value significantly below this may indicate the presence of impurities.

Core Principles: Factors Influencing Melting Point

To accurately interpret a measured melting point, one must understand the physicochemical phenomena that influence it. For substituted benzoic acids, two factors are paramount: purity and polymorphism.

The Effect of Impurities

The presence of a soluble impurity disrupts the crystalline lattice of a solid.[5] This disruption requires less energy to break the intermolecular forces holding the solid together, resulting in a melting point depression . The impurity also introduces heterogeneity into the solid matrix, causing different parts of the substance to melt at slightly different temperatures, which leads to a broadening of the melting range .[6] This principle is a cornerstone of purity analysis in organic chemistry.

G Figure 1: Impact of Impurities on Melting Point cluster_0 Pure Compound cluster_1 Impure Compound A Uniform Crystalline Lattice B Sharp Melting Point (e.g., 161-162°C) A->B Requires specific T to break C Disrupted Crystalline Lattice D Depressed & Broad Melting Range (e.g., 155-160°C) C->D Requires less T to break

Caption: Logical flow showing how impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[13] These different polymorphs, while chemically identical, have distinct arrangements of molecules in the crystal lattice. This results in different lattice energies and, consequently, different physical properties, including melting point, solubility, and stability. Substituted benzoic acids are known to exhibit polymorphism, which can arise from conformational flexibility or different patterns of intermolecular interactions, such as hydrogen bonding.[14][15][16][17] The isolation of a specific polymorph can depend on crystallization conditions like solvent, temperature, and cooling rate.[13] Therefore, it is plausible that variations in the reported melting point of this compound could be due to the presence of different polymorphic forms.

Methodologies for Accurate Melting Point Determination

Precise and reproducible melting point determination relies on standardized protocols and calibrated instrumentation. Two methods are prevalent in modern research laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point.[18][19] It involves heating a small sample packed into a capillary tube at a controlled rate.[2]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Press the open end of a thin-walled capillary tube into the powder multiple times.[18]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A packed sample height of 2-3 mm is ideal. Compaction can be aided by dropping the capillary tube down a long glass tube onto the benchtop.[18][20]

  • Instrumentation and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[2]

    • Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting range.[4]

    • Allow the apparatus to cool. Prepare a new sample.

    • Set the starting temperature to ~20°C below the approximate melting point.

    • Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Self-Validation and Trustworthiness:

    • Calibration: Before the experiment, the thermometer of the apparatus must be calibrated using certified reference standards with known melting points that bracket the expected range of the sample.[18][20]

    • Reproducibility: The determination should be performed in triplicate to ensure the results are consistent and reproducible.

G Figure 2: Workflow for Capillary Melting Point Determination A 1. Sample Preparation (Dry, Powder, Pack Capillary) B 2. Instrument Setup (Place capillary in block) A->B C 3. Rapid Scan (Optional) (Heat at 10-20°C/min) Estimate approximate MP B->C D 4. Precise Scan (New Sample) Heat slowly (1-2°C/min) ~20°C below approx. MP C->D E 5. Observation & Recording D->E F Record T1: First liquid appears E->F G Record T2: All solid disappears E->G H Report Melting Range (T1 - T2) F->H G->H

Caption: A step-by-step workflow for accurate melting point determination using a capillary apparatus.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22][23] It provides a more quantitative and objective measure of the melting process. The melting transition is observed as an endothermic peak on the DSC thermogram, where the sample absorbs heat to melt.[24]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into a small aluminum DSC pan.

    • Hermetically seal the pan using a sample press. Ensure the pan bottom is flat.

  • Instrumentation and Measurement:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Program the instrument to heat the sample at a constant rate, typically 5-10°C per minute , under an inert nitrogen atmosphere.

    • The instrument records the differential heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting event.

    • Onset Temperature: The extrapolated temperature at which the peak begins is often reported as the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the heat absorbed during melting. This value is related to the sample's crystallinity.[24]

G Figure 3: Idealized DSC Thermogram for Melting origin x_axis x_axis origin->x_axis Temperature (°C) -> y_axis y_axis origin->y_axis Heat Flow (mW) -> Endothermic p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 peak_label Melting Peak onset_label Onset T peak_temp_label Peak T onset_line_start onset_line_start onset_line_end onset_line_end onset_line_start->onset_line_end peak_line_start peak_line_start peak_line_end peak_line_end peak_line_start->peak_line_end

Caption: A representative DSC curve showing an endothermic melting peak with key analysis points.

Synthesis Context: Implications for Purity

This compound can be synthesized via the demethylation of 3-fluoro-4-methoxybenzoic acid.[1] One reported method involves heating the starting material with concentrated hydrobromic acid and acetic acid.[25] Potential impurities arising from this synthesis could include unreacted starting material or by-products from side reactions. The crude product is often described as a blackish-brown crystal, which necessitates purification, typically by recrystallization, to yield a purer, off-white solid.[11][25] The success of this purification step is directly validated by measuring a sharp melting point within the expected range.

Conclusion

The melting point of this compound is a fundamental thermophysical property, with a generally accepted range of 154-163°C for pure material. This guide has established that accurate determination is not merely a procedural task but an analytical investigation. The observed value is critically dependent on sample purity, with impurities leading to a characteristic depression and broadening of the melting range. Furthermore, the potential for polymorphism in substituted benzoic acids introduces another variable that can affect the melting point.

For reliable and reproducible results, this guide recommends adherence to standardized protocols, such as the capillary method or Differential Scanning Calorimetry, with a strong emphasis on slow heating rates and proper instrument calibration. By synthesizing theoretical principles with practical, field-proven methodologies, researchers can confidently use the melting point to verify the identity and assess the purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

A Comprehensive Guide to the NMR Spectral Data of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structural elucidation is paramount for quality control and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this molecule. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Numbering

The structural analysis by NMR spectroscopy begins with a clear understanding of the molecule's atom numbering convention, which is crucial for assigning spectral peaks.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];

// Define nodes for atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C7 [label="C7 (=O)", pos="0,3!"]; O_cooh [label="OH", pos="1.5,3!"]; O_oh [label="OH", pos="0,-3!"]; F3 [label="F", pos="-2.6,-1.5!"]; H2 [label="H", pos="-2.3,1.25!"]; H5 [label="H", pos="2.3,-1.25!"]; H6 [label="H", pos="2.3,1.25!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C4 -- O_oh; C3 -- F3; C2 -- H2; C5 -- H5; C6 -- H6; }

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of the obtained NMR data.

Sample Preparation:

  • A sample of approximately 10-20 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a common choice as it effectively dissolves the analyte and its residual water peak does not obscure the aromatic proton signals.

  • The solution is transferred to a standard 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, is typically used.[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition: Standard pulse sequences are employed for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra.

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_Experiment" { label="Experimental"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; SamplePrep [label="Sample Preparation\n(Dissolve in DMSO-d6)"]; DataAcq [label="Data Acquisition\n(1D & 2D NMR)"]; SamplePrep -> DataAcq [label="Transfer to NMR tube"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; Assignment [label="Peak Assignment\n(1D & 2D Spectra)"]; Interpretation [label="Structural Interpretation\n(Chemical Shifts, Couplings)"]; Processing -> Assignment; Assignment -> Interpretation; } DataAcq -> Processing [lhead="cluster_Analysis", ltail="cluster_Experiment"]; }

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The presence of the fluorine atom introduces characteristic splitting patterns due to H-F coupling.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-27.6 - 7.8dd³J(H2-H6) ≈ 2.0, ⁴J(H2-F) ≈ 11.0
H-56.9 - 7.1d³J(H5-H6) ≈ 8.5
H-67.7 - 7.9ddd³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5, ⁴J(H6-H2) ≈ 2.0
4-OH10.0 - 11.0br s-
COOH12.0 - 13.0br s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The aromatic region of the spectrum shows three distinct signals corresponding to H-2, H-5, and H-6.

    • H-5: This proton appears as a doublet due to coupling with the adjacent H-6 proton (³J(H5-H6)).

    • H-2: This proton is observed as a doublet of doublets. The larger splitting is due to the four-bond coupling with the fluorine atom (⁴J(H2-F)), and the smaller splitting is due to the four-bond meta-coupling with H-6 (⁴J(H6-H2)).

    • H-6: This proton exhibits the most complex splitting pattern, a doublet of doublet of doublets, arising from coupling to H-5 (³J(H6-H5)), the fluorine atom (³J(H6-F)), and H-2 (⁴J(H6-H2)).

  • Exchangeable Protons: The protons of the hydroxyl (4-OH) and carboxylic acid (COOH) groups appear as broad singlets at the downfield end of the spectrum. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. These signals will disappear upon the addition of a few drops of D₂O to the NMR tube due to proton-deuterium exchange.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The fluorine atom also couples with the carbon nuclei, leading to characteristic splittings.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

CarbonChemical Shift (δ, ppm)C-F Coupling Constant (J, Hz)
C-1~123³J(C1-F) ≈ 3
C-2~118³J(C2-F) ≈ 6
C-3~152¹J(C3-F) ≈ 245
C-4~148²J(C4-F) ≈ 13
C-5~117²J(C5-F) ≈ 20
C-6~126⁴J(C6-F) ≈ 1
C=O~167⁴J(C=O-F) ≈ 3

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • Direct C-F Coupling: The most significant feature is the large one-bond coupling constant (¹J(C3-F)) for the carbon directly attached to the fluorine atom (C-3). This large coupling is a definitive indicator of a direct C-F bond.

  • Longer-Range C-F Couplings: Two-bond (²J(C-F)), three-bond (³J(C-F)), and even four-bond (⁴J(C-F)) couplings are also observed, although they are significantly smaller than the one-bond coupling. These couplings are invaluable for confirming the assignment of the carbon signals. For instance, C-4 and C-5, which are two bonds away from the fluorine, show noticeable splitting.

  • Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

2D NMR Spectroscopy for Unambiguous Assignments

To further confirm the assignments of the ¹H and ¹³C NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

  • COSY: A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons, confirming the H-2/H-6 and H-5/H-6 correlations.

  • HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the signals of H-2, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-2, C-5, and C-6) in the ¹³C spectrum.

The following diagram illustrates the key correlations that would be observed in COSY and HSQC spectra.

digraph "NMR_Correlations" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_H1" { label="¹H NMR"; H2 [label="H-2"]; H5 [label="H-5"]; H6 [label="H-6"]; }

subgraph "cluster_C13" { label="¹³C NMR"; C2 [label="C-2"]; C5 [label="C-5"]; C6 [label="C-6"]; }

// COSY Correlations H2 -> H6 [label="COSY", color="#4285F4", fontcolor="#4285F4"]; H5 -> H6 [label="COSY", color="#4285F4", fontcolor="#4285F4", dir=both];

// HSQC Correlations H2 -> C2 [label="HSQC", color="#EA4335", fontcolor="#EA4335", style=dashed]; H5 -> C5 [label="HSQC", color="#EA4335", fontcolor="#EA4335", style=dashed]; H6 -> C6 [label="HSQC", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Caption: Key COSY and HSQC correlations for this compound.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by 2D NMR techniques, allows for the unequivocal structural determination of this compound. The characteristic chemical shifts and, in particular, the H-F and C-F coupling constants, provide a detailed fingerprint of the molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling them to confidently identify and characterize this important chemical entity.

References

An In-depth Technical Guide to the pKa of 3-Fluoro-4-hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of 3-fluoro-4-hydroxybenzoic acid, a critical parameter for professionals in drug development and scientific research. We will delve into the theoretical underpinnings of this value, the electronic effects of the fluoro and hydroxyl substituents, and detailed, field-proven methodologies for its empirical determination.

The Critical Role of pKa in Drug Development

The pKa of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior in a biological system.[1] It governs the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[1] An understanding of the pKa is therefore not merely academic; it is a cornerstone of rational drug design and formulation development.

For instance, the ionization state of a drug affects its ability to traverse the lipid bilayers of cell membranes, with the non-ionized form generally being more permeable.[2] Consequently, the pKa value helps predict the extent of absorption in different compartments of the gastrointestinal tract, which exhibit a range of pH values.[1]

Understanding this compound

This compound is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom attached to the benzene ring, results in a unique electronic environment that determines its acidity. While experimental values can vary slightly depending on the measurement conditions, the predicted pKa for this compound is approximately 4.23 .[3]

This value represents the negative logarithm of the acid dissociation constant (Ka) for the carboxylic acid proton. The proximity of this pKa to physiological pH underscores the importance of its precise determination for predicting the compound's behavior in the body.

The Electronic Influence of Substituents

The acidity of a substituted benzoic acid is a reflection of the electronic effects of its substituents. Both the fluorine atom and the hydroxyl group modulate the electron density of the aromatic ring and, consequently, the stability of the carboxylate anion formed upon deprotonation.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).

  • Hydroxyl Group: The hydroxyl group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. In the para position, the +R effect generally dominates, destabilizing the carboxylate anion and making the acid weaker (higher pKa) than benzoic acid. For example, the pKa of 4-hydroxybenzoic acid is approximately 4.54.[4]

In this compound, the interplay of these effects determines the final pKa. The strong -I effect of the fluorine at the meta position to the carboxyl group significantly enhances acidity. This is likely to be the dominant influence, resulting in a pKa that is lower than that of 4-hydroxybenzoic acid.

Quantitative Data Summary

CompoundpKa ValueMeasurement Type
This compound~4.23Predicted[3]
Benzoic Acid~4.20Experimental[5]
4-Hydroxybenzoic Acid~4.54Experimental[4]
3-Fluorobenzoic Acid~3.86Experimental

Experimental Determination of pKa

The pKa of this compound can be accurately determined using several established laboratory techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[6][7] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a calibrated pH electrode.[6] The pKa is determined from the resulting titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (this compound in H₂O/co-solvent) titrate Titrate Analyte with Titrant (add titrant in small increments) prep_solution->titrate prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter (using standard buffers) calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume of Titrant) record_ph->plot_curve find_ep Determine Equivalence Point (EP) plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence point) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Given its slight solubility in water, a co-solvent such as methanol or ethanol may be necessary.[3]

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).

  • Calibration of the pH Meter:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

  • Titration Procedure:

    • Pipette a known volume of the this compound solution into a beaker.

    • If a co-solvent was used, add deionized water to ensure proper electrode function.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue this process until the pH has passed the expected equivalence point and begins to plateau in the basic region.

  • Data Analysis:

    • Plot the recorded pH values against the corresponding volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated acid and its conjugate base are equal.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[2][8][9] The presence of the substituted benzene ring in this compound makes it a suitable candidate for this method.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (range of known pH values) add_to_buffers Add Analyte to each Buffer prep_buffers->add_to_buffers prep_stock Prepare Analyte Stock Solution prep_stock->add_to_buffers measure_spectra Measure UV-Vis Spectrum for each solution add_to_buffers->measure_spectra plot_absorbance Plot Absorbance vs. pH (at a specific wavelength) measure_spectra->plot_absorbance fit_curve Fit Data to a Sigmoidal Curve plot_absorbance->fit_curve determine_pka Determine pKa (from the inflection point) fit_curve->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte (e.g., from pH 2 to pH 8).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Spectral Measurement:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the analyte should be consistent across all samples.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each solution.

    • Also, measure the spectrum of the fully protonated form (in a strongly acidic solution, e.g., pH 2) and the fully deprotonated form (in a strongly basic solution, e.g., pH 10).

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance range.

Conclusion

The pKa of this compound is a critical parameter that influences its behavior in chemical and biological systems. While a predicted value of approximately 4.23 is available, empirical determination through methods such as potentiometric titration or UV-Vis spectrophotometry is essential for obtaining a precise value for research and development applications. The electronic effects of the fluoro and hydroxyl substituents play a significant role in determining the acidity of this molecule. A thorough understanding and accurate measurement of its pKa will empower researchers and drug development professionals to make more informed decisions in their work.

References

Navigating the Solubility Landscape of 3-Fluoro-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-fluoro-4-hydroxybenzoic acid in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of physical chemistry, leverages data from structurally analogous compounds, and provides detailed experimental protocols to empower researchers in their formulation and development endeavors. We will explore the molecular characteristics of this compound, discuss the theoretical underpinnings of its solubility, present solubility data for related hydroxybenzoic acids, and offer a detailed, field-proven methodology for its experimental determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a compound like this compound, which holds potential as a versatile building block in medicinal chemistry, understanding its solubility profile is paramount.[1] Poor solubility can impede bioavailability, complicate formulation, and lead to unreliable results in preclinical studies.[2][3] This guide is designed to provide a deep dive into the factors governing the solubility of this compound and to equip researchers with the tools to navigate its handling and application.

This compound is a derivative of benzoic acid, featuring both a hydroxyl and a fluorine substituent on the aromatic ring.[1] These functional groups dictate its physicochemical properties and, consequently, its solubility in various media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₅FO₃
Molecular Weight156.11 g/mol
Melting Point154-158 °C[1]
pKa4.23 (Predicted)[1]
Water SolubilitySlightly soluble[1]
AppearanceOff-white to brown powder or crystalline powder[1]

Theoretical Framework: Deconstructing the Molecular Interactions Governing Solubility

The solubility of this compound is a result of the interplay between its ability to form intermolecular bonds with solvent molecules and the strength of its own crystal lattice. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

The key functional groups of this compound are the carboxylic acid, the hydroxyl group, and the fluorine atom.

  • Carboxylic Acid and Hydroxyl Groups: These groups are capable of acting as both hydrogen bond donors and acceptors, enabling strong interactions with protic solvents like alcohols and water.[4]

  • Fluorine Atom: The high electronegativity of the fluorine atom can lead to dipole-dipole interactions and can influence the acidity of the carboxylic acid and the hydrogen-bonding potential of the molecule. The introduction of fluorine can enhance metabolic stability and modulate receptor binding affinity in drug candidates.

The interplay of these groups results in a molecule with a significant degree of polarity, suggesting a preference for polar solvents.

Solubility Profile: Insights from Structural Analogs

Table 2: Experimentally Determined Solubility of 4-Hydroxybenzoic Acid and 2-Hydroxybenzoic Acid in Various Organic Solvents

Solvent4-Hydroxybenzoic Acid Solubility2-Hydroxybenzoic Acid (Salicylic Acid) Solubility
Alcohols
Ethanol (99%)38.75 g / 100 g of solution (at 67 °C)[3]Freely Soluble[3]
n-Butanol19.5 g / 100 g of solution (at 32.5 °C)[3]-
1-Propanol-0.132 (mole fraction at 298.2 K)[4]
2-Propanol-0.144 (mole fraction at 298.2 K)[4]
Ketones
AcetoneSoluble[3]0.137 (mole fraction at 298.2 K)[4]
Esters
Ethyl Acetate-Soluble[5]
Ethers
Diethyl EtherSoluble[3]-
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)~5 mg/mL[6]-
Dimethylformamide (DMF)~5 mg/mL[6]-
Halogenated Solvents
ChloroformSlightly Soluble[3]-

Analysis and Prediction for this compound:

Based on the data from its analogs and theoretical considerations, we can predict the solubility behavior of this compound:

  • High Solubility in Polar Protic Solvents: Due to its ability to form strong hydrogen bonds, it is expected to be highly soluble in alcohols like methanol, ethanol, and propanol.

  • Good Solubility in Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone, which can act as hydrogen bond acceptors, should effectively solvate the molecule.

  • Moderate to Low Solubility in Less Polar Solvents: Its solubility is expected to decrease in less polar solvents like ethyl acetate and ethers.

  • Poor Solubility in Non-Polar Solvents: It is predicted to be poorly soluble in non-polar solvents such as hexane, toluene, and dichloromethane.

The fluorine atom's electron-withdrawing nature may slightly alter the overall polarity and crystal packing energy compared to 4-hydroxybenzoic acid, potentially leading to minor differences in solubility. However, the general trends are expected to be similar.

Experimental Determination of Solubility: A Practical Workflow

To obtain precise quantitative solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for this purpose.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep3->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 quant2 Analyze standards and sample (e.g., HPLC-UV) sample3->quant2 quant1 Prepare standard solutions quant1->quant2 quant4 Determine concentration quant2->quant4 quant3 Construct calibration curve quant3->quant4 caption Figure 1: Workflow of the Shake-Flask Method for Solubility Determination.

Caption: Figure 1: Workflow of the Shake-Flask Method for Solubility Determination.

Molecular Interactions and Solvent Effects: A Deeper Dive

The solubility of this compound is ultimately governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process.

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the strong hydrogen bonds in its crystal lattice must be overcome. This requires energy. The formation of strong hydrogen bonds and dipole-dipole interactions with polar solvents releases energy. The overall enthalpy change depends on the balance of these processes.

  • Entropy of Solution (ΔS_sol): This term relates to the change in disorder of the system. Generally, the dissolution of a solid into a liquid increases the entropy of the system, which favors solubility.

Diagram of Solute-Solvent Interactions:

SoluteSolventInteractions cluster_solute This compound cluster_solvent Solvent (e.g., Ethanol) solute C₇H₅FO₃ solvent C₂H₅OH solute->solvent Hydrogen Bonding (O-H···O, C=O···H-O) solute->solvent Dipole-Dipole (C-F···H-O) caption Figure 2: Key intermolecular interactions between this compound and a polar protic solvent.

Caption: Figure 2: Key intermolecular interactions between this compound and a polar protic solvent.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. While a lack of direct quantitative data in the public domain presents a challenge, a robust understanding of its solubility can be achieved through the analysis of its molecular structure, comparison with structural analogs, and the application of sound experimental methodologies. The provided shake-flask protocol offers a clear pathway for researchers to generate the precise solubility data required for their specific applications.

Future work in this area should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the development of predictive solubility models and would further facilitate the use of this promising compound in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-hydroxybenzoic acid (CAS No: 350-29-8) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as potent KCa2/3 pan-inhibitors, and other complex organic molecules necessitates unambiguous structural confirmation and purity assessment.[1] Spectroscopic analysis provides the definitive molecular fingerprint required by researchers in drug discovery and development.

This guide offers a comprehensive exploration of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The focus will be on interpreting the spectral data in the context of the molecule's unique structure, providing field-proven insights into experimental design and data validation.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are dictated by the interplay of its three functional groups on the benzene ring: a carboxylic acid, a hydroxyl group, and a fluorine atom. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating resonance effect of the hydroxyl group, creates a distinct electronic environment that governs its spectral behavior.

PropertyValueSource
CAS Number 350-29-8[3][4]
Molecular Formula C₇H₅FO₃[3][5]
Molecular Weight 156.11 g/mol [4][5]
Melting Point 154-158 °C[1][4]
Appearance Solid[4]
Solubility Slightly soluble in water[1]
InChI Key IUSDEKNMCOUBEE-UHFFFAOYSA-N[4][6]

General Workflow for Spectroscopic Characterization

A multi-technique approach is essential for the unequivocal identification of this compound. Each method provides a unique and complementary piece of structural information. The logical flow of analysis ensures that data from one technique corroborates the findings of another, establishing a self-validating system of characterization.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Prep Obtain Pure Sample MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Prep->MS Analyze IR Infrared (IR) Spectroscopy Identify Functional Groups Prep->IR Analyze NMR NMR Spectroscopy Map C-H Framework & Connectivity Prep->NMR Analyze UV UV-Vis Spectroscopy Confirm Conjugated System Prep->UV Analyze Interpret Synthesize & Interpret Data MS->Interpret IR->Interpret NMR->Interpret UV->Interpret Validate Confirm Structure & Purity Interpret->Validate

Caption: General workflow for the comprehensive spectroscopic characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms. The aromatic region is of particular interest, showing three distinct signals corresponding to the protons on the benzene ring. The acidic protons of the hydroxyl and carboxylic acid groups often appear as broad singlets and may be exchangeable with D₂O.

Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 13.0Broad SingletCarboxylic Acid (-COOH)
~9.0 - 10.5Broad SingletPhenolic (-OH)
~7.8Doublet of DoubletsH-6
~7.6DoubletH-2
~7.0DoubletH-5

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data presented is based on typical values for this structural motif.[6]

G cluster_signals Expected ¹H NMR Signals img_node H6 H-6 (~7.8 ppm) Couples to H-5 and F H2 H-2 (~7.6 ppm) Couples to F H5 H-5 (~7.0 ppm) Couples to H-6 p_H6 p_H6->H6 p_H2 p_H2->H2 p_H5 p_H5->H5

Caption: Relationship between the molecular structure and its characteristic ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The fluorine atom has a significant impact, causing both a direct C-F coupling and influencing the chemical shifts of nearby carbons.

Predicted Chemical Shift (δ) ppmCarbon Assignment
~168C=O (Carboxylic Acid)
~155 (d)C-3 (Attached to F)
~148C-4 (Attached to OH)
~128C-6
~124C-1
~118C-5
~116 (d)C-2

(d) = doublet due to C-F coupling. Predicted values are based on standard substituent effects.

¹⁹F NMR Spectroscopy

Given the presence of a single fluorine atom and the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and straightforward experiment. It typically shows a single signal for this compound, with its chemical shift providing confirmation of the fluorine's electronic environment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl, carbonyl, and C-F bonds.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic acid, H-bonded)
~3200Medium, SharpO-H stretch (Phenolic)
1710 - 1680Strong, SharpC=O stretch (Carboxylic acid dimer)
1600 - 1450MediumC=C stretch (Aromatic ring)
1320 - 1210StrongC-O stretch
1270 - 1100StrongC-F stretch (Aryl fluoride)

Data is consistent with typical ranges for these functional groups and available spectral data.[2][8][9] The extreme broadness of the carboxylic O-H stretch is a hallmark feature, resulting from strong intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring. The presence of the hydroxyl, carboxyl, and fluoro substituents influences the energy of these transitions and, consequently, the absorption maxima (λ_max). For an acidic solution, two primary absorption bands are expected.

Predicted λ_max (nm)Transition
~210 - 220π → π
~290 - 300π → π

These predictions are based on data for structurally similar compounds like 3,4-dihydroxybenzoic acid.[10] The exact positions of these maxima can be sensitive to solvent polarity and pH, which alters the ionization state of the acidic and phenolic protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and elemental formula. Under Electron Ionization (EI), the molecule will fragment in a predictable manner.

m/zRelative IntensityAssignment
156High[M]⁺˙ (Molecular Ion)
139Medium[M - OH]⁺
111Medium[M - COOH]⁺

The molecular ion peak at m/z 156 confirms the molecular weight of 156.11 g/mol .[6]

G M [M]⁺˙ m/z = 156 M_OH [M - OH]⁺ m/z = 139 M->M_OH - OH M_COOH [M - COOH]⁺ m/z = 111 M->M_COOH - COOH

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the sample and to clearly show the acidic O-H protons.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.[11] Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of ~16 ppm centered at ~8 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. An adequate number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: ATR-IR Spectroscopy
  • Sample Preparation: Place a small, powdered amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

  • Precautions: Use only in a well-ventilated area or fume hood.[3][12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5][12] Avoid creating and inhaling dust.[3][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular weight, and UV-Vis spectroscopy verifies the conjugated electronic system. Together, these techniques provide a robust and self-validating dataset that confirms the identity and purity of the compound, which is critical for its application in research and development.

References

An In-Depth Technical Guide to the Reactivity of 3-Fluoro-4-hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Fluoro-4-hydroxybenzoic acid is a versatile building block in medicinal chemistry and materials science, offering a unique combination of functional groups that dictate its reactivity. This guide provides a comprehensive analysis of the chemical behavior of this molecule, focusing on the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl and carboxylic acid groups. We will delve into the regioselectivity of electrophilic aromatic substitution, the reactivity of the hydroxyl and carboxylic acid moieties, and strategic approaches to functionalization through the use of protecting groups. This document is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: Structural Features and Electronic Profile

This compound possesses a fascinating substitution pattern on the benzene ring that gives rise to a nuanced electronic landscape. The hydroxyl group at C4 is a powerful activating group, donating electron density to the ring through resonance (+M effect) and directing electrophiles to the ortho and para positions. Conversely, the fluorine atom at C3 is an electronegative, deactivating group through its inductive effect (-I effect), yet it also acts as a weak resonance donor (+M effect), directing ortho and para. The carboxylic acid group is a meta-director and a deactivating group. The interplay of these competing electronic effects is central to understanding the molecule's reactivity.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

The primary consideration for electrophilic aromatic substitution on this compound is the regiochemical outcome. The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. The fluorine atom, also an ortho, para-director, reinforces this preference. The deactivating, meta-directing carboxylic acid group has a lesser impact on the positions activated by the hydroxyl group.

Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the strongly activating hydroxyl group. The position para to the hydroxyl group is already substituted with the carboxylic acid. The positions ortho to the hydroxyl group are C3 (substituted with fluorine) and C5. The C3 position is sterically hindered and electronically deactivated by the fluorine. Thus, the most probable site for electrophilic attack is the C5 position , which is ortho to the hydroxyl group and meta to the carboxylic acid.

dot graph ER_Diagram { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

} dot Figure 1: Logical workflow for predicting electrophilic aromatic substitution.

Reactivity at the Functional Groups: Esterification and Etherification

The hydroxyl and carboxylic acid groups of this compound are primary sites for a variety of chemical transformations, most notably esterification and etherification.

Esterification of the Carboxylic Acid

The carboxylic acid moiety can be readily converted to its corresponding esters, a common strategy for protecting this functional group or for synthesizing derivatives with altered physicochemical properties.

A straightforward method for esterification is the acid-catalyzed reaction with an alcohol.

Experimental Protocol: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ReactantMolar RatioCatalystSolventTemperatureYield
This compound1.0H₂SO₄ (cat.)MethanolReflux>90%
This compound1.0Thionyl ChlorideMethanol70°CHigh

Table 1: Typical conditions for Fischer esterification.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated to form ethers. This reaction is often performed after protecting the carboxylic acid as an ester to prevent unwanted side reactions.

This method involves the reaction of the corresponding phenoxide with an alkyl halide.

Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)-3-fluorobenzoate

  • Starting Material: Begin with methyl 3-fluoro-4-hydroxybenzoate (1.0 eq).

  • Base and Solvent: Dissolve the starting material in a polar aprotic solvent such as acetone or DMF. Add a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Alkylating Agent: Add benzyl bromide (1.1 eq) to the reaction mixture. The addition of a catalytic amount of sodium iodide can accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

dot graph Etherification_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

} dot Figure 2: Workflow for the Williamson ether synthesis.

Protecting Group Strategies: Enabling Selective Transformations

In multi-step syntheses, the selective protection of the hydroxyl and carboxylic acid groups is crucial to avoid undesired side reactions. The choice of protecting group depends on the planned subsequent reaction conditions.

Protection of the Phenolic Hydroxyl Group

Common protecting groups for phenols include ethers and silyl ethers.

  • Methyl Ether: Formed via Williamson ether synthesis (as described above). It is a robust protecting group, typically cleaved under harsh conditions using reagents like boron tribromide (BBr₃) or strong acids like HBr.[1][2][3]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are introduced by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. They are readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF) or acidic conditions.[4][5][6][7][8]

Protection of the Carboxylic Acid Group

As mentioned, esters are the most common protecting groups for carboxylic acids.

  • Methyl or Ethyl Esters: Formed by Fischer esterification. They are stable to a variety of reaction conditions but can be hydrolyzed back to the carboxylic acid under basic (saponification) or acidic conditions.

  • Benzyl Esters: Can be introduced similarly to alkyl esters. A key advantage is their removal by hydrogenolysis (H₂/Pd-C), which are mild conditions that tolerate many other functional groups.

Orthogonal Protection Strategy

For complex syntheses, an orthogonal protection strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others. For this compound, a common strategy would be:

  • Esterification of the carboxylic acid (e.g., as a methyl ester).

  • Protection of the phenolic hydroxyl group (e.g., as a TBDMS ether).

This allows for selective deprotection of either group. For example, the TBDMS group can be removed with TBAF, leaving the methyl ester intact. Conversely, the methyl ester can be hydrolyzed under basic conditions while the TBDMS group remains.

dot graph Orthogonal_Protection { graph [rankdir="TB", splines=ortho]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

} dot Figure 3: Orthogonal protection and selective deprotection strategy.

Decarboxylation

Under certain conditions, the carboxylic acid group can be removed in a decarboxylation reaction. This is typically achieved by heating the compound, often in the presence of a catalyst. For hydroxybenzoic acids, this reaction can be challenging but is a potential route to synthesize 2-fluorophenol.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. A thorough understanding of the electronic effects of its substituents allows for the strategic design of synthetic routes to a wide array of more complex molecules. The ability to selectively functionalize the aromatic ring and the hydroxyl and carboxylic acid groups, often through the use of carefully chosen protecting groups, makes this compound a powerful tool in the arsenal of the synthetic chemist, particularly in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 3-Fluoro-4-hydroxybenzoic Acid as a Monomer in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Aromatic Polyesters

The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties not achievable with their non-fluorinated analogs.[1] These properties, including enhanced thermal stability, chemical resistance, and modified hydrophobicity, make fluorinated polymers highly desirable for advanced applications in electronics, aerospace, and biomedicine.[1] 3-Fluoro-4-hydroxybenzoic acid is a key monomer in this class, serving as a foundational building block for high-performance aromatic polyesters, specifically poly(3-fluoro-4-oxybenzoate). The presence of the fluorine atom ortho to the hydroxyl group introduces significant electronic and steric effects that influence polymerization kinetics and the final properties of the polymer.

This document provides a comprehensive guide to the synthesis of polymers from this compound, detailing the necessary protocols, the rationale behind the experimental choices, and the expected material characteristics.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
CAS Number 350-29-8--INVALID-LINK--
Molecular Formula C₇H₅FO₃--INVALID-LINK--
Molecular Weight 156.11 g/mol --INVALID-LINK--
Melting Point 154-158 °C--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Slightly soluble in water--INVALID-LINK--

Polymerization Strategy: A Two-Step Approach

Direct polycondensation of hydroxybenzoic acids is often challenging and typically results in low molecular weight polymers.[2] A more effective and widely adopted method is a two-step process involving the initial acetylation of the hydroxyl group, followed by melt polycondensation of the resulting acetoxy derivative.[2][3] This approach enhances the reactivity of the monomer and facilitates the formation of high molecular weight polyesters.

Polymerization_Strategy Monomer This compound Acetylation Step 1: Acetylation Monomer->Acetylation Acetic Anhydride H₂SO₄ (cat.) Intermediate 3-Fluoro-4-acetoxybenzoic Acid Acetylation->Intermediate Polycondensation Step 2: Melt Polycondensation Intermediate->Polycondensation Heat, Vacuum Catalyst (e.g., Sb₂O₃) Polymer Poly(3-fluoro-4-oxybenzoate) Polycondensation->Polymer

Caption: Two-step polymerization workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-4-acetoxybenzoic Acid

Rationale: The acetylation of the phenolic hydroxyl group with acetic anhydride is a crucial first step.[4][5] This conversion to an acetoxy group increases the monomer's reactivity for the subsequent polycondensation by creating a better leaving group (acetic acid) compared to water. A catalytic amount of concentrated sulfuric acid is used to protonate the acetic anhydride, making it a more potent electrophile.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a clean, dry conical flask, combine 10.0 g of this compound with 15 mL of acetic anhydride.

  • With gentle swirling, add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Warm the flask on a water bath at approximately 50-60°C for 20 minutes with continuous stirring to ensure a homogenous reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 150 mL of deionized water to the flask while stirring to precipitate the product and hydrolyze any unreacted acetic anhydride.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel and wash the solid thoroughly with deionized water.

  • For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly turbid. Allow the solution to cool slowly to form fine, needle-like crystals.

  • Filter the purified crystals, wash with a small amount of cold deionized water, and dry under vacuum at 60-70°C to a constant weight.

Part 2: Melt Polycondensation of 3-Fluoro-4-acetoxybenzoic Acid

Rationale: Melt polycondensation is a solvent-free method that relies on high temperatures and vacuum to drive the polymerization reaction forward by efficiently removing the acetic acid byproduct.[3][6] The reaction is typically carried out in stages: an initial phase under an inert atmosphere to form oligomers, followed by a high-temperature, high-vacuum phase to build molecular weight. A catalyst, such as antimony trioxide, is often employed to increase the rate of transesterification.[6][7]

Materials:

  • 3-Fluoro-4-acetoxybenzoic acid (dried)

  • Antimony(III) oxide (catalyst)

  • High-temperature heating mantle

  • Glass reactor with mechanical stirrer, nitrogen inlet, and vacuum outlet

Procedure:

  • Charge the glass reactor with the dried 3-Fluoro-4-acetoxybenzoic acid and a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).

  • Purge the reactor with dry nitrogen gas for at least 30 minutes to establish an inert atmosphere.

  • Oligomerization Stage: Gradually heat the reactor to a temperature just above the melting point of the monomer (approximately 160-180°C) while stirring. Maintain this temperature under a slow stream of nitrogen for 1-2 hours. Acetic acid will begin to distill from the reaction mixture.

  • Polycondensation Stage: Increase the temperature in a stepwise manner. A typical temperature profile would be:

    • 200°C for 1 hour

    • 220°C for 1 hour

    • 250°C for 1 hour

  • High Vacuum Stage: Gradually apply a vacuum to the system while continuing to increase the temperature.

    • Increase the temperature to 270-280°C and slowly reduce the pressure to below 1 mmHg.

    • Continue the reaction under these conditions for 2-4 hours. The viscosity of the melt will noticeably increase as the polymer chain length grows.

  • Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed from the reactor.

    • For purification, the polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and then precipitated into a non-solvent like methanol.

    • Collect the purified polymer by filtration and dry it thoroughly in a vacuum oven.

Melt_Polycondensation_Workflow Start Start: Charge Reactor with Monomer & Catalyst Purge Purge with Nitrogen Start->Purge Oligomerization Oligomerization Stage (160-180°C, N₂ flow) Purge->Oligomerization Polycondensation Polycondensation Stage (Stepwise heating to 250°C, N₂ flow) Oligomerization->Polycondensation Distill off Acetic Acid Vacuum High Vacuum Stage (270-280°C, <1 mmHg) Polycondensation->Vacuum Increase Viscosity Cooling Cool Down under Nitrogen Vacuum->Cooling Recovery Recover Solid Polymer Cooling->Recovery Purification Optional: Dissolution & Precipitation Recovery->Purification FinalPolymer End: Purified Polymer Recovery->FinalPolymer If no further purification Purification->FinalPolymer

Caption: Detailed workflow for the melt polycondensation of 3-Fluoro-4-acetoxybenzoic acid.

Characterization of Poly(3-fluoro-4-oxybenzoate)

The resulting polymer should be characterized to determine its structure, thermal properties, and molecular weight.

1. Structural Analysis (FTIR Spectroscopy):

  • Confirmation of polymerization will be indicated by the disappearance of the hydroxyl (-OH) band from the monomer and the appearance of a strong ester carbonyl (C=O) stretching band around 1740-1760 cm⁻¹.

2. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8][9][10] The incorporation of fluorine is expected to influence these properties compared to the non-fluorinated poly(4-hydroxybenzoate).

  • Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.[8][9][11] Fluorinated polymers typically exhibit higher decomposition temperatures.[1]

PolymerExpected Tg (°C)Expected Td (5% weight loss, °C)
Poly(4-hydroxybenzoate)~150-200~450-500
Poly(3-fluoro-4-oxybenzoate) Likely higher than non-fluorinated analogExpected to be >500

3. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer. This requires dissolving the polymer in a suitable solvent system, which can be challenging for rigid-rod aromatic polyesters.

Applications and Future Directions

Polymers derived from this compound are candidates for a range of high-performance applications:

  • Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of the polymer backbone makes it suitable for forming liquid crystalline phases, which are essential for high-strength fibers and precision-molded electronic components.[8][12]

  • Drug Delivery: The unique properties of fluorinated polymers can be leveraged in the design of novel drug delivery systems.[1]

  • Advanced Coatings: The hydrophobicity and chemical resistance imparted by fluorine make these polymers excellent candidates for protective coatings.

Further research can explore the copolymerization of this compound with other aromatic monomers to fine-tune the material properties for specific applications, such as adjusting the melting point for easier processing or enhancing solubility.

References

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Overcoming the Analytical Challenge

3-Fluoro-4-hydroxybenzoic acid is a key building block in the synthesis of pharmaceuticals and advanced materials, including liquid crystals.[1] Its accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high separation efficiency and structural elucidation capabilities.[2][3] However, the direct analysis of this compound by GC-MS is fundamentally challenging. The presence of a polar carboxylic acid and a phenolic hydroxyl group renders the molecule non-volatile and thermally labile. These functional groups engage in strong intermolecular hydrogen bonding, leading to poor chromatographic peak shape, low sensitivity, and potential degradation in the high-temperature GC injector.[4][5]

To overcome these limitations, a chemical derivatization step is essential.[2] Derivatization converts the polar, active hydrogen sites (-COOH and -OH) into less polar, more volatile, and more thermally stable functional groups.[4][5] This application note provides a comprehensive guide with detailed protocols for two primary derivatization strategies—silylation and acylation—enabling robust and reproducible GC-MS analysis of this compound.

The Causality of Derivatization: Choosing the Optimal Path

The goal of derivatization is to replace the active hydrogens on the carboxyl and hydroxyl groups with non-polar moieties.[4] This transformation fundamentally alters the molecule's physicochemical properties to make it "GC-amenable." The two most effective and field-proven strategies for phenolic acids are silylation and acylation.[2][4]

Silylation: The Gold Standard for Volatility

Silylation is the most widely used derivatization technique for compounds containing active hydrogens.[4][6] The reaction involves replacing the acidic protons with a trimethylsilyl (TMS) group, typically from a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][7]

  • Mechanism & Rationale: Silylating reagents are highly efficient and react with a wide range of functional groups in the order of reactivity: alcohol > phenol > carboxylic acid > amine > amide.[8] For this compound, both the phenolic and carboxylic acid groups are readily derivatized to form a stable di-TMS ester/ether. The resulting derivative is significantly more volatile and less polar, leading to excellent chromatographic performance.[5] The addition of a catalyst like trimethylchlorosilane (TMCS), often at 1% in the BSTFA mixture, increases the reagent's reactivity, ensuring complete derivatization, especially for less reactive or sterically hindered sites.[8][9]

  • Advantages:

    • Produces highly volatile and thermally stable derivatives.

    • Reagents are readily available and reaction conditions are relatively mild.

    • Generates predictable and structurally informative mass spectra.[10]

  • Considerations:

    • Silylating reagents and their derivatives are highly sensitive to moisture. All glassware and solvents must be anhydrous to prevent reagent quenching and derivative hydrolysis.[8]

Acylation: An Alternative for Stability and Detection

Acylation involves the introduction of an acyl group (e.g., acetyl) to form an ester.[11] This is typically achieved using an acid anhydride, such as acetic anhydride, in the presence of a base catalyst like pyridine or potassium carbonate.[4][12]

  • Mechanism & Rationale: The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to attack the acylating agent. The carboxylic acid is also converted to its corresponding ester. While the resulting acetylated derivatives are less volatile than their TMS counterparts, they are often more stable against hydrolysis, making them advantageous in certain sample matrices.

  • Advantages:

    • Derivatives are generally less sensitive to moisture than silyl derivatives.

    • The reaction is typically rapid and high-yielding.[13]

    • Using fluorinated anhydrides (e.g., trifluoroacetic anhydride) can produce derivatives with high electron-capture affinity, significantly enhancing sensitivity for GC-ECD analysis.

  • Considerations:

    • The reaction can be exothermic and may require careful temperature control.

    • Byproducts from the reaction may need to be considered during method development.

Experimental Workflow and Protocols

A robust analytical method relies on a well-defined workflow. The following diagram outlines the critical stages from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Sample Collection (e.g., reaction mixture, biological fluid) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen stream) Extraction->Drying Reagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Drying->Reagent Incubate Reaction Incubation (Heating & Vortexing) Reagent->Incubate GCMS Injection into GC-MS Incubate->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is the recommended primary approach due to its high efficiency and the excellent chromatographic properties of the resulting TMS derivative.

Materials and Reagents:

  • Dried sample extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Anhydrous Acetonitrile

  • Internal Standard (IS) solution (e.g., Benzoic acid-d5 in pyridine)[14][15]

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Place the dried residue in a 2 mL GC vial. Any residual water will consume the derivatizing reagent.[4][8]

  • Internal Standard Addition: Add 20 µL of the internal standard solution to the vial. The use of an IS is crucial for correcting variations in injection volume and improving quantitative precision.[16]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.[4][17]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before placing it in the GC autosampler.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Analyze the sample promptly as TMS derivatives can degrade over time, though they are generally stable for up to 24 hours if stored properly.

Protocol 2: Acylation with Acetic Anhydride

This protocol provides a robust alternative, yielding a more hydrolytically stable derivative.

Materials and Reagents:

  • Dried sample extract containing this compound

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Internal Standard (IS) solution

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample residue in a 2 mL GC vial.

  • Internal Standard Addition: Add 20 µL of a suitable internal standard.

  • Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes .[12]

  • Cooling & Quenching (Optional): Allow the vial to cool to room temperature. If necessary, the reaction can be quenched by the careful addition of water, followed by extraction with a non-polar solvent like hexane, but direct injection is often feasible.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Chemical Reactions and Expected Derivatives

Visualizing the chemical transformation is key to understanding the process.

G cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Analyte1 This compound Reagent1 + 2 BSTFA Product1 Di-TMS Derivative (MW = 300.4 g/mol) Reagent1->Product1 70°C, Pyridine Analyte2 This compound Reagent2 + 2 Acetic Anhydride Product2 Di-Acetyl Derivative (MW = 240.2 g/mol) Reagent2->Product2 60°C, Pyridine

Caption: Derivatization reactions of this compound.

GC-MS Parameters and Data Interpretation

Successful analysis requires an optimized GC-MS method and an understanding of the expected results.

Recommended GC-MS Conditions
ParameterSettingRationale
GC System Standard GC-MS with AutosamplerProvides high reproducibility.
Injection Port Split/Splitless, 250°C, Splitless mode (1 min)Ensures efficient transfer of the analyte onto the column.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column provides excellent separation for TMS and acetyl derivatives.[9]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas with optimal flow rate for separation efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minA typical temperature program that effectively separates the derivative from solvent and byproducts.
MS System Electron Ionization (EI) @ 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
MS Transfer Line 280°CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp 230°CStandard temperature for robust ionization.
Scan Range m/z 40-500Captures the molecular ion and key fragments of the derivatized analyte.
Interpreting Mass Spectra

The mass spectrum provides a chemical fingerprint. A successful derivatization is confirmed by the presence of the expected molecular ion and characteristic fragments.

DerivativeMolecular Weight ( g/mol )Expected Molecular Ion (M+•)Key Diagnostic Fragments (m/z)Fragmentation Rationale
Di-TMS Derivative 300.4300285, 211, 197, 73285: [M-15]⁺, loss of a methyl group (-CH₃), a hallmark of TMS derivatives.[10][18] 211: [M-89]⁺, loss of the TMS-O• radical. 197: Loss of the TMS-COO• group. 73: The trimethylsilyl cation [Si(CH₃)₃]⁺.
Di-Acetyl Derivative 240.2240198, 156, 128198: [M-42]⁺, loss of ketene (CH₂=C=O) from the acetylated phenol group. 156: [M-42-42]⁺, subsequent loss of a second ketene molecule. 128: Fragment corresponding to the fluorohydroxybenzoyl cation.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Incomplete derivatization. 2. Presence of moisture. 3. Reagent degradation.1. Increase reaction time or temperature; ensure correct reagent-to-analyte ratio. 2. Ensure all glassware, solvents, and the sample are completely dry. 3. Use fresh derivatization reagents and store them under inert gas.
Broad or Tailing Peak 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Re-optimize the derivatization protocol (see above). 2. Use a deactivated inlet liner; condition the GC column. Silanizing glassware can also prevent analyte adsorption.[9]
Extraneous Peaks 1. Reagent byproducts or impurities. 2. Sample matrix contamination.1. Run a reagent blank to identify artifact peaks. 2. Improve the sample extraction and clean-up procedure prior to derivatization.

References

Application Note: The Strategic Role of 3-Fluoro-4-hydroxybenzoic Acid in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Fluorination in Modern Liquid Crystal Design

The relentless advancement of liquid crystal display (LCD) technology and other electro-optic applications necessitates the development of liquid crystalline materials with precisely tailored physical properties. Among the vast arsenal of synthetic strategies, the incorporation of fluorine atoms into the molecular architecture of liquid crystals has emerged as a cornerstone of modern materials design.[1][2] Fluorination offers a powerful means to modulate key parameters such as dielectric anisotropy (Δε), viscosity, and mesophase behavior.[1][2] Specifically, lateral fluorination—the substitution of a fluorine atom on the side of the rigid molecular core—has proven to be a particularly effective strategy for optimizing material performance.[1] This application note provides a detailed guide to the use of a key precursor, 3-fluoro-4-hydroxybenzoic acid , in the synthesis of high-performance liquid crystals, offering both theoretical insights and practical, field-tested protocols for the research scientist.

The strategic placement of a fluorine atom, as in this compound, imparts a unique combination of steric and electronic effects. The high electronegativity of fluorine introduces a strong local dipole moment perpendicular to the main molecular axis, which can significantly influence the dielectric properties of the resulting liquid crystal.[1] Furthermore, the relatively small van der Waals radius of fluorine allows for its incorporation with minimal disruption to the overall molecular shape, a critical factor for the formation of stable liquid crystalline phases. This targeted substitution can lead to materials with a broadened nematic phase, reduced melting point, and optimized electro-optical switching characteristics, making them highly desirable for demanding applications.[1]

Core Synthetic Strategies: Leveraging this compound

This compound is a versatile building block for a variety of liquid crystal structures, most commonly calamitic (rod-shaped) and bent-core mesogens. The primary synthetic route involves the formation of ester linkages, where the carboxylic acid or the hydroxyl group of the precursor participates in the reaction.

General Synthetic Workflow

The synthesis of a typical calamitic liquid crystal using this compound generally follows the pathway of esterification with a mesogenic phenol, often an alkyl- or alkoxy-substituted phenol, to create the final elongated, rigid structure.

DOT Diagram: General Synthesis Workflow

workflow Start This compound Step1 Activation of Carboxylic Acid (e.g., conversion to acyl chloride or in-situ activation) Start->Step1 Reagents: SOCl₂ or (COCl)₂ Step2 Esterification with a Substituted Phenol Step1->Step2 Activated Acid Step3 Purification (Chromatography/Recrystallization) Step2->Step3 Crude Product End Final Liquid Crystalline Product Step3->End sub_phenol 4-Alkoxyphenol sub_phenol->Step2

Caption: General workflow for the synthesis of calamitic liquid crystals from this compound.

Experimental Protocols: Synthesis of a Representative Calamitic Liquid Crystal

While a vast array of liquid crystals can be synthesized from this compound, a common and illustrative example is the synthesis of a 4-alkoxyphenyl ester. The following protocol details a robust method for the synthesis of 4-octyloxyphenyl 3-fluoro-4-hydroxybenzoate, a representative calamitic liquid crystal. This protocol is based on well-established esterification methods, such as the Steglich esterification, which is known for its mild reaction conditions and broad applicability.[3][4]

Protocol 1: Synthesis of 4-octyloxyphenyl 3-fluoro-4-hydroxybenzoate via Steglich Esterification

This protocol outlines the DCC/DMAP-mediated esterification of this compound with 4-octyloxyphenol.

Materials:

  • This compound

  • 4-Octyloxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) and 4-octyloxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Initiation of Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from ethanol to yield the pure 4-octyloxyphenyl 3-fluoro-4-hydroxybenzoate.

DOT Diagram: Steglich Esterification Mechanism

steglich RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC ROH 4-Octyloxyphenol DMAP DMAP (catalyst) Acyl_DMAP Acyl-DMAP Adduct (Highly Reactive) O_acylisourea->Acyl_DMAP + DMAP Ester Final Ester Product Acyl_DMAP->Ester + ROH DCU DCU (precipitate) Ester->DCU Byproduct

References

Application Notes & Protocols: 3-Fluoro-4-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Phenolic Scaffold

3-Fluoro-4-hydroxybenzoic acid (3F4HBA) is a deceptively simple aromatic carboxylic acid that has emerged as a highly valuable building block in modern medicinal chemistry. Its strategic importance lies in the unique interplay of its three functional components: the carboxylic acid, the phenol, and, most critically, the fluorine atom positioned ortho to the hydroxyl group.

The introduction of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design.[1] A fluorine substituent can profoundly alter a molecule's physicochemical and biological properties, including:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding potency.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.

The this compound scaffold combines these benefits with the versatile chemical handles of a carboxylic acid and a phenol, making it an ideal starting point for synthesizing diverse compound libraries and a privileged fragment in drug discovery campaigns.[2] This guide provides an in-depth overview of its applications, synthesis, and key experimental protocols for its use in drug development.

Physicochemical Properties & Data

A clear understanding of a molecule's fundamental properties is essential for its effective use in synthesis and screening.

PropertyValueReference
CAS Number 350-29-8[3][4][5]
Molecular Formula C₇H₅FO₃[3][4][5]
Molecular Weight 156.11 g/mol [3][4]
Appearance White powder[6]
Melting Point 161 °C[4]
Purity Typically >95%[5]
InChI Key QATKOZUHTGAWMG-UHFFFAOYSA-N[1]

Core Synthesis Protocol: Kolbe-Schmitt Carboxylation of 4-Fluorophenol

One of the most direct methods for synthesizing this compound is via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. The following protocol is adapted from established patent literature.[7][8]

Workflow for this compound Synthesis

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Rearrangement cluster_3 Step 4: Work-up & Isolation A 4-Fluorophenol + KOH in Distilled Water B Heat to 40-60°C A->B C Introduce CO₂ Gas (2 hours) B->C Forms Potassium 3-carboxy-4-fluorophenate intermediate D Acidify with conc. H₂SO₄ C->D E Heat to Reflux (110-120°C, 4 hours) D->E Promotes rearrangement F Cool to Room Temp. E->F G Extract with Ethyl Acetate F->G H Wash Organic Phase (brine) G->H I Dry over Na₂SO₄ H->I J Isolate Product I->J

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 4-Fluorophenol (15 g)

  • Potassium hydroxide (KOH) (11.2 g)

  • Distilled water (50 mL)

  • Carbon dioxide (CO₂) gas

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Four-necked reaction flask with appropriate condensers and gas inlet

Procedure:

  • Phenoxide Formation: In a four-necked reaction flask, sequentially add 4-fluorophenol (15 g) and potassium hydroxide (11.2 g). Dissolve the solids in 50 mL of distilled water at room temperature.[7]

  • Carboxylation: Gently heat the reaction mixture to 40-60°C. Once at temperature, begin bubbling carbon dioxide gas through the solution for approximately 2 hours. This step forms the key carboxylated intermediate.[7][8]

  • Acidification: After 2 hours, stop the flow of CO₂. Carefully add 20 mL of concentrated sulfuric acid dropwise to the reaction flask over 5 minutes with continuous stirring. An exothermic reaction will occur.[7]

  • Rearrangement and Reflux: Immediately upon completion of the acid addition, heat the mixture to reflux at 110-120°C for 4 hours.[7][8]

  • Work-up: After the reflux period, cool the reaction flask to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate. Separate the layers and collect the organic phase.[7]

  • Purification: Wash the combined organic phases three times with a saturated solution of sodium chloride (brine) to remove water-soluble impurities.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. The reported yield for this method is approximately 73%.[7]

Key Applications in Medicinal Chemistry

A Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method that identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target.[9] These fragments serve as starting points for building more potent, drug-like molecules.[10][11] this compound is an excellent fragment due to its:

  • Low Molecular Weight: At 156.11 g/mol , it adheres to the "Rule of Three" often used to define fragments (MW < 300 Da).[10]

  • High Ligand Efficiency: It possesses hydrogen bond donors (hydroxyl, carboxylic acid) and an acceptor (fluorine), allowing it to form high-quality interactions within a protein binding pocket.

  • Vectorial Growth Points: The carboxylic acid and phenol groups provide clear, chemically tractable points for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound.[9]

The presence of the ¹⁹F nucleus is particularly advantageous, as ¹⁹F-NMR spectroscopy is a highly sensitive and powerful technique for fragment screening, allowing researchers to detect weak binding events without interference from biological macromolecules.[2]

FBDD General Workflow

FBDD_Workflow cluster_screening Screening Phase cluster_hit Hit Identification cluster_optimization Lead Optimization A Fragment Library (incl. 3F4HBA) B Biophysical Screen (e.g., ¹⁹F-NMR, SPR, X-ray) A->B C Identify Fragment Hits (Weak Binders) B->C D Structure-Guided Growth (Fragment Growing/Linking) C->D E Synthesize Derivatives D->E F Generate Potent Lead Compound (High Affinity) E->F

Caption: The role of fragments like 3F4HBA in a typical FBDD campaign.

Precursor for High-Value Therapeutics

This compound is not just a theoretical tool; it is a crucial intermediate in the synthesis of clinically relevant molecules.

  • Acoramidis: This compound is a key intermediate in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer developed for treating transthyretin amyloidosis (ATTR), a rare and serious disease.[8] The structural motif provided by 3F4HBA is integral to the final drug's ability to bind and stabilize the TTR protein.

  • Enzyme Inhibitors: Derivatives have been synthesized that show potent inhibition of enzymes like β-arylsulfotransferase IV (β-AST-IV).[1] Sulfotransferases are important in detoxification and hormone regulation, making them attractive therapeutic targets.[1]

Foundation for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, exploring how changes to a molecule's structure affect its biological activity.[1] The 3F4HBA core is ideal for SAR exploration. For example, studies on related fluorinated aromatic inhibitors have shown that the position of the fluorine atom is critical for activity. In one study on fluorinated para-aminosalicylic acid (PAS) analogs for antimycobacterial activity, only the 5-fluoro analog retained activity, while the 3-fluoro and 6-fluoro analogs were inactive, demonstrating a strict positional requirement for the fluorine substituent.[1] This highlights how the 3F4HBA scaffold can be systematically modified at its functional groups to probe interactions with a target and optimize for potency and selectivity.

Protocol: Amide Derivative Synthesis for SAR Studies

A common and critical reaction in medicinal chemistry is the formation of an amide bond to link a carboxylic acid-containing fragment like 3F4HBA to an amine. This is a primary method for "growing" a fragment hit.

General Scheme for Amide Coupling

Amide_Coupling mol1 This compound (R-COOH) reagents Coupling Agent (e.g., HBTU) + Base (e.g., DIPEA) + Solvent (e.g., DMF) mol1->reagents mol2 Primary/Secondary Amine (R'-NH₂) mol2->reagents product Amide Product (R-CONH-R') reagents->product

Caption: General reaction scheme for amide synthesis from 3F4HBA.

Detailed Step-by-Step Protocol

This protocol describes a typical amide coupling reaction using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common coupling reagent.

Materials & Reagents:

  • This compound (1 equivalent)

  • Desired amine (e.g., 6-((2-ammonium trifluoroacetate)ethylamino)purine) (1 equivalent)[12]

  • HBTU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF) as solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • Reactant Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 eq.) in anhydrous DMF.

  • Activation: To this solution, add HBTU (1.1 eq.) and DIPEA (3 eq.). Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid by forming a highly reactive intermediate.

  • Amine Addition: Add the desired amine (1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. This can take anywhere from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product using column chromatography on silica gel to obtain the pure amide derivative.

Pharmacokinetic Considerations

The incorporation of the 3-fluoro-4-hydroxybenzoyl moiety can significantly influence the pharmacokinetic profile of a drug. As previously mentioned, the C-F bond can block metabolic attack, leading to a longer in-vivo half-life.[1] Furthermore, fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1] However, the overall pharmacokinetic behavior is complex and depends on the entire molecular structure, not just the presence of a single fluorinated fragment.[13][14][15]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a fluorinated aromatic ring and reactive functional groups makes it an invaluable tool for fragment-based screening, a key precursor for complex therapeutics, and an ideal scaffold for detailed structure-activity relationship studies. The protocols and applications outlined in this guide demonstrate its broad utility and underscore its continued importance in the development of novel drugs.

References

Application Notes & Protocols for the Quantification of 3-Fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides comprehensive application notes and detailed protocols for the accurate and robust quantification of 3-Fluoro-4-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The methodologies presented are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We will cover two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for high-sensitivity applications. Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry to ensure data integrity and reproducibility.

Analyte Overview and Physicochemical Properties

This compound is a substituted phenolic acid.[1] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom on the aromatic ring, dictates its chemical behavior and the analytical strategies required for its quantification. The polar functional groups make it soluble in polar organic solvents and slightly soluble in water, while the aromatic ring provides a strong chromophore for UV detection.[1][3] Accurate quantification is critical for process monitoring, quality control of starting materials, and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅FO₃[3][4][5]
Molecular Weight 156.11 g/mol [3][4]
CAS Number 350-29-8[1][3]
Melting Point 154-158 °C[1][3]
Appearance Crystalline solid
Solubility Slightly soluble in water; soluble in alcohols[1]

Principle of Chromatographic Separation

For a polar, non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used analytical technique.[6][7][8]

Core Mechanism: The separation occurs based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

  • Rationale for Acidification: The mobile phase is a mixture of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile or methanol). A critical aspect of analyzing acidic compounds is the addition of a small amount of acid (e.g., formic acid, phosphoric acid) to the mobile phase. This suppresses the ionization of the carboxylic acid group (-COOH to -COO⁻). In its neutral, protonated form, the molecule is less polar and interacts more strongly with the non-polar C18 stationary phase, resulting in better retention, improved peak symmetry, and reproducible results.[9]

  • Elution: As the proportion of the organic modifier in the mobile phase increases, the mobile phase becomes more non-polar, effectively competing with the stationary phase for the analyte and causing it to elute from the column.

Application Note I: Routine Quantification by HPLC-UV

This method is ideal for quality control, purity assessment, and quantification in non-complex matrices where high sensitivity is not the primary requirement. It relies on the strong ultraviolet (UV) absorbance of the aromatic ring.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode-Array (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][10]

  • Reference Standard: this compound (≥95% purity).[3]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, ultrapure water, and formic acid (or phosphoric acid).

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Degas both mobile phases prior to use to prevent bubble formation, which can interfere with pump performance and detector readings.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or a 50:50 mixture of Mobile Phase A and B.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for robust separation of small aromatic molecules.[6][10]
Mobile Phase Gradient Elution (see table below)Provides efficient separation from impurities and a sharp peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA typical volume to ensure good peak response without overloading the column.
Column Temp. 30 °CMaintains consistent retention times by controlling mobile phase viscosity.[6][10]
Detection UV at 254 nmA common wavelength for aromatic compounds; verify with a DAD scan for λ-max.
  • Typical Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955

3. Data Analysis:

  • Inject the calibration standards and the prepared samples.

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Quantification Standard Reference Standard (1 mg/mL Stock) HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Inject Standards Sample Test Sample (Dissolution & Filtration) Sample->HPLC Inject Samples MobilePhase Mobile Phase (A: Water+Acid, B: ACN+Acid) CalCurve Calibration Curve (Area vs. Concentration) HPLC->CalCurve Generate Data Result Concentration Report (µg/mL or %w/w) CalCurve->Result Calculate Concentration

Caption: HPLC-UV workflow from preparation to final quantification.

Application Note II: High-Sensitivity Quantification by UPLC-MS

This method is essential for applications requiring trace-level detection, such as in biological matrices (plasma, urine, tissue) for pharmacokinetic studies, or for identifying trace impurities.[11] The mass spectrometer provides exceptional sensitivity and specificity.

Experimental Protocol

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF).

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mass Spectrometry grade solvents and reagents.

  • Solid Phase Extraction (SPE) cartridges may be required for complex sample cleanup.[11]

2. Step-by-Step Methodology:

  • Mobile Phase and Standard Preparation: As described in the HPLC-UV section, but using MS-grade reagents is mandatory.

  • Sample Preparation (from Biological Matrix):

    • Protein Precipitation: For plasma samples, add 3 parts cold acetonitrile to 1 part plasma, vortex, and centrifuge to pellet proteins.

    • Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode anion exchange) as per the manufacturer's instructions. Load the supernatant from the previous step. Wash with a weak organic solvent. Elute the analyte with an acidified organic solvent.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

    • Scientist's Note: An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.

  • UPLC-MS Conditions:

ParameterRecommended SettingRationale
Column UPLC C18, 50 mm x 2.1 mm, 1.7 µmSmaller particle size provides higher efficiency and faster analysis times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid and hydroxyl groups readily lose a proton to form [M-H]⁻ ions.
MS Mode Multiple Reaction Monitoring (MRM)Provides maximum specificity and sensitivity by monitoring a specific precursor → product ion transition.
Precursor Ion [M-H]⁻ m/z 155.0Calculated for C₇H₅FO₃.
Product Ion m/z 111.0 (tentative)Corresponds to the loss of CO₂ (44 Da) from the precursor ion.
Dwell Time 100 msBalances signal intensity with the number of data points across the peak.

3. Data Analysis:

  • Quantification is performed using the peak area of the specific MRM transition. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve, which corrects for variability.

UPLC-MS Workflow Diagram

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Quantification BioSample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Solid Phase Extraction (SPE) BioSample->Extraction Add Internal Std. UPLCMS UPLC-MS/MS System (ESI-, MRM Mode) Extraction->UPLCMS Inject Extract DataProc Data Processing (Analyte/IS Area Ratio) UPLCMS->DataProc Acquire Data Result Trace Concentration Report (ng/mL or pg/mL) DataProc->Result Calculate via Cal. Curve Validation_Logic center_node Reliable Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ

References

Application Note: A Robust HPLC Method for the Quantification of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Fluoro-4-hydroxybenzoic acid. The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high throughput, making it suitable for researchers, scientists, and professionals in drug development and quality control. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to detector settings, ensuring a comprehensive understanding of the method's development. All protocols are presented to be self-validating, grounded in established scientific principles and regulatory standards.

Introduction

This compound is a halogenated derivative of 4-hydroxybenzoic acid.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] The presence of the fluorine atom can significantly alter the physicochemical properties of the parent molecule, influencing its biological activity and metabolic stability. Consequently, a reliable and validated analytical method is paramount for its quantification in various matrices during research, development, and quality control processes.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility.[3][4][5] This application note provides a step-by-step guide to developing a robust RP-HPLC method for this compound, focusing on the logical selection of parameters to achieve optimal separation and quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Molecular FormulaC₇H₅FO₃[6]
Molecular Weight156.11 g/mol [6][7]
Melting Point154-158 °C[6]
pKa (predicted)4.23 ± 0.10[6][8]
Water SolubilitySlightly soluble[6]
UV λmax~210 nm and higher (in conjugated systems)[2]

The acidic nature of the molecule (pKa ≈ 4.23) due to the carboxylic acid group is a critical parameter for HPLC method development, as it dictates the ionization state of the analyte at a given mobile phase pH. To ensure good retention and sharp peak shape in reversed-phase chromatography, it is essential to suppress the ionization of the acidic analyte.[9] This is typically achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa.

Experimental Design and Rationale

The following sections outline the rationale for the selection of the initial HPLC conditions and the systematic approach for method optimization.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar compounds like this compound. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a common choice.

  • Chemicals and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water, and analytical grade acidifiers like phosphoric acid or formic acid are required.[10] A reference standard of this compound with known purity is essential.

The initial method parameters are selected based on the physicochemical properties of the analyte and established chromatographic principles.

  • Stationary Phase Selection: A C18 column is chosen for its hydrophobicity, which will provide adequate retention for the aromatic ring of this compound.

  • Mobile Phase Selection:

    • Aqueous Component: An acidic buffer is necessary to suppress the ionization of the carboxylic acid group. A simple and effective choice is 0.1% phosphoric acid in water. This will set the pH to approximately 2.1, which is well below the pKa of the analyte, ensuring it is in its neutral, more retained form.[9][11]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[11][12]

    • Initial Composition: A starting mobile phase composition of 50:50 (v/v) Acetonitrile:0.1% Phosphoric Acid in water is a reasonable starting point for an isocratic elution.

  • Detection Wavelength: Based on the UV-Visible spectroscopy of similar benzoic acid derivatives, which exhibit absorption in the UV region due to the conjugated aromatic system, an initial detection wavelength of 254 nm is selected.[2][13] A PDA detector can be used to scan the UV spectrum of the analyte to determine the optimal detection wavelength.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm I.D. column is a good starting point. The column temperature will be initially set to ambient (e.g., 25 °C).

Method Development and Optimization Protocol

The goal of method development is to achieve a separation that meets the requirements for its intended purpose, such as specificity, linearity, accuracy, and precision, as outlined in guidelines like ICH Q2(R1).[14][15][16]

MethodDevelopmentWorkflow

  • Initial Injection and Evaluation:

    • Prepare a standard solution of this compound in the initial mobile phase (e.g., 10 µg/mL).

    • Inject the standard solution and evaluate the chromatogram for retention time, peak shape (asymmetry), and theoretical plates.

    • Goal: A retention time between 2 and 10 minutes, a peak asymmetry factor between 0.8 and 1.5, and a high number of theoretical plates.

  • Optimization of Mobile Phase Strength (Isocratic):

    • Adjust the percentage of acetonitrile in the mobile phase to control the retention time.[10][17] An increase in acetonitrile concentration will decrease the retention time, while a decrease will increase it.

    • Perform a series of injections with varying acetonitrile concentrations (e.g., 40%, 50%, 60%) to find the optimal balance between analysis time and resolution from any potential impurities. A 10% decrease in the organic solvent content can lead to an approximately 3-fold increase in retention time.[10][17]

  • Gradient Elution (if necessary):

    • If the sample contains impurities with a wide range of polarities, or if peak broadening is observed with isocratic elution, a gradient method may be necessary.[12]

    • A typical starting gradient could be from 10% to 90% acetonitrile over 10-15 minutes. The gradient profile can then be optimized to improve the separation of the analyte from any impurities.

  • Optimization of Mobile Phase pH:

    • While the initial pH of ~2.1 is expected to be effective, further optimization can be performed by adjusting the pH of the aqueous phase (e.g., with phosphate buffers) to fine-tune retention and peak shape.[17] However, for this acidic analyte, a pH well below its pKa is generally sufficient.

  • Optimization of Flow Rate and Temperature:

    • Flow Rate: Adjusting the flow rate can impact analysis time, resolution, and backpressure. A lower flow rate can improve resolution but will increase the run time.

    • Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially sharper peaks. It can also slightly alter the selectivity of the separation. A temperature in the range of 25-40 °C is typically explored.

Final Optimized Method and Validation

The following table summarizes a hypothetical final optimized method based on the development strategy.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16][18] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ValidationParameters

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the development of a robust RP-HPLC method for the quantification of this compound. By systematically evaluating and optimizing the chromatographic parameters based on the analyte's physicochemical properties, a reliable and efficient method can be established. The principles and protocols outlined herein are broadly applicable to the analysis of other similar acidic aromatic compounds, providing a solid foundation for method development in a regulated environment.

References

Application Notes & Protocols: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid via Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Fluoro-4-hydroxybenzoic acid, a valuable fluorinated aromatic building block in pharmaceutical and materials science research. The protocol detailed herein is based on the Kolbe-Schmitt reaction, a robust and historically significant carboxylation method. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical process parameters, and outline essential safety considerations for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic pathway.

Introduction and Scientific Background

The Kolbe-Schmitt reaction is a powerful carboxylation process that transforms phenols into aromatic hydroxy acids by reacting an alkali phenoxide salt with carbon dioxide under elevated temperature and pressure.[1][2] First discovered by Hermann Kolbe and later optimized by Rudolf Schmitt, this reaction remains industrially paramount for the large-scale production of salicylic acid, the primary precursor to aspirin (acetylsalicylic acid).[2][3] The reaction's utility extends to a wide range of substituted phenols, enabling the synthesis of diverse hydroxybenzoic acid derivatives.[4]

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. Therefore, reliable and scalable synthetic routes to this compound are of high interest.

This application note details the synthesis of this compound starting from 2-Fluorophenol, leveraging the principles of the Kolbe-Schmitt reaction to achieve regioselective carboxylation at the ortho-position relative to the hydroxyl group.

Reaction Mechanism: An In-Depth Look

The Kolbe-Schmitt reaction proceeds via an electrophilic aromatic substitution mechanism. The process is not a direct reaction of phenol with CO₂, but rather involves the more nucleophilic phenoxide ion.[5]

Step 1: Formation of the Phenoxide Ion The reaction commences with the deprotonation of the phenol (in this case, 2-Fluorophenol) by a strong base, typically an alkali hydroxide or carbonate, to form the corresponding alkali phenoxide. The phenoxide ion is a significantly more potent nucleophile than the neutral phenol because the negative charge on the oxygen atom increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack.[1][5]

Step 2: Electrophilic Attack by Carbon Dioxide The phenoxide ion then attacks the electrophilic carbon atom of carbon dioxide (CO₂), which acts as a weak electrophile.[6] The regioselectivity of this carboxylation step (ortho vs. para) is critically influenced by the nature of the alkali metal counter-ion (M⁺). With smaller cations like Na⁺ and K⁺, the cation coordinates with the oxygen atoms of both the phenoxide and the incoming CO₂ molecule, forming a chelated transition state. This proximity favors the electrophilic attack at the ortho position.[4][7]

Step 3: Tautomerization and Aromatization The intermediate formed after the nucleophilic attack is a non-aromatic cyclohexadienone. This intermediate rapidly undergoes tautomerization to regenerate the stable aromatic ring, resulting in the formation of the alkali salt of the corresponding hydroxybenzoic acid.[6]

Step 4: Acidification The final step is an acidic work-up, where a mineral acid (e.g., sulfuric or hydrochloric acid) is added to protonate the carboxylate salt, precipitating the desired this compound product.[3][8]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound from 2-Fluorophenol. The quantities can be scaled as needed, with appropriate adjustments to the reaction vessel and safety procedures.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMolesPurity
2-FluorophenolC₆H₅FO112.1011.21 g0.10>99%
Anhydrous Potassium CarbonateK₂CO₃138.2120.73 g0.15>99%
Carbon Dioxide (CO₂)CO₂44.01-High Pressure>99.9%
Concentrated Sulfuric AcidH₂SO₄98.08As needed-98%
Deionized WaterH₂O18.02As needed--
EthanolC₂H₅OH46.07For recrystallization-95%

Causality Note: Anhydrous potassium carbonate is used as the base. It is crucial that all reagents and the reaction vessel are thoroughly dried, as the presence of water can decrease the yield by reacting with the phenoxide or CO₂.[7] A molar excess of the base ensures complete deprotonation of the phenol.

3.2. Step-by-Step Procedure

  • Preparation of the Phenoxide (Marasse Method):

    • In a clean, dry, high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, add 2-Fluorophenol (11.21 g, 0.10 mol) and finely powdered anhydrous potassium carbonate (20.73 g, 0.15 mol).

    • Rationale: This in-situ method, a variation of the Kolbe-Schmitt reaction, avoids the isolation of the highly hygroscopic phenoxide salt.[9] The powdered nature of the solid ensures a large surface area for the gas-solid reaction.

  • Carboxylation Reaction:

    • Seal the autoclave securely according to the manufacturer's instructions.

    • Purge the vessel several times with low-pressure nitrogen gas followed by low-pressure carbon dioxide to remove all air.

    • Pressurize the autoclave with carbon dioxide to approximately 50-60 atm at room temperature.

    • Begin stirring and heat the reaction mixture to 150-160°C. The internal pressure will increase upon heating. If necessary, introduce more CO₂ to maintain a working pressure of 80-100 atm.[3][10]

    • Maintain these conditions (150-160°C, 80-100 atm) for 6-8 hours.

    • Rationale: High pressure is required to increase the effective concentration of CO₂ available for the reaction, driving the equilibrium towards the carboxylated product.[10] The temperature is a critical parameter; excessively high temperatures can lead to side reactions or decomposition.

  • Work-up and Isolation:

    • After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature overnight.

    • CRITICAL SAFETY STEP: Very slowly and carefully vent the excess CO₂ pressure in a well-ventilated fume hood.

    • Open the autoclave and add approximately 200 mL of deionized water to the solid reaction mixture. Stir until all the solid material has dissolved. The solution will contain the potassium salt of the product.

    • Transfer the aqueous solution to a large beaker (e.g., 1 L). If there are any insoluble impurities, filter the solution.

    • Place the beaker in an ice bath and stir. Slowly and carefully add concentrated sulfuric acid dropwise to acidify the solution to a pH of ~2.

    • A white precipitate of this compound will form.

    • Rationale: The product is soluble in its salt form but precipitates upon protonation in an acidic medium.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any residual acid and inorganic salts.

    • For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot 95% ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor 1. Charge Autoclave (2-Fluorophenol + K₂CO₃) seal_purge 2. Seal & Purge Vessel (N₂ then CO₂) charge_reactor->seal_purge pressurize 3. Pressurize with CO₂ (80-100 atm) seal_purge->pressurize heat 4. Heat & Stir (150-160°C, 6-8h) pressurize->heat cool_vent 5. Cool & Vent Reactor heat->cool_vent dissolve 6. Dissolve Salt in Water cool_vent->dissolve acidify 7. Acidify with H₂SO₄ (to pH ~2) dissolve->acidify filter_crude 8. Filter Crude Product acidify->filter_crude recrystallize 9. Recrystallize (Ethanol/Water) filter_crude->recrystallize dry 10. Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point154-158 °C[11]
¹H NMR Spectral data should be consistent with the structure.[12]
¹³C NMR, ¹⁹F NMR Further confirmation of structure and purity.[13]
FTIR Characteristic peaks for O-H, C=O, and C-F bonds.[14]

Safety and Troubleshooting

5.1. Safety Precautions

  • High-Pressure Operations: The use of a high-pressure autoclave is the most significant hazard. All operations must be performed behind a blast shield in a designated area.[15] The operator must be thoroughly trained in the use of the specific high-pressure vessel. Never exceed the manufacturer's specified pressure and temperature limits. A log of vessel usage should be maintained.[15]

  • Chemical Hazards: 2-Fluorophenol is toxic and corrosive. Potassium carbonate and sulfuric acid are corrosive. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][15]

  • Venting: Venting the CO₂ pressure must be done slowly to avoid rapid expansion and potential aerosolization of vessel contents.

5.2. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Presence of moisture in reagents or vessel.2. Incomplete reaction (time/temp too low).3. CO₂ leak from the autoclave.1. Thoroughly dry all glassware and use anhydrous reagents.[7]2. Increase reaction time or temperature slightly (e.g., to 170°C).3. Check all seals and fittings on the autoclave before starting.
Formation of Isomers 1. Reaction temperature is too high, favoring the thermodynamically more stable para-isomer.1. Maintain the reaction temperature in the recommended range (150-160°C) to favor the kinetically controlled ortho-product.
Dark-colored Product 1. Impurities in starting material.2. Side reactions or decomposition at high temperatures.1. Use high-purity starting materials.2. Perform purification with activated charcoal during recrystallization.

Conclusion

The Kolbe-Schmitt reaction provides an effective and direct pathway for the synthesis of this compound from 2-Fluorophenol. By carefully controlling reaction parameters such as temperature, pressure, and the exclusion of moisture, researchers can achieve good yields of this valuable fluorinated intermediate. Adherence to strict safety protocols, particularly concerning the high-pressure apparatus, is paramount for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-hydroxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-Fluoro-4-hydroxybenzoic Acid Esters in Modern Drug Discovery

This compound and its ester derivatives are pivotal structural motifs in contemporary medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the benzene ring profoundly influences the molecule's physicochemical properties. This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively impacting the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. Consequently, these esters serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases.

This comprehensive guide provides detailed protocols for the synthesis of various this compound esters, catering to the needs of researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of different synthetic strategies, offering insights into the reaction mechanisms and practical considerations for successful execution and purification.

Understanding the Reactivity: The Role of Fluorine and Hydroxyl Substituents

The synthetic methodologies for esterifying this compound are governed by the electronic effects of the fluorine and hydroxyl substituents on the reactivity of the carboxylic acid.

  • Fluorine's Inductive and Mesomeric Effects: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid proton, making it more reactive towards esterification. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). In the case of this compound, the inductive effect generally predominates, enhancing the electrophilicity of the carboxyl carbon.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the para position is an activating group, donating electron density to the aromatic ring through resonance. However, its presence also introduces a potential site for side reactions, particularly under harsh acidic or basic conditions. Therefore, the choice of esterification method must consider the chemoselectivity to favor reaction at the carboxylic acid over the phenolic hydroxyl.

Synthetic Protocols for this compound Esters

This section details three robust and widely employed methods for the synthesis of this compound esters: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages concerning reaction conditions, substrate scope, and scalability.

Protocol 1: Fischer-Speier Esterification - The Classic Approach

Fischer-Speier esterification is a straightforward and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent, and a strong acid catalyst is employed.

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the ester product according to Le Châtelier's principle.

  • Strong Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow start Start dissolve Dissolve 3-Fluoro-4- hydroxybenzoic Acid in excess alcohol start->dissolve add_catalyst Add catalytic amount of conc. H₂SO₄ dissolve->add_catalyst reflux Reflux the mixture for 2-13 hours add_catalyst->reflux cool Cool to room temperature reflux->cool concentrate Concentrate under reduced pressure cool->concentrate extract Extract with an organic solvent concentrate->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry purify Purify by recrystallization or column chromatography dry->purify end End purify->end

A typical workflow for Fischer esterification.

Detailed Step-by-Step Methodology for Methyl 3-Fluoro-4-hydroxybenzoate:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data for Fischer Esterification:

Ester ProductAlcoholCatalystReaction TimeTypical YieldReference
Methyl 3-Fluoro-4-hydroxybenzoateMethanolH₂SO₄6 hours85-95%[1]
Ethyl 3-Fluoro-4-hydroxybenzoateEthanolH₂SO₄13 hours~80%[1]
Protocol 2: Steglich Esterification - Mild and Efficient

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[2][3][4]

Causality of Experimental Choices:

  • DCC/EDC as a Coupling Agent: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP as a Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle minimizes side reactions.[2]

  • Anhydrous Aprotic Solvent: The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the activated intermediates.

Reaction Mechanism: Steglich Esterification

Steglich_Esterification_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack and Product Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Mechanism of the Steglich esterification.

Detailed Step-by-Step Methodology for Isopropyl 3-Fluoro-4-hydroxybenzoate:

  • Reaction Setup: To a solution of this compound (1.0 eq), isopropanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Extraction: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Quantitative Data for Steglich Esterification:

Ester ProductAlcoholCoupling AgentCatalystTypical YieldReference
Isopropyl 3-Fluoro-4-hydroxybenzoateIsopropanolDCCDMAPGood to Excellent[2][4]
Benzyl 3-Fluoro-4-hydroxybenzoateBenzyl AlcoholEDCDMAPGood to Excellent[2][4]
Protocol 3: Mitsunobu Reaction - Mild Inversion Chemistry

The Mitsunobu reaction provides a powerful and mild method for the esterification of alcohols with carboxylic acids, proceeding with inversion of stereochemistry at the alcohol carbon.[5][6] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents form a phosphonium salt intermediate which activates the alcohol, converting the hydroxyl group into a good leaving group.

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the reactive intermediates.

  • Low Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction_Workflow start Start dissolve Dissolve 3-Fluoro-4- hydroxybenzoic Acid, alcohol, and PPh₃ in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD or DIAD dropwise cool->add_dead warm Warm to room temperature and stir add_dead->warm concentrate Concentrate under reduced pressure warm->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

A typical workflow for the Mitsunobu reaction.

Detailed Step-by-Step Methodology for Benzyl 3-Fluoro-4-hydroxybenzoate:

  • Reaction Setup: To a stirred solution of this compound (1.2 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: The crude residue is purified by flash column chromatography to afford the desired ester. The triphenylphosphine oxide byproduct can be challenging to remove and may require careful chromatography.

Quantitative Data for Mitsunobu Reaction:

Ester ProductAlcoholReagentsTypical YieldReference
Benzyl 3-Fluoro-4-hydroxybenzoateBenzyl AlcoholPPh₃, DIADGood to Excellent[6][7][8]
(S)-sec-Butyl 3-Fluoro-4-hydroxybenzoate(R)-sec-ButanolPPh₃, DEADGood (with inversion)[5][9]

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be prepared via several routes. One common method involves the demethylation of 3-fluoro-4-methoxybenzoic acid.[10]

Protocol for the Synthesis of this compound:

  • Reaction Setup: A mixture of 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (excess), and acetic acid is heated under reflux.[10]

  • Reaction: The reaction is stirred at reflux for an extended period (e.g., 34 hours).[10]

  • Work-up: After cooling, the precipitated product is collected by filtration.

  • Purification: The crude solid can be purified by recrystallization from water to yield this compound.[10]

Purification and Characterization

Purification of the synthesized esters is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This technique is effective for obtaining highly pure crystalline solids. A suitable solvent system is one in which the ester is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For non-crystalline products or for separating mixtures, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is commonly used as the eluent.

The identity and purity of the synthesized esters should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl group (around 1700-1730 cm⁻¹) and the phenolic hydroxyl group (broad peak around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[11][12]

Spectroscopic Data for Selected Esters:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl 3-Fluoro-4-hydroxybenzoate 7.83 (d), 7.72 (d), 7.45-7.34 (m), 7.28-7.19 (m), 3.91 (s)[13]165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2[13]~3400 (O-H), ~1710 (C=O)
Ethyl 3-Fluoro-4-hydroxybenzoate Characteristic aromatic protons, 4.35 (q), 1.38 (t)Characteristic aromatic and ester carbons~3350 (O-H), ~1705 (C=O)

Conclusion

The synthesis of this compound esters is a critical step in the development of novel pharmaceuticals and other high-value chemical entities. This guide has provided a detailed overview of three key esterification methods: Fischer, Steglich, and Mitsunobu. The choice of the optimal protocol will depend on the specific alcohol, the scale of the reaction, and the sensitivity of the starting materials. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of this compound esters for their research and development endeavors.

References

Introduction: Acoramidis and the Challenge of Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of Acoramidis: The Strategic Role of 3-Fluoro-4-hydroxybenzoic Acid

Acoramidis (formerly AG10) is a highly selective, orally bioavailable transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[1][2]. ATTR-CM is a progressive and fatal disease characterized by the misfolding of the TTR protein and the subsequent deposition of amyloid fibrils in the heart, leading to organ damage and dysfunction[3][4]. Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, stabilizing its native structure and preventing its dissociation into amyloidogenic monomers—the rate-limiting step in amyloidogenesis[5].

The chemical synthesis of Acoramidis, IUPAC name 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid, is a multi-step process for which the selection of appropriate starting materials is critical for efficiency, yield, and scalability[1]. This guide focuses on the pivotal role of This compound as a key building block in the Acoramidis synthesis, providing a detailed examination of the synthetic strategy, reaction mechanisms, and step-by-step protocols for researchers and drug development professionals.

PART 1: The Synthetic Blueprint: Retrosynthetic Analysis and Strategy

The structure of Acoramidis is composed of a central fluorinated benzoic acid core linked via an ether bond to a dimethyl pyrazole moiety through a propyl chain. A logical retrosynthetic analysis identifies this compound as an ideal starting material for the aromatic core and a substituted pyrazole for the side chain.

The forward synthesis strategy hinges on three primary stages:

  • Protection of the Carboxylic Acid: The carboxylic acid of this compound is first protected, typically as a methyl ester, to prevent its acidic proton from interfering with the subsequent base-mediated etherification.

  • Side-Chain Coupling: A Williamson ether synthesis is employed to couple the protected phenolic starting material with a pre-functionalized pyrazole side chain.

  • Deprotection: The synthesis concludes with the hydrolysis of the ester to reveal the carboxylic acid of the final Acoramidis molecule.

This approach ensures high regioselectivity and provides a robust pathway for large-scale production.

G Acoramidis Acoramidis Intermediate_Ester Key Ester Intermediate (Methyl Ester of Acoramidis) Acoramidis->Intermediate_Ester  Deprotection  (Saponification) Starting_Material Methyl 4-fluoro-3-hydroxybenzoate Intermediate_Ester->Starting_Material  Williamson Ether Synthesis  (Coupling) Side_Chain 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole Intermediate_Ester->Side_Chain Benzoic_Acid This compound Starting_Material->Benzoic_Acid  Protection  (Esterification)

Caption: Retrosynthetic analysis of Acoramidis synthesis.

PART 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of Acoramidis, starting from this compound.

Protocol 1: Protection via Fischer Esterification

The initial step is the conversion of the carboxylic acid to a methyl ester. This is crucial as the acidic proton of the carboxyl group would be deprotonated under the basic conditions of the subsequent Williamson ether synthesis, leading to unwanted side reactions and reduced yield.

Reaction: this compound → Methyl 4-fluoro-3-hydroxybenzoate

Step-by-Step Methodology: [6]

  • Dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise to the stirred solution. The addition is exothermic.

    • Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. This method is often cleaner than directly adding a strong acid like H₂SO₄.

  • After the addition is complete, heat the mixture to reflux (approx. 65-70°C) for 60-90 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Remove the solvent in vacuo (rotary evaporation).

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid.

CompoundFormulaMW ( g/mol )FormCAS No.
This compoundC₇H₅FO₃156.11Solid350-29-8
Methyl 4-fluoro-3-hydroxybenzoateC₈H₇FO₃170.14Solid214822-96-5

Table 1: Properties of the starting material and its protected ester.

Protocol 2: Synthesis of the Pyrazole Side Chain

The electrophilic partner for the coupling reaction, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, is prepared by alkylating 3,5-dimethylpyrazole with an excess of 1,3-dibromopropane.

Reaction: 3,5-Dimethylpyrazole + 1,3-Dibromopropane → 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole

Step-by-Step Methodology: [7]

  • Combine 3,5-dimethyl-1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃) (2.0-2.5 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add 1,3-dibromopropane (3.0-5.0 eq). Using an excess of the dibromoalkane minimizes the formation of the dimerized by-product.

  • Heat the reaction mixture, typically to 60-80°C, and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the pure 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole[8].

CompoundFormulaMW ( g/mol )FormCAS No.
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazoleC₈H₁₃BrN₂217.11Solid2167368-32-1

Table 2: Properties of the key side-chain intermediate.

Protocol 3: Core Coupling via Williamson Ether Synthesis

This is the key bond-forming step where the aromatic core and the side chain are joined. The reaction proceeds via an Sₙ2 mechanism.

Caption: Mechanism of the Williamson ether synthesis step.

Reaction: Methyl 4-fluoro-3-hydroxybenzoate + 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole → Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate

Step-by-Step Methodology: (Adapted from patent literature[1])

  • Dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (1.5-2.5 eq) to the solution.

    • Causality: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide ion without causing hydrolysis of the methyl ester[9].

  • Add 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole (1.1-1.3 eq).

  • Heat the reaction mixture to approximately 55-65°C and stir for several hours until TLC analysis indicates the consumption of the starting materials.

    • Causality: DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution in vacuo and purify the residue, typically by recrystallization or column chromatography, to yield the pure ester intermediate.

Protocol 4: Final Deprotection (Saponification)

The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding Acoramidis.

Reaction: Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate → Acoramidis

Step-by-Step Methodology: (Adapted from patent literature[1])

  • Dissolve the ester intermediate from Protocol 3 in a mixture of solvents such as tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction by TLC.

  • Once the hydrolysis is complete, cool the mixture to 0°C.

  • Carefully acidify the solution with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford Acoramidis as a solid.

PART 3: Quality Control and Analytical Characterization

Ensuring the purity and identity of the synthesized Acoramidis is paramount. A stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method is essential for quality control.

ParameterCondition
Column Phenyl Column (e.g., 50 x 1.0 mm, 1.7 µm)
Mobile Phase Isocratic: 0.1% Formic Acid and Acetonitrile (50:50, v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Detection 228 nm
Run Time ~2.5 min

Table 3: Validated UHPLC method parameters for Acoramidis analysis[10][11].

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are necessary to confirm that the method can separate the active pharmaceutical ingredient from any potential degradation products[10][11]. Further characterization should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of the final product.

Conclusion

This compound serves as a robust and strategically vital starting material for the synthesis of Acoramidis. Its chemical structure provides the necessary fluorinated aromatic core, with a reactive hydroxyl group perfectly positioned for elaboration via a high-yielding Williamson ether synthesis. The protocols outlined in this guide, derived from patent literature and established chemical principles, offer a clear and logical pathway for the synthesis. By understanding the rationale behind each step—from protection and coupling to final deprotection—researchers can effectively and efficiently produce this critical therapeutic agent for further study and development.

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Fluorinated Phenolic Scaffold

In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can dramatically alter a compound's physical, chemical, and biological profile.[1] The 3-fluoro-4-hydroxybenzoic acid scaffold is a particularly valuable building block, serving as a key intermediate in the synthesis of a wide range of bioactive compounds, including the transthyretin (TTR) stabilizer Acoramidis, which is under development for treating transthyretin amyloidosis.[2]

The interplay between the ortho-positioned fluorine atom, the phenolic hydroxyl group, and the carboxylic acid creates a molecule with distinct reactivity and binding capabilities.[1] This guide provides an in-depth exploration of the primary synthetic routes to the core this compound molecule and details robust protocols for its subsequent derivatization into esters and amides, which are critical for drug development and lead optimization.

Part 1: Synthesis of the this compound Core

The synthesis of the central scaffold can be approached from several distinct precursors, each with its own advantages in terms of scalability, reagent availability, and reaction conditions. We will explore two primary, field-proven strategies.

Strategy 1: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This is a direct and often high-yielding method that relies on the cleavage of a stable methyl ether to unmask the phenolic hydroxyl group. The methoxy precursor is often more readily available or more easily synthesized than the final hydroxylated product.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack by the bromide ion on the methyl group of the protonated ether. The use of a strong acid like hydrobromic acid (HBr) in combination with a high boiling point solvent like acetic acid facilitates the cleavage at elevated temperatures. This is a classic and robust method for aryl methyl ether deprotection.

Experimental Protocol 1.1: Synthesis via Demethylation

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (48%, ~4.5 mL per gram of starting material), and glacial acetic acid (~4.5 mL per gram of starting material).

  • Heating: Heat the stirred mixture to reflux (approximately 110-120°C) and maintain this temperature for 30-36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice-water bath. The product will precipitate out of the solution as a solid.

  • Purification: Collect the precipitated crystals by vacuum filtration and wash them with cold water. The crude solid can be recrystallized from water to yield the purified this compound.[3]

Table 1: Reagents and Conditions for Protocol 1.1

ReagentMolar Eq.PurposeKey Parameters
3-Fluoro-4-methoxybenzoic acid1.0Starting MaterialN/A
Hydrobromic Acid (48%)ExcessDemethylating AgentReflux temperature (110-120°C)
Glacial Acetic AcidSolventHigh-boiling solventReaction time: 30-36 hours
Strategy 2: Ortho-Carboxylation of 2-Fluorophenol

This approach builds the molecule by introducing the carboxylic acid group directly onto the 2-fluorophenol ring. This method is an adaptation of the Kolbe-Schmitt reaction, a well-established industrial process for synthesizing hydroxybenzoic acids.

Causality and Mechanistic Insight: The reaction begins with the formation of the potassium salt of 2-fluorophenol. Under pressure and heat, carbon dioxide acts as an electrophile, and the phenoxide attacks it, preferentially at the ortho position due to stabilization by the potassium ion. A subsequent acidic workup protonates the carboxylate to yield the final product. The fluorine atom's electron-withdrawing nature influences the regioselectivity of the carboxylation. While related protocols exist for isomers, this general principle is applicable.[4][5]

Experimental Protocol 1.2: Synthesis via Kolbe-Schmitt Carboxylation

This is a representative protocol based on analogous carboxylation reactions.[4]

  • Phenoxide Formation: In a high-pressure reactor, add 2-fluorophenol (1.0 eq) and potassium hydroxide (1.0 eq). Add water as a solvent and stir until all solids are dissolved.

  • Carboxylation: Seal the reactor and heat the mixture to 40-60°C. Introduce carbon dioxide gas into the reactor, maintaining a constant pressure, and stir vigorously for 2-4 hours.

  • Rearrangement and Acidification: Release the CO₂ pressure. While stirring, add concentrated sulfuric acid dropwise to the reaction mixture. Immediately heat the mixture to reflux (110-120°C) for 4 hours to facilitate the rearrangement and ensure complete reaction.[4]

  • Work-up and Isolation: Cool the reaction to room temperature. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Diagram 1: Synthetic Pathways to the Core Scaffold

SynthesisCore cluster_0 Strategy 1: Demethylation cluster_1 Strategy 2: Carboxylation Precursor1 3-Fluoro-4-methoxybenzoic acid Product This compound Precursor1->Product HBr, Acetic Acid Reflux Precursor2 2-Fluorophenol Precursor2->Product 1. KOH, CO₂ 2. H₂SO₄, Reflux

Caption: Key synthetic routes to the core molecule.

Part 2: Synthesis of Functional Derivatives

Once synthesized, this compound serves as a versatile starting material for creating a library of derivatives, primarily through esterification of the carboxylic acid or amidation.

Esterification

Esterification is a fundamental transformation used to mask the polar carboxylic acid, improve cell permeability in drug candidates, or act as a protecting group for other reactions.[1]

Causality and Mechanistic Insight (Fischer Esterification): This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using an excess of the alcohol or removing water as it forms drives the reaction to completion.[6]

Experimental Protocol 2.1: Fischer Esterification to Synthesize Methyl 3-Fluoro-4-hydroxybenzoate

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of methanol, which acts as both the solvent and reagent.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or dropwise thionyl chloride.[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, remove the excess methanol using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, a saturated sodium chloride solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Comparison of Esterification Methods

MethodReagentsCatalystConditionsKey Advantage
Fischer EsterificationAlcohol (e.g., Methanol)H₂SO₄, SOCl₂RefluxSimple, inexpensive reagents.[1]
AlkylationAlkyl Halide (e.g., Ethyl Iodide)Cs₂CO₃, K₂CO₃Room Temp/HeatMilder conditions, avoids strong acid.[1]
Amidation

The formation of amides is arguably one of the most important reactions in medicinal chemistry, as the amide bond is a core component of peptides and many synthetic drugs. Amide derivatives of this compound have been synthesized as potent enzyme inhibitors.[1]

Causality and Mechanistic Insight (Peptide Coupling): Direct reaction of a carboxylic acid and an amine is generally unfavorable. Coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate is then readily attacked by the amine nucleophile to form the amide bond under mild conditions, minimizing side reactions and racemization (if chiral centers are present).

Experimental Protocol 2.2: Amidation using HBTU Coupling Agent

  • Acid Activation: In a round-bottom flask, dissolve this compound (1.0 eq), HBTU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the activated acid mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Diagram 2: Derivatization Workflow

Derivatization cluster_ester Esterification cluster_amide Amidation Core This compound Ester Ester Derivative (e.g., Methyl Ester) Core->Ester R-OH, H⁺ (Fischer) Amide Amide Derivative Core->Amide R₂-NH, HBTU, Base (Peptide Coupling)

Caption: Key derivatization reactions from the core acid.

Conclusion

The this compound scaffold is a powerful and versatile building block for modern chemical research. The synthetic routes outlined in this guide, from the demethylation of methoxy precursors to the direct carboxylation of 2-fluorophenol, provide reliable methods for accessing the core molecule. Furthermore, the detailed protocols for esterification and amidation empower researchers to efficiently generate diverse libraries of derivatives for screening in drug discovery, agrochemical development, and materials science applications. The choice of synthetic strategy will ultimately depend on factors such as starting material availability, required scale, and the specific functional group tolerance of the overall synthetic plan.

References

Application Notes and Protocols for 3-Fluoro-4-hydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of 3-Fluoro-4-hydroxybenzoic acid as a versatile building block in organic synthesis. We delve into the molecule's unique reactivity, dictated by the interplay of its fluoro, hydroxyl, and carboxylic acid functionalities. Detailed, field-proven protocols for key synthetic transformations, including esterification, etherification, and palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices, safety considerations, and mechanistic insights are explained to ensure reproducible and efficient outcomes. This guide is designed to be a self-validating system, empowering chemists to leverage the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Advantage of this compound

This compound is a key aromatic compound whose strategic importance in medicinal chemistry, agrochemicals, and materials science has grown significantly.[1] The introduction of a fluorine atom onto the benzoic acid scaffold dramatically alters its physicochemical and biological properties.[1] Fluorine's high electronegativity and relatively small size can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets.[1]

The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a fluorine atom—on a single aromatic ring makes this compound a highly versatile precursor for the synthesis of complex molecules.[1][2] The hydroxyl and carboxylic acid groups provide handles for a variety of chemical modifications, while the fluorine atom can modulate the reactivity of the aromatic ring and introduce desirable properties into the final product. Notably, this compound is a crucial intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating transthyretin amyloidosis.[3]

This guide will explore the synthetic utility of this compound through detailed application notes and protocols for several key transformations.

Physicochemical Properties and Reactivity Profile

The unique arrangement of functional groups in this compound governs its chemical behavior.

  • Acidity: The carboxylic acid is the most acidic proton, while the phenolic hydroxyl is less acidic. This differential acidity allows for selective reactions at either site by careful choice of base.

  • Nucleophilicity: The hydroxyl group, particularly after deprotonation to a phenoxide, is a potent nucleophile for reactions like Williamson ether synthesis.[1]

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The fluorine atom is deactivating but ortho-, para-directing. The overall outcome of electrophilic substitution is a complex interplay of these directing effects.

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the fluorine atom can activate the ring towards nucleophilic attack, particularly at the carbon to which it is attached. This reactivity is enhanced by the presence of other electron-withdrawing groups.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 350-29-8[5]
Molecular Formula C₇H₅FO₃[5]
Molecular Weight 156.11 g/mol [5]
Appearance White to off-white crystalline solid[2]
Solubility Limited in water; soluble in polar organic solvents (ethanol, methanol, DMSO)[2]

Core Synthetic Applications and Protocols

The strategic functionalization of this compound allows for its incorporation into a wide array of complex molecules. The following sections provide detailed protocols for common and impactful transformations.

Esterification of the Carboxylic Acid

Esterification is a fundamental transformation that serves two primary purposes: protection of the carboxylic acid for subsequent reactions on the aromatic ring, and the synthesis of ester derivatives with specific biological or material properties.

This classic acid-catalyzed method is straightforward and effective for producing simple alkyl esters.

Workflow Diagram: Fischer Esterification

Fischer_Esterification start This compound + Methanol (excess) reagents Catalytic H₂SO₄ start->reagents Add reaction Reflux (e.g., 65°C) reagents->reaction Heat workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cool & Process product Methyl 3-fluoro-4-hydroxybenzoate workup->product Isolate

Caption: Workflow for Fischer Esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-fluoro-4-hydroxybenzoate.

  • Purification (Optional): The product can be further purified by recrystallization or column chromatography on silica gel.

Causality: Using a large excess of the alcohol (methanol) shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Etherification of the Phenolic Hydroxyl

The Williamson ether synthesis is a reliable method for converting the phenolic hydroxyl group into an ether, which can be a key structural motif in many biologically active molecules. This reaction is typically performed on the ester-protected derivative to prevent unwanted side reactions with the carboxylic acid.

This protocol details the synthesis of a propargyl ether, a versatile functional group for further transformations such as click chemistry.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Methyl 3-fluoro-4-hydroxybenzoate base K₂CO₃ (Base) start->base Add alkyl_halide Propargyl Bromide (Alkylating Agent) base->alkyl_halide Add solvent Acetone (Solvent) alkyl_halide->solvent Dissolve reaction Reflux solvent->reaction Heat product Methyl 3-fluoro-4-(prop-2-yn-1-yloxy)benzoate reaction->product Isolate

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Alkylating Agent Addition: Add the alkylating agent, for example, propargyl bromide (1.1-1.2 eq), to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Causality: The base (K₂CO₃) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[1] This phenoxide then displaces the bromide from propargyl bromide in an Sₙ2 reaction to form the ether linkage. Acetone is a common solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize this compound in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, it must first be converted into a suitable derivative, such as an aryl halide or triflate.

This two-step protocol first converts the phenolic hydroxyl into a triflate, an excellent leaving group, and then uses this intermediate in a Suzuki coupling reaction.

Workflow Diagram: Triflation and Suzuki Coupling

Triflation_Suzuki cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki Coupling start Methyl 3-fluoro-4-hydroxybenzoate triflic_anhydride Triflic Anhydride + Pyridine start->triflic_anhydride React with triflate Methyl 3-fluoro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate triflic_anhydride->triflate Forms boronic_acid Aryl Boronic Acid triflate->boronic_acid Couple with pd_catalyst Pd Catalyst + Base (e.g., K₂CO₃) boronic_acid->pd_catalyst In presence of product Biaryl Product pd_catalyst->product Yields

Caption: Workflow for Triflation and Suzuki Coupling.

Step-by-Step Protocol (Triflation):

  • Reaction Setup: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as pyridine (1.5 eq).

  • Triflic Anhydride Addition: Add triflic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Isolation: Quench the reaction with water and separate the organic layer. Wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the aryl triflate, which can be used in the next step, often without further purification.

Step-by-Step Protocol (Suzuki Coupling):

  • Reaction Setup: In a reaction vessel, combine the aryl triflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and then heat to reflux (typically 80-100°C) for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.

Causality: The triflate group is an excellent leaving group, making the aryl triflate a highly effective substrate for palladium-catalyzed cross-coupling reactions.[1][7] The Suzuki coupling mechanism involves the oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][8]

Safety and Handling

  • This compound: May cause mild skin and eye irritation. Inhalation of dust should be avoided.[2]

  • Reagents: Many reagents used in the described protocols are corrosive, flammable, or toxic. For example, concentrated sulfuric acid is highly corrosive, triflic anhydride is corrosive and moisture-sensitive, and palladium catalysts can be toxic.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of selective transformations, providing access to complex molecular architectures. The protocols detailed in this guide offer reliable and reproducible methods for leveraging the synthetic potential of this valuable compound. By understanding the underlying principles of reactivity and the rationale behind specific experimental conditions, researchers can effectively incorporate this compound into their synthetic strategies for drug discovery and materials science.

References

Application and Protocol Guide: Leveraging 3-Fluoro-4-hydroxybenzoic Acid in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Fluorinated Phenolic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. The strategic incorporation of fluorine into small molecule scaffolds has emerged as a powerful tool to modulate their pharmacological profiles, enhancing metabolic stability, binding affinity, and bioavailability.[1] 3-Fluoro-4-hydroxybenzoic acid represents a valuable, yet underexplored, starting material for the synthesis of novel enzyme inhibitors. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl and carboxyl groups, provide a versatile platform for generating diverse chemical libraries.

The fluorine atom, with its small van der Waals radius and high electronegativity, can form favorable interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[2] Furthermore, the phenolic hydroxyl group and the carboxylic acid moiety are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] This guide provides a comprehensive overview of the synthetic routes to this compound and detailed protocols for its derivatization into potential enzyme inhibitors, drawing parallels from its closely related and well-studied regioisomer, 4-fluoro-3-hydroxybenzoic acid, which has been successfully employed in the development of potent enzyme inhibitors.[2]

Part 1: Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount. Several synthetic routes to this compound have been reported. Below is a robust and scalable protocol adapted from established methods.

Protocol 1: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This common and effective method involves the cleavage of the methyl ether of the more readily available precursor, 3-fluoro-4-methoxybenzoic acid.

Workflow for Synthesis of this compound

start 3-Fluoro-4-methoxybenzoic acid reaction Reflux (e.g., 34 hours) start->reaction Add reagents HBr, Acetic Acid reagents->reaction Add workup Cooling & Precipitation reaction->workup filtration Filtration workup->filtration purification Recrystallization (Water) filtration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Fluoro-4-methoxybenzoic acid403-20-3170.14
Concentrated Hydrobromic Acid (48%)10035-10-680.91
Glacial Acetic Acid64-19-760.05
Deionized Water7732-18-518.02

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (e.g., 98.8 g, 0.58 mol), concentrated hydrobromic acid (215 mL), and glacial acetic acid (215 mL).

  • Reflux: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for approximately 34 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice-water bath. A precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from water to yield this compound. The purity can be assessed by HPLC and the structure confirmed by ¹H NMR and ¹³C NMR.

Part 2: Derivatization of this compound for Enzyme Inhibitor Synthesis

The carboxylic acid moiety of this compound is a prime handle for derivatization, most commonly through amidation, to generate a library of potential enzyme inhibitors. This approach has been successfully used with the regioisomeric 4-fluoro-3-hydroxybenzoic acid to synthesize inhibitors for enzymes like β-arylsulfotransferase IV (β-AST-IV).[2]

Protocol 2: General Amide Coupling to Synthesize Inhibitor Candidates

This protocol details a general method for coupling this compound with a primary or secondary amine using the coupling agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Workflow for Amide-based Inhibitor Synthesis

start This compound reaction Stir at RT start->reaction Add amine Amine (R-NH2) amine->reaction Add coupling_reagent HBTU, DIPEA coupling_reagent->reaction Add solvent DMF solvent->reaction Add workup Aqueous Work-up reaction->workup extraction Solvent Extraction (e.g., EtOAc) workup->extraction purification Column Chromatography extraction->purification product Amide-based Inhibitor Candidate purification->product

Caption: General workflow for amide inhibitor synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound350-29-8156.11
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)128625-52-5379.24
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24
Amine of interest (R-NH₂)VariesVaries
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Saturated Sodium Bicarbonate Solution144-55-8 (solid)84.01
Brine (Saturated NaCl solution)7647-14-5 (solid)58.44
Anhydrous Magnesium Sulfate7487-88-9120.37

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Part 3: Rationale and Potential Enzyme Targets

While specific data for inhibitors derived from this compound is emerging, the scaffold's potential can be inferred from related compounds and its inherent chemical properties.

  • Kinase Inhibitors: The phenolic hydroxyl group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors.

  • Metalloproteinase Inhibitors: The carboxylic acid can serve as a chelating group for metal ions (such as zinc) in the active sites of metalloproteinases.

  • Metabolic Enzyme Inhibitors: As noted, this compound itself has been suggested as an inhibitor of β-ketoacyl CoA synthase, an enzyme involved in fatty acid synthesis.[3] This suggests that derivatives could be explored for activity against other metabolic enzymes. For instance, analogs of 4-hydroxybenzoic acid are known to act as either substrates or inhibitors for Coq2, an enzyme in the coenzyme Q biosynthesis pathway, depending on their chemical properties.[4]

Table of Potential Enzyme Classes and Rationale:

Enzyme ClassRationale for Inhibition
Protein KinasesThe scaffold can be elaborated to present key hydrogen bonding groups to the enzyme's hinge region. The fluorine can enhance binding in the often hydrophobic ATP-binding pocket.
Hydrolases (e.g., Proteases)The core can serve as a central scaffold to position functional groups that interact with the catalytic residues in the active site.
SulfotransferasesBased on the activity of its regioisomer, derivatives are promising candidates for inhibiting sulfotransferases like β-AST-IV, which are involved in hormone regulation and detoxification.[2]
Metabolic EnzymesThe structural similarity to natural substrates (like 4-hydroxybenzoic acid) makes it a candidate for inhibiting enzymes involved in metabolic pathways such as coenzyme Q or fatty acid biosynthesis.[3][4]

Conclusion and Future Outlook

This compound is a promising and synthetically accessible starting material for the development of novel enzyme inhibitors. The strategic placement of the fluoro, hydroxyl, and carboxyl groups provides a robust platform for generating diverse libraries of compounds through straightforward chemical modifications like amide coupling. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold. Further investigation, including synthesis of diverse derivatives and screening against a wide range of enzymatic targets, is warranted to fully unlock the therapeutic potential of this valuable chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthesis. Here, we provide in-depth, experience-driven advice in a troubleshooting-focused FAQ format to help you optimize your reaction, minimize byproducts, and achieve high purity and yield.

Introduction to the Synthesis

The synthesis of this compound, a key building block in the pharmaceutical and agrochemical industries, is most commonly achieved via the carboxylation of 2-fluorophenol. This reaction, a variation of the Kolbe-Schmitt reaction, presents several challenges, primarily centered around controlling regioselectivity and preventing the formation of undesirable byproducts. The electron-withdrawing nature of the fluorine atom and the directing effects of the hydroxyl group create a delicate balance that must be carefully managed. This guide will walk you through the critical parameters and troubleshooting steps to ensure a successful synthesis.

Core Synthesis Pathway and Potential Pitfalls

The primary route involves the reaction of a 2-fluorophenoxide salt with carbon dioxide under pressure. The key is to favor carboxylation at the position ortho to the hydroxyl group and meta to the fluorine atom.

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide + Base (e.g., NaOH, KOH) Carboxylation Carboxylation 2-Fluorophenoxide->Carboxylation + CO2, Δ, P This compound (Desired Product) This compound (Desired Product) Carboxylation->this compound (Desired Product) Isomeric Byproducts Isomeric Byproducts Carboxylation->Isomeric Byproducts Other Byproducts Other Byproducts Carboxylation->Other Byproducts

Caption: General synthesis pathway for this compound and points of byproduct formation.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor this compound?

A1: Controlling regioselectivity is the most critical aspect of this synthesis. The primary byproduct is typically the regioisomer, 4-fluoro-3-hydroxybenzoic acid, resulting from carboxylation at a different position on the aromatic ring. The choice of the alkali metal hydroxide is the most influential factor.

  • Mechanism Insight: The Kolbe-Schmitt reaction proceeds through the formation of a phenoxide, which then attacks carbon dioxide.[1][2] The regioselectivity (ortho- vs. para-carboxylation relative to the hydroxyl group) is highly dependent on the alkali metal cation. Sodium (Na⁺) cations tend to chelate with the oxygen of the phenoxide and the incoming carbon dioxide, favoring the formation of the ortho-isomer.[3] In contrast, larger potassium (K⁺) cations do not form this chelate as effectively, often leading to a higher proportion of the para-isomer.[1][4]

  • Troubleshooting Steps:

    • Use Sodium Hydroxide: To favor the formation of the desired ortho-carboxylated product (this compound), use sodium hydroxide (NaOH) to generate the sodium 2-fluorophenoxide salt.

    • Avoid Potassium Hydroxide: Using potassium hydroxide (KOH) will likely increase the yield of the undesired para-carboxylated isomer. A patent for a related compound specifically uses KOH to produce the para-isomer, highlighting this effect.[5]

    • Temperature Control: Lower reaction temperatures (around 120-150°C) generally favor ortho-carboxylation. Higher temperatures can lead to rearrangement and formation of the more thermodynamically stable para-isomer.[1]

Q2: The final product is a dark, tar-like solid, and the yield is low. What causes this and how can I prevent it?

A2: The formation of dark, tar-like substances is a common issue in phenol carboxylation, often exacerbated by high temperatures and the presence of impurities.

  • Causality: These byproducts are typically high-molecular-weight condensation or oxidation products of the phenol starting material or the hydroxybenzoic acid product.[6] This can be initiated by excessive heat or the presence of oxidative impurities.

  • Troubleshooting and Prevention:

    • Strict Temperature Control: Do not exceed the optimal temperature range for the reaction (typically 120-150°C). Overheating is a primary cause of tar formation.

    • Ensure Anhydrous Conditions: The presence of water can decrease the yield of the desired product.[3] Ensure all reactants and the reaction vessel are thoroughly dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich phenoxide intermediate.

    • High-Purity Starting Materials: Use high-purity 2-fluorophenol to avoid side reactions catalyzed by impurities.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions and degradation.

Q3: I'm having difficulty purifying the final product. What is an effective method to remove isomeric and other byproducts?

A3: Purification can be challenging due to the similar physical properties of the desired product and its isomers. A multi-step purification process involving extraction and recrystallization is often necessary.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, the product mixture will be in a basic aqueous solution. Carefully acidify the solution with a strong acid (e.g., HCl or H₂SO₄) to a pH of around 2-3 to precipitate the carboxylic acids. This will separate the acidic products from any non-acidic byproducts.

    • Recrystallization: This is a crucial step for separating the isomeric products. The choice of solvent is critical. A mixed solvent system is often effective. For a similar compound, an ethanol-water mixture has been shown to be effective for recrystallization.[7]

      • Recommended Solvent System: Based on the polarity of this compound, a mixture of a polar protic solvent (like ethanol or isopropanol) and water is a good starting point. Toluene can also be a suitable solvent for recrystallization of similar aromatic acids.

    • Activated Carbon Treatment: If the product is colored, dissolving the crude product in a suitable solvent and treating it with activated carbon before recrystallization can help remove colored impurities.

Q4: How can I monitor the progress of the reaction and quantify the product and byproducts?

A4: Accurate monitoring of the reaction is key to optimizing conditions and maximizing yield. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

  • Analytical Method:

    • Technique: Reverse-phase HPLC with UV detection is a standard method for analyzing aromatic carboxylic acids.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective for separating the isomers and the starting material.

    • Detection: A UV detector set at a wavelength around 230-254 nm should provide good sensitivity for the aromatic compounds. A validated HPLC method for 4-hydroxybenzoic acid uses a C18 column with a phosphoric acid/acetonitrile gradient and detection at 230 nm.[8]

    • Sample Preparation: To monitor the reaction, carefully quench a small aliquot of the reaction mixture, neutralize it, and dissolve it in the mobile phase for injection.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are invaluable for confirming the structure of the final product and identifying byproducts.[9][10][11] The distinct coupling patterns and chemical shifts in both proton and fluorine spectra can help differentiate between the desired this compound and its isomers.

Optimized Experimental Protocol (Kolbe-Schmitt Method)

This protocol is a starting point and may require optimization based on your specific laboratory setup and scale.

1. Preparation of Sodium 2-Fluorophenoxide:

  • In a high-pressure reactor, add dry 2-fluorophenol.

  • Under an inert atmosphere (N₂ or Ar), add one molar equivalent of finely powdered, dry sodium hydroxide.

  • Heat the mixture gently (e.g., to 100-120°C) under vacuum to remove any traces of water and to form the sodium 2-fluorophenoxide salt.

2. Carboxylation:

  • Cool the reactor and then pressurize it with dry carbon dioxide to 5-7 atm.

  • Heat the reactor to 120-150°C with vigorous stirring.

  • Maintain the pressure and temperature for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

3. Work-up and Isolation:

  • Cool the reactor to room temperature and carefully vent the excess CO₂.

  • Dissolve the solid reaction mass in water.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the aqueous solution to a beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH reaches 2-3. The product will precipitate as a solid.

  • Collect the crude product by filtration and wash it with cold water.

4. Purification:

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol/water) to obtain pure this compound.

Byproduct Summary Table

Byproduct TypeCommon ExamplesFormation ConditionsPrevention & Mitigation
Regioisomers 4-Fluoro-3-hydroxybenzoic acidUse of potassium hydroxide; high temperatures (>150°C)Use sodium hydroxide; maintain reaction temperature between 120-150°C.
Unreacted Starting Material 2-FluorophenolIncomplete reaction; insufficient CO₂ pressure or reaction timeEnsure adequate CO₂ pressure and reaction time; monitor reaction by HPLC.
Tar/Polymeric Byproducts High-molecular-weight condensation productsHigh reaction temperatures (>160°C); presence of oxygen or waterStrict temperature control; use of an inert atmosphere; ensure anhydrous conditions.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_0 Problem Identification cluster_1 Byproduct Analysis & Solution Start Low Yield or Impure Product Check_Purity Analyze crude product by HPLC/NMR Start->Check_Purity Isomer_High High Isomer Content? Check_Purity->Isomer_High Predominant Impurity is Isomer Tar_Present Dark/Tarry Product? Check_Purity->Tar_Present Product is Dark/Tarry SM_Remaining Unreacted Starting Material? Check_Purity->SM_Remaining Significant Starting Material Remains Isomer_High->Tar_Present No Use_NaOH Action: Use NaOH instead of KOH. Lower temperature to 120-150°C. Isomer_High->Use_NaOH Yes Tar_Present->SM_Remaining No Control_Temp Action: Reduce reaction temperature. Use inert atmosphere. Ensure anhydrous conditions. Tar_Present->Control_Temp Yes Increase_Time_P Action: Increase reaction time or CO2 pressure. Check for leaks. SM_Remaining->Increase_Time_P Yes End Implement Changes & Re-run SM_Remaining->End No Use_NaOH->End Control_Temp->End Increase_Time_P->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Scaling Up 3-Fluoro-4-hydroxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-hydroxybenzoic acid synthesis. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable intermediate from the laboratory bench to pilot and production scales. We will move beyond simple protocols to address the fundamental "why" behind common challenges, providing you with the expert insights needed to troubleshoot and optimize your process effectively.

PART 1: Frequently Asked Questions (FAQs) on Scale-Up

This section addresses high-level strategic questions that often arise during the initial phases of a scale-up campaign.

Question 1: We have a successful lab-scale synthesis. What are the most critical "hidden variables" we should anticipate during scale-up?

Answer: Transitioning from a 1L flask to a 100L reactor introduces challenges that are often not apparent at the bench.[1] The most critical variables stem from changes in physical geometry and scale:

  • Heat Transfer: Exothermic reactions are a primary concern. The surface-area-to-volume ratio decreases dramatically upon scale-up, making it much harder to dissipate heat. A reaction that was easily managed in an ice bath may lead to a dangerous thermal runaway in a large reactor.[1] You must characterize the reaction's thermal profile early using reaction calorimetry.

  • Mixing Efficiency: A magnetic stir bar provides excellent, rapid mixing in a flask. In a large reactor, impeller type, agitation speed, and baffle design are critical. Inadequate mixing can create "dead zones" with localized concentrations of reactants or hot spots, leading to increased byproduct formation and inconsistent results.[1]

  • Mass Transfer (Gas-Liquid Reactions): For syntheses involving gas sparging, such as a Kolbe-Schmitt carboxylation with CO₂, achieving efficient gas dissolution in a large liquid volume is challenging. The efficiency of gas-liquid mass transfer will directly impact reaction kinetics and must be accounted for in reactor design and operating parameters.[1]

  • Impurity Amplification: A byproduct that was a mere 0.5% in your lab run can become a significant purification challenge at a 100 kg scale. It is crucial to identify and characterize minor impurities early, as they may require dedicated removal steps in the scaled-up process.[1]

Question 2: What are the primary synthetic routes for this compound, and what are their initial scale-up considerations?

Answer: There are two predominant synthetic pathways, each with a distinct set of scale-up challenges:

  • Kolbe-Schmitt Carboxylation of 2-Fluorophenol: This route involves the direct carboxylation of a fluorinated phenol. While atom-economical, it requires handling CO₂ under pressure and presents challenges in controlling regioselectivity (the position of the added carboxyl group).[2][3]

  • Demethylation of 3-Fluoro-4-methoxybenzoic acid: This route often starts from more readily available precursors and involves cleaving a methyl ether in the final step. The primary challenge here is the harsh conditions (strong, corrosive acids and high temperatures) required for demethylation, which can lead to impurities and material compatibility issues.[4][5]

The choice of route often depends on raw material availability, cost, and the specific equipment and handling capabilities of your facility.

PART 2: Troubleshooting Guide by Synthetic Route

This section provides detailed, practical solutions to specific problems you may encounter during your experiments.

Route A: Kolbe-Schmitt Carboxylation of 2-Fluorophenol

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the phenoxide ion acts as the nucleophile attacking carbon dioxide, a weak electrophile.[6] Forming the more reactive phenoxide ion is therefore a critical first step.[6]

Problem 1: Low yield and poor regioselectivity, with significant formation of 4-fluoro-3-hydroxybenzoic acid isomer.

Root Cause Analysis: Regioselectivity in the Kolbe-Schmitt reaction is famously dependent on the reaction conditions, particularly the choice of alkali metal counter-ion and temperature.

  • Mechanism Insight: When using sodium hydroxide to form sodium 2-fluorophenoxide, the smaller Na⁺ ion forms a tight chelate complex with the phenoxide oxygen and the incoming CO₂ molecule. This coordination favors the addition of the carboxyl group at the ortho position, which is desired for this synthesis. Conversely, larger ions like potassium (from KOH) do not form this stable complex, leading to thermodynamic control and preferential formation of the para isomer.[3][7]

Troubleshooting Protocol:

  • Verify Base Selection: Exclusively use sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to generate the sodium phenoxide. The use of potassium hydroxide (KOH) is a common error that will lead to the undesired para isomer.[2][3]

  • Optimize Temperature: Lower temperatures (e.g., 120-150°C) generally favor the kinetically controlled ortho product. Higher temperatures can cause rearrangement to the more thermodynamically stable para isomer.

  • Control Water Content: The presence of water can significantly decrease the yield. Ensure all reactants, solvents, and the reactor itself are thoroughly dried before use.[7]

  • Pressurize System: The reaction requires CO₂ pressure (typically 5-100 atm) to proceed efficiently.[2][7] Ensure your reactor is properly sealed and can maintain the target pressure throughout the reaction duration.

Table 1: Effect of Base on Carboxylation Regioselectivity

Base UsedPredominant ProductRationale
Sodium Hydroxide (NaOH)ortho-carboxylation (desired product)Formation of a stable chelate complex with the smaller Na⁺ ion directs CO₂ to the ortho position.[3]
Potassium Hydroxide (KOH)para-carboxylation (isomeric impurity)The larger K⁺ ion does not form a stable chelate, leading to the thermodynamically favored para product.[2][3]

Problem 2: The reaction stalls or proceeds very slowly in the pilot reactor, despite working well in the lab.

Root Cause Analysis: This is a classic symptom of mass transfer limitation. Carbon dioxide has limited solubility in the reaction medium, and its transfer from the gas phase (headspace) into the liquid phase where the reaction occurs is the rate-limiting step.

Troubleshooting Protocol:

  • Increase Agitation: Enhance the gas-liquid interface by increasing the stirrer speed. This creates smaller CO₂ bubbles and disperses them more effectively.

  • Evaluate Impeller Design: A standard anchor or paddle stirrer may not be sufficient. Consider a gas-inducing impeller (e.g., a Rushton turbine) designed to pull gas from the headspace and disperse it into the liquid.

  • Implement a Sparger: Introduce the CO₂ below the liquid surface through a dip tube or a sparger with fine holes. This increases the residence time and surface area of the gas bubbles.

  • Confirm Pressure: Ensure the CO₂ pressure is maintained. A leak in the system is a common cause of a stalled reaction at scale.

G cluster_start Troubleshooting: Low Carboxylation Yield cluster_analysis Analysis Steps cluster_decision Decision Points cluster_solution Corrective Actions Start Low Yield / Poor Selectivity Detected CheckIsomer Analyze Isomer Ratio (HPLC) Start->CheckIsomer CheckConversion Check Reactant Conversion Start->CheckConversion IsomerDecision High Para-Isomer? CheckIsomer->IsomerDecision ConversionDecision Low Conversion? CheckConversion->ConversionDecision IsomerDecision->ConversionDecision No FixBase Verify NaOH is used (not KOH). Lower reaction temperature. IsomerDecision->FixBase Yes FixMassTransfer Increase agitation. Check for pressure leaks. Use CO2 sparger. ConversionDecision->FixMassTransfer Yes FixDrying Ensure anhydrous conditions. ConversionDecision->FixDrying Check Moisture Content

Route B: Demethylation of 3-Fluoro-4-methoxybenzoic acid

This final step involves the cleavage of a stable aryl methyl ether.

Problem: The final product is dark brown/black and requires extensive purification.

Root Cause Analysis: The use of strong acids like concentrated hydrobromic acid (HBr) at high temperatures (reflux) can cause side reactions and degradation of the phenolic product, leading to highly colored impurities.[4] Phenols are susceptible to oxidation, and these harsh conditions can exacerbate this issue.

Troubleshooting Protocol:

  • Inert Atmosphere: The most critical step is to run the reaction under a nitrogen or argon atmosphere. This minimizes oxidation of the electron-rich phenol product at high temperatures.

  • Temperature Control: Do not overheat. Maintain a controlled reflux and avoid excessive heating that could accelerate decomposition. The reaction requires prolonged heating (e.g., 34 hours), but temperature stability is key.[4]

  • Quench and Isolation: After cooling the reaction mixture, the product often precipitates. This initial crude solid can be filtered and then subjected to purification.[4]

  • Decolorization: If the isolated product is still colored, a charcoal treatment during recrystallization can be very effective. Dissolve the crude product in a suitable solvent (e.g., water or an aqueous alcohol mixture), add activated carbon, heat briefly, and filter hot to remove the carbon and adsorbed impurities.

  • Consider Alternative Reagents: For smaller scales or high-purity requirements, boron tribromide (BBr₃) is a highly effective demethylating agent that often works at lower temperatures, reducing byproduct formation.[5] However, BBr₃ is more expensive and requires more careful handling, making it less ideal for large-scale production.

Route C: Purification & Isolation Challenges

Problem: Crystallization yields an inconsistent product—sometimes fine powders that are difficult to filter, other times oils or amorphous solids.

Root Cause Analysis: Crystallization is a complex physical process sensitive to multiple variables. "Oiling out" or forming fine powders is often a result of the solution becoming supersaturated too quickly.

Troubleshooting Protocol:

  • Solvent System: Ensure you are using an appropriate solvent. Water is a common and effective recrystallization solvent for this compound.[4] A co-solvent system (e.g., water/ethanol) can be used to fine-tune solubility.

  • Controlled Cooling: This is the most critical parameter. Do not crash-cool the hot, saturated solution in an ice bath. Allow it to cool slowly to room temperature first, then gradually cool it further. A programmed cooling profile in a jacketed reactor is ideal for scale-up.

  • Seeding: Once the solution has cooled slightly and is supersaturated, add a small amount of pure, crystalline product ("seed crystals"). This provides a template for crystal growth and promotes the formation of larger, more uniform crystals.

  • Agitation: Use slow, gentle agitation. Vigorous stirring can cause premature nucleation and shear, leading to the formation of small, fragmented crystals.

G cluster_start Purification Strategy Selection cluster_analysis Impurity Analysis cluster_decision Decision Points cluster_solution Purification Methods Start Crude Product Isolated Analyze Analyze Impurity Profile (HPLC) Start->Analyze ColorDecision Product Highly Colored? Analyze->ColorDecision IsomerDecision Isomeric Impurities Present? ColorDecision->IsomerDecision No Charcoal Charcoal Treatment during Recrystallization ColorDecision->Charcoal Yes GeneralDecision General Impurities >2%? IsomerDecision->GeneralDecision No Fractional Fractional Crystallization or pH-based Extraction IsomerDecision->Fractional Yes Recrystal Single Recrystallization GeneralDecision->Recrystal Yes Final Pure Product (>98%) GeneralDecision->Final No Charcoal->IsomerDecision Fractional->GeneralDecision Recrystal->Final

PART 3: Safety & Handling at Scale

Scaling up production requires a heightened focus on safety. The hazards associated with the quantities of materials used increase significantly.

Question: What are the primary safety hazards to consider when manufacturing this compound?

Answer:

  • Corrosive Materials: Syntheses often involve strong acids like HBr, H₂SO₄, or BBr₃.[4][5][8] These can cause severe skin and eye damage and require appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[9] Ensure reactors and transfer lines are made of compatible materials (e.g., glass-lined steel).

  • Respiratory Hazards: this compound is a solid that can cause skin, eye, and respiratory irritation.[10][11] Handling large quantities of powder can generate dust. Use engineering controls like fume hoods or ventilated enclosures and wear appropriate respiratory protection.[10][12]

  • Pressurized Systems: The Kolbe-Schmitt reaction is run under pressure.[2] Reactors must be properly rated and equipped with pressure relief valves. All personnel must be trained on the procedures for operating pressurized systems.

  • Thermal Hazards: As discussed, exothermic reactions pose a risk of thermal runaway.[1] A thorough process safety review, including a HAZOP (Hazard and Operability) study, is essential before scaling up any reaction with significant heat evolution.

Always consult the Safety Data Sheet (SDS) for every chemical used in the process and ensure all operations are compliant with your institution's and local regulatory safety standards.[9][10][11][13]

References

Technical Support Center: 3-Fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Fluoro-4-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this important intermediate in their work. The presence of impurities can significantly impact downstream applications, affecting reaction yields, product purity, and biological activity. This guide provides a structured, in-depth analysis of common impurities, their origins, and robust methods for their identification and removal, ensuring the integrity of your research and development projects.

Part 1: FAQ - Understanding the Impurity Profile

This section addresses the most frequently asked questions regarding impurities in this compound, providing a foundational understanding of the challenges you might encounter.

Q1: What are the most common impurities I can expect in my sample of this compound?

The impurity profile of this compound is almost entirely dependent on its synthetic route. However, based on the most common industrial syntheses, you can anticipate several classes of impurities. These are summarized in the table below.

Impurity ClassSpecific ExamplesLikely Synthetic Origin
Starting Materials 2-FluorophenolKolbe-Schmitt Carboxylation
3-Fluoro-4-methoxybenzoic acidDemethylation Route
Regioisomers 2-Fluoro-6-hydroxybenzoic acidKolbe-Schmitt Carboxylation
Reaction Intermediates 3-Fluoro-4-methoxybenzoic acidIncomplete demethylation
4-Fluoro-3-methoxybenzonitrileCyanation/Hydrolysis Route[1]
Side-Reaction Products Phenolic oxidation products (colored)Air exposure during synthesis/workup
Degradation Products Decarboxylation products (e.g., 2-Fluorophenol)Exposure to high heat or harsh conditions
Q2: How does the synthetic route primarily influence the impurity profile?

The manufacturing process is the single most critical factor determining the types of impurities present. Let's examine the most prevalent routes and their characteristic impurity profiles.

  • Kolbe-Schmitt Carboxylation of 2-Fluorophenol: This is a widely used method for synthesizing hydroxy aromatic acids.[2][3] The primary challenge in this route is controlling the regioselectivity of the carboxylation step. The powerful hydroxyl group of the phenoxide intermediate directs the incoming carbon dioxide electrophile to the ortho and para positions.[4]

    • Desired Product: Carboxylation at the para position yields this compound.

    • Key Impurity: Carboxylation at the ortho position yields the regioisomeric impurity, 2-Fluoro-6-hydroxybenzoic acid . The ratio of these isomers is highly dependent on reaction conditions such as the choice of base (potassium vs. sodium hydroxide), temperature, and pressure.[2][5] Unreacted 2-fluorophenol is also a common impurity if the reaction does not go to completion.

  • Demethylation of 3-Fluoro-4-methoxybenzoic acid: This route involves cleaving a methyl ether to reveal the hydroxyl group, often using strong acids like hydrobromic acid (HBr).[6]

    • Key Impurity: The most common impurity is the starting material, 3-Fluoro-4-methoxybenzoic acid , resulting from incomplete demethylation.

    • Side-Products: The harsh, acidic conditions can lead to the formation of colored degradation products, often resulting in a brown or black crude product that requires significant purification.[6]

Q3: Can this compound degrade during storage or under experimental conditions?

Yes, like many phenolic acids, it is susceptible to degradation.

  • Thermal Degradation: At elevated temperatures, particularly above its melting point (154-158 °C), decarboxylation can occur, leading to the formation of 2-fluorophenol.[7] This is a critical consideration during high-temperature reactions or distillations.

  • Oxidative Degradation: Phenolic compounds can be susceptible to oxidation, especially in the presence of air, light, and trace metals. This can lead to the formation of colored quinone-type species, resulting in product discoloration over time. For long-term storage, it is advisable to keep the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolytic Stability: While generally stable, prolonged exposure to harsh acidic or alkaline conditions at high temperatures can potentially lead to degradation.[8][9]

Part 2: Troubleshooting Guide - Identification and Mitigation

This section provides a problem-solving framework for specific impurity issues you may encounter during your experiments.

Issue 1: My analytical data (HPLC, NMR) shows a significant isomeric impurity.
  • Probable Cause: You are likely observing the regioisomer 2-Fluoro-6-hydroxybenzoic acid , arising from a non-selective Kolbe-Schmitt reaction. The structural similarity makes it challenging to separate from the desired product.

  • Troubleshooting & Mitigation Strategy:

    • Reaction Optimization: The most effective solution is to prevent its formation. In the Kolbe-Schmitt reaction, using potassium hydroxide as the base is known to favor the formation of the para-carboxylated product (your desired compound) over the ortho isomer.[2] This is attributed to the larger size of the potassium ion influencing the transition state of the electrophilic attack by CO₂.

    • Purification Protocol: If the impurity is already present, a carefully designed recrystallization is the most effective method for removal. The subtle differences in polarity and crystal lattice energy between the two isomers can be exploited. See Protocol 3.2 for a detailed methodology.

Issue 2: My final product is discolored (yellow, brown, or black).
  • Probable Cause: The discoloration is typically due to trace amounts of oxidized phenolic impurities or byproducts from harsh reaction conditions, as seen in demethylation reactions using HBr.[6]

  • Troubleshooting & Mitigation Strategy:

    • Inert Atmosphere: During synthesis and workup, minimize exposure to air, especially at elevated temperatures. Performing reactions under a nitrogen or argon atmosphere can significantly reduce the formation of these colored species.

    • Decolorization Protocol: The color can often be removed during recrystallization by adding a small amount of activated carbon to the hot solution. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.

      • Caution: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a loss of yield.

Issue 3: I've detected the starting material (e.g., 2-Fluorophenol or 3-Fluoro-4-methoxybenzoic acid) in my final product.
  • Probable Cause: This is a clear indication of an incomplete reaction.

  • Troubleshooting & Mitigation Strategy:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Do not proceed with the workup until the starting material has been consumed to an acceptable level.

    • Driving the Reaction: If the reaction has stalled, consider extending the reaction time, increasing the temperature (within stable limits), or adding a fresh portion of the relevant reagent.

    • Purification via Extraction: Unreacted 2-fluorophenol is more acidic than the product carboxylic acid but can be separated. An acid-base extraction can be effective. However, separating the starting material 3-fluoro-4-methoxybenzoic acid from the product this compound is more difficult due to their similar acidic properties and requires chromatography or careful recrystallization.

Part 3: Analytical and Purification Protocols

This section provides standardized, step-by-step methods for analyzing purity and performing purification.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target compound from its common process-related impurities, particularly the regioisomer.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: Due to its slightly higher polarity, this compound is expected to elute slightly earlier than less polar impurities like unreacted methoxy-containing starting material. The regioisomer may have a very similar retention time, requiring a high-efficiency column and optimized gradient for baseline separation.

Protocol 3.2: Purification by Fractional Recrystallization

This protocol is optimized to remove regioisomeric and other closely related impurities.

  • Solvent Selection: The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics. An ethanol/water or acetic acid/water mixture is often a good starting point.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot solvent (e.g., 70% aqueous ethanol) required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of your compound), and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Check: Analyze the purified material using the HPLC method in Protocol 3.1 to confirm the removal of impurities.

Part 4: Visual Guides and Workflows

Synthesis and Impurity Formation via Kolbe-Schmitt Reaction

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Products SM 2-Fluorophenol Reagents 1. KOH 2. CO₂, High Pressure, Heat 3. H₃O⁺ Workup SM->Reagents Kolbe-Schmitt Reaction Product This compound (Desired Product) Reagents->Product para-Carboxylation (Favored) Impurity 2-Fluoro-6-hydroxybenzoic acid (Isomeric Impurity) Reagents->Impurity ortho-Carboxylation (Side Reaction)

Caption: Kolbe-Schmitt synthesis of this compound.

Troubleshooting Workflow for Impure Samples

G Start Impure Sample Received Analysis Analyze by HPLC & NMR Start->Analysis Decision1 Isomeric Impurity Detected? Analysis->Decision1 Decision2 Starting Material Detected? Decision1->Decision2 No Action1 Perform Fractional Recrystallization (Protocol 3.2) Decision1->Action1 Yes Decision3 Product Discolored? Decision2->Decision3 No Action2 Review Reaction: - Extend reaction time - Force to completion Decision2->Action2 Yes Action3 Recrystallize with Activated Carbon (Protocol 3.2) Decision3->Action3 Yes PurityCheck Re-analyze for Purity Decision3->PurityCheck No Action1->PurityCheck Action2->PurityCheck After Re-workup Action3->PurityCheck End Pure Product PurityCheck->End

Caption: Logical workflow for troubleshooting impurities.

References

Technical Support Center: Degradation Pathways of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Fluoro-4-hydroxybenzoic acid. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to support your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific literature to ensure the integrity and success of your research.

Introduction: The Challenge of Fluorinated Aromatics

This compound is a fluorinated aromatic compound of interest in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its environmental fate and metabolic pathways is crucial. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds often resistant to degradation.[1][2] However, microbial systems have evolved sophisticated enzymatic machinery to tackle these recalcitrant molecules. This guide will illuminate the known and probable pathways for the breakdown of this compound.

Part 1: Microbial Degradation Pathways

The microbial degradation of this compound is initiated by an enzymatic attack that both hydroxylates the aromatic ring and removes the fluorine atom. This crucial first step detoxifies the compound and primes it for entry into central metabolic pathways.

Initial Hydroxylation and Defluorination

The key enzyme responsible for the initial transformation of this compound is 4-hydroxybenzoate 3-hydroxylase (PHBH) , a flavin-dependent monooxygenase. In a well-documented reaction, this enzyme catalyzes the hydroxylation of the substrate at the C3 position, which is ortho to the existing hydroxyl group. This hydroxylation is accompanied by the elimination of the fluoride ion, yielding protocatechuate (3,4-dihydroxybenzoic acid) .[3]

This NADPH-dependent transformation proceeds through a quinone intermediate which is then reduced to the hydroquinone, protocatechuate.[3]

Degradation_Step1 cluster_0 Initial Enzymatic Attack 3F4HBA This compound Protocatechuate Protocatechuate (3,4-Dihydroxybenzoic Acid) 3F4HBA->Protocatechuate 4-Hydroxybenzoate 3-hydroxylase (PHBH) + NADPH + O2 Fluoride Fluoride Ion (F-)

Caption: Initial enzymatic conversion of this compound.

Ring Cleavage of Protocatechuate

Once protocatechuate is formed, it enters well-established bacterial catabolic pathways for aromatic compounds. The aromatic ring of protocatechuate is cleaved by dioxygenase enzymes, and there are two primary routes for this cleavage: the ortho-cleavage pathway and the meta-cleavage pathway .[4][5][6]

  • Ortho-Cleavage (β-Ketoadipate Pathway): In this pathway, protocatechuate 3,4-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons (C3 and C4).[7] The resulting linear molecule is further metabolized through a series of enzymatic steps to yield intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

  • Meta-Cleavage: This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups. Protocatechuate 4,5-dioxygenase or protocatechuate 2,3-dioxygenase can catalyze this reaction, leading to different ring-fission products that are subsequently funneled into central metabolism.[7][8]

Ring_Cleavage cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway Protocatechuate Protocatechuate Ortho_Enzyme Protocatechuate 3,4-dioxygenase Protocatechuate->Ortho_Enzyme ortho Meta_Enzyme Protocatechuate 4,5-dioxygenase Protocatechuate->Meta_Enzyme meta Ortho_Product β-Carboxy-cis,cis-muconate Ortho_Enzyme->Ortho_Product TCA_Ortho TCA Cycle Intermediates Ortho_Product->TCA_Ortho Meta_Product 2-Hydroxy-4-carboxymuconic semialdehyde Meta_Enzyme->Meta_Product TCA_Meta TCA Cycle Intermediates Meta_Product->TCA_Meta

Caption: Ortho- and meta-cleavage pathways for protocatechuate.

Part 2: Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Secondary Interactions: Residual silanol groups on the stationary phase can interact with the hydroxyl and carboxyl groups of the analyte and its metabolites.

    • Column Overload: Injecting too high a concentration of the sample.

    • Inappropriate Mobile Phase pH: The ionization state of the analytes is not optimal for the column chemistry.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For reversed-phase columns, a mobile phase pH of around 2.5-3.0 will ensure that the carboxylic acid groups are protonated, minimizing peak tailing.

    • Use a Guard Column: This protects the analytical column from strongly retained compounds in the sample matrix.

    • Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal sample concentration.

    • Check for Column Contamination: Flush the column with a strong solvent like isopropanol.

Issue 2: Drifting Retention Times

  • Possible Cause:

    • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.

    • Mobile Phase Composition Changes: Evaporation of volatile solvents or improper mixing.

    • Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.

    • Prepare Fresh Mobile Phase Daily: Degas the mobile phase to prevent bubble formation in the pump.

    • Use a Column Oven: Maintain a constant column temperature for reproducible retention times.

Parameter Typical Starting Conditions for Reversed-Phase HPLC
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
GC-MS Analysis of Metabolites

Issue 1: Poor Derivatization Efficiency

  • Possible Cause:

    • Presence of Water: Moisture can quench the derivatizing agent (e.g., BSTFA, MTBSTFA).

    • Incorrect Reaction Temperature or Time: Suboptimal conditions for the derivatization reaction.

  • Troubleshooting Steps:

    • Ensure Sample is Dry: Lyophilize aqueous samples or perform a solvent exchange to an anhydrous solvent before adding the derivatizing agent.

    • Optimize Derivatization Conditions: Experiment with different temperatures (e.g., 60-80°C) and reaction times (e.g., 30-60 minutes).

    • Use a Derivatization Catalyst: Pyridine can be used to catalyze silylation reactions.

Issue 2: Co-elution of Metabolites

  • Possible Cause:

    • Inadequate GC Temperature Program: The temperature ramp is too fast, not allowing for proper separation of similar compounds.

  • Troubleshooting Steps:

    • Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve the resolution of early-eluting peaks.

Fluoride Ion Analysis by Ion Chromatography

Issue: Fluoride Peak Interference or Low Recovery

  • Possible Cause:

    • Co-elution with Organic Acids: Short-chain organic acids from the microbial culture can co-elute with the fluoride peak, especially in the "water dip" at the beginning of the chromatogram.[9]

    • Complexation with Metal Ions: Metal ions in the sample matrix (e.g., iron from the growth medium) can form complexes with fluoride, leading to inaccurate quantification.[10]

  • Troubleshooting Steps:

    • Sample Pre-treatment: Use a solid-phase extraction (SPE) cartridge to remove organic interferences.

    • Use a Chelation Agent: Add a chelating agent like EDTA to the sample to bind metal ions and release free fluoride.[10]

    • Optimize Eluent Strength: A weaker eluent may help to move the fluoride peak away from the water dip, improving resolution.[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the degradation of this compound slower than its non-fluorinated analog?

A1: The high strength of the C-F bond makes the initial enzymatic attack more challenging for the microorganism.[1] While 4-hydroxybenzoate 3-hydroxylase can process the fluorinated substrate, the catalytic efficiency may be lower compared to the natural substrate, 4-hydroxybenzoic acid.

Q2: I am not detecting any fluoride release, but the parent compound is disappearing. What could be the reason?

A2: It's possible that the initial degradation step is not defluorination. In some cases, microorganisms may transform the parent compound into other fluorinated intermediates without immediately cleaving the C-F bond. Consider using ¹⁹F NMR spectroscopy to identify potential fluorinated metabolites.[8] Alternatively, the released fluoride may be below the detection limit of your method or could be sequestered by components in your culture medium.

Q3: Can I use a standard protocatechuate degradation pathway diagram for my research on this compound?

A3: Yes, once defluorination has occurred to form protocatechuate, the subsequent degradation is expected to follow the well-established ortho- or meta-cleavage pathways.[4][5] However, it is always best to confirm the presence of key enzymes or intermediates of these pathways in your specific microbial system.

Q4: What are some suitable microbial strains to start with for degradation studies?

A4: While specific strains that completely mineralize this compound are not extensively documented, you can start with microorganisms known to degrade 4-hydroxybenzoic acid or other halogenated aromatic compounds. Genera such as Pseudomonas, Bacillus, and Rhodococcus are known for their versatile catabolic capabilities towards aromatic compounds.[11][12]

Q5: How can I confirm the identity of protocatechuate in my samples?

A5: You can use a combination of analytical techniques:

  • HPLC: Compare the retention time of the peak in your sample with that of an authentic protocatechuate standard under the same chromatographic conditions.

  • LC-MS/MS: Match the parent ion mass and the fragmentation pattern of the suspected peak with that of a protocatechuate standard.

  • GC-MS: After derivatization, compare the retention time and mass spectrum of the derivatized peak with a derivatized protocatechuate standard.

References

Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your yield and purity.

I. Introduction to the Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its preparation can be approached through several synthetic routes, each with its own set of challenges and optimization parameters. The most common methods involve the carboxylation of a fluorophenol precursor or the hydrolysis and demethylation of a methoxy-substituted intermediate. Understanding the nuances of these reactions is critical to achieving high yields and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and actionable solutions.

Issue 1: Low Yield in the Carboxylation of 4-Fluorophenol

Question: My yield of this compound from the Kolbe-Schmitt carboxylation of 4-fluorophenol is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in the Kolbe-Schmitt reaction are a frequent challenge. The reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, and its efficiency is highly sensitive to several factors.[1][2]

  • Causality:

    • Incomplete Phenoxide Formation: The reaction requires the quantitative conversion of 4-fluorophenol to its corresponding phenoxide. Insufficient base or the presence of water can lead to incomplete deprotonation.

    • Suboptimal Reaction Conditions: The temperature and pressure of the carbon dioxide are critical. The carboxylation is an equilibrium process, and unfavorable conditions will shift the equilibrium away from the product.

    • Isomer Formation: While the Kolbe-Schmitt reaction with sodium phenoxide favors ortho-carboxylation, the use of potassium hydroxide can lead to the formation of the para-isomer, 4-hydroxy-3-fluorobenzoic acid.[1][3]

    • Presence of Water: Reactants, reagents, and solvents must be thoroughly dried, as the presence of water can decrease the product yield.[4]

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Ensure your 4-fluorophenol and base (potassium hydroxide) are as dry as possible.

    • Optimize Base Equivalents: Use a slight excess of a strong base like potassium hydroxide to ensure complete formation of the potassium 4-fluorophenoxide.

    • Control Temperature and Pressure: A common procedure involves heating the reaction mixture to 40-60°C while introducing carbon dioxide gas for a sustained period (e.g., 2 hours).[5] Following this, acidification and refluxing at a higher temperature (110-120°C) are often necessary to complete the reaction.[5]

    • Monitor for Isomers: Use analytical techniques like HPLC or NMR to check for the presence of the undesired para-isomer. If significant amounts are forming, re-evaluate your choice of base and reaction temperature.

Issue 2: Incomplete Demethylation of 3-Fluoro-4-methoxybenzoic acid

Question: I am synthesizing this compound by demethylating 3-Fluoro-4-methoxybenzoic acid with hydrobromic acid, but I'm observing significant amounts of starting material in my final product. How can I drive the reaction to completion?

Answer: The ether cleavage of the methoxy group is a robust but often slow reaction. Incomplete conversion is a common hurdle.

  • Causality:

    • Insufficient Reaction Time or Temperature: Ether cleavage with strong acids like HBr requires significant activation energy. The reaction may not reach completion if the reflux time is too short or the temperature is too low.

    • Reagent Concentration: The concentration of the hydrobromic acid and the presence of a co-solvent like acetic acid can influence the reaction rate.

  • Troubleshooting Steps & Solutions:

    • Increase Reaction Time: A typical procedure involves refluxing for an extended period, for instance, 34 hours.[6] If you are still seeing starting material, consider extending the reflux time and monitoring the reaction progress by TLC or LC-MS.

    • Ensure Adequate Reagent Concentration: A mixture of concentrated hydrobromic acid and acetic acid is often used to facilitate the reaction.[6] Ensure the reagents are of the correct concentration and used in sufficient excess.

    • Purification: If a small amount of starting material persists, it can often be removed during the recrystallization of the final product.

Issue 3: Product Discoloration (Black or Brown Crystals)

Question: My final product of this compound is a black or brownish solid, not the expected white crystals. What causes this and is it a problem?

Answer: Discoloration is a common observation, particularly in syntheses involving strong acids and high temperatures.

  • Causality:

    • Side Reactions and Impurities: The harsh conditions of some synthetic routes, like demethylation with HBr at high temperatures, can lead to the formation of colored impurities.

    • Oxidation: Phenolic compounds can be susceptible to oxidation, which can result in colored byproducts.

  • Troubleshooting Steps & Solutions:

    • Recrystallization: The most effective way to remove colored impurities is through recrystallization. An ethanol-water mixture is a common and effective solvent system for this purpose.[7]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool and crystallize.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

1. What are the primary synthetic routes to this compound?

There are several established routes, with the most common being:

  • Kolbe-Schmitt Carboxylation of 4-Fluorophenol: This involves the reaction of potassium 4-fluorophenoxide with carbon dioxide under heat and pressure, followed by acidification.[1][5]

  • Demethylation of 3-Fluoro-4-methoxybenzoic acid: This route utilizes a strong acid, typically hydrobromic acid in acetic acid, to cleave the methyl ether and yield the desired product.[6]

  • Multi-step Synthesis from 4-Bromo-1-fluoro-2-methoxybenzene: This more complex route involves steps such as cyanation or amination, followed by hydrolysis and demethylation.[7]

2. How do I choose the best synthetic route?

The choice of route depends on several factors:

  • Starting Material Availability and Cost: Consider the accessibility and cost of the precursors for each route.

  • Scale of Synthesis: For large-scale industrial production, factors like reaction conditions (e.g., high pressure) and reagent safety are critical.

  • Required Purity: Some routes may be more prone to side reactions and require more extensive purification.

3. What are the key analytical techniques for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and assessing purity.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product and for monitoring reaction progress. A purity of at least 98% is often required for pharmaceutical applications.[7]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming its identity.

  • Melting Point: The melting point of pure this compound is in the range of 154-158 °C.[10] A broad or depressed melting point can indicate the presence of impurities.

4. What are some common side reactions to be aware of?

  • Isomer Formation in Kolbe-Schmitt Reaction: As mentioned, the formation of the para-carboxylated isomer is a potential side reaction.

  • Decarboxylation: Under harsh heating conditions, the product can potentially undergo decarboxylation, leading to the formation of 2-fluorophenol.

  • Incomplete Reactions: As discussed in the troubleshooting section, incomplete demethylation or carboxylation can lead to mixtures of starting material and product.

IV. Experimental Protocols & Data

Protocol 1: Synthesis via Kolbe-Schmitt Carboxylation of 4-Fluorophenol

This protocol is adapted from a patented method and provides a good starting point for laboratory-scale synthesis.[5]

  • Phenoxide Formation: In a four-necked flask, dissolve 15g of 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C.

  • Carboxylation: Heat the solution to 40-60°C and bubble carbon dioxide gas through the mixture for 2 hours.

  • Acidification and Rearrangement: After 2 hours, stop the flow of carbon dioxide. Carefully add 20mL of concentrated sulfuric acid dropwise over 5 minutes with stirring.

  • Reflux: Heat the reaction mixture to 110-120°C and reflux for 4 hours.

  • Workup: Cool the mixture to room temperature. Extract the product with ethyl acetate. Combine the organic layers and wash three times with a saturated sodium chloride solution.

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Expected Yield: ~73%[5]

Protocol 2: Synthesis via Demethylation of 3-Fluoro-4-methoxybenzoic acid

This protocol is based on a literature procedure and is suitable for researchers with access to the methoxy-substituted starting material.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 98.8g of 3-fluoro-4-methoxybenzoic acid with 215ml of concentrated hydrobromic acid and 215ml of acetic acid.

  • Reflux: Heat the mixture under reflux with stirring for 34 hours.

  • Isolation: Cool the reaction mixture with water. The product will precipitate as a solid. Filter the solid.

  • Purification: Wash the crude solid with cold water and then recrystallize from water to obtain the final product.

Expected Yield: ~86%[6]

Data Summary: Comparison of Synthetic Routes
Synthetic Route Starting Material Key Reagents Typical Yield Key Considerations
Kolbe-Schmitt Carboxylation4-FluorophenolKOH, CO₂, H₂SO₄~73%[5]Requires careful control of temperature and CO₂ addition.
Demethylation3-Fluoro-4-methoxybenzoic acidHBr, Acetic Acid~86%[6]Requires a long reaction time under harsh acidic conditions.
Multi-step from 4-Bromo-1-fluoro-2-methoxybenzene4-Bromo-1-fluoro-2-methoxybenzeneCuCN or NH₃, HBrHigh purity (>98%)[7]A more complex, multi-step process.

V. Visualized Workflows

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Material (e.g., 4-Fluorophenol) B Reaction (e.g., Carboxylation) A->B C Crude Product B->C D Recrystallization C->D E Pure Product D->E F NMR, HPLC, MS E->F

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Decision Tree for Troubleshooting Low Yield

G Start Low Yield Observed Q1 Reaction Type? Start->Q1 Carboxylation Kolbe-Schmitt Carboxylation Q1->Carboxylation Carboxylation Demethylation Demethylation Q1->Demethylation Demethylation Check_Anhydrous Ensure Anhydrous Conditions Carboxylation->Check_Anhydrous Check_Base Optimize Base Equivalents Carboxylation->Check_Base Check_Time_Temp Increase Reaction Time/Temp Demethylation->Check_Time_Temp Check_Reagents Verify Reagent Concentration Demethylation->Check_Reagents

Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.

VI. References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved from --INVALID-LINK--

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Kolbe–Schmitt reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • Kolbe's Reaction. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • This compound, 1 [Image]. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound(350-29-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Seven Chongqing Chemdad Co. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 3-Fluoro-4-hydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-Fluoro-4-hydroxybenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this important fluorinated intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to execute the protocol but also to troubleshoot and optimize it effectively.

Section 1: Foundational Principles

This compound is a polar aromatic molecule. Its purification by recrystallization hinges on the core principle that the solubility of a solid in a solvent increases with temperature.[1] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[1][2][3] This temperature-dependent solubility differential allows for the separation of the desired compound from impurities, which should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent after the desired product has crystallized.[4][5]

The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups makes the molecule highly polar and capable of hydrogen bonding. The fluorine atom also contributes to the molecule's polarity. This structural information is critical for selecting an appropriate solvent system. A "like-dissolves-like" approach suggests that polar solvents will be most effective.[6]

Section 2: Recommended Protocol & Solvent Selection

Based on its chemical properties and experimental data, water is an excellent and commonly used solvent for the recrystallization of this compound.[7] It is a highly polar solvent that shows a significant difference in its ability to dissolve the compound at high versus low temperatures.

Solvent Selection Data
SolventBoiling Point (°C)Key CharacteristicsSuitability
Water 100Excellent solvency when hot, poor when cold.[1][5] Inexpensive and non-toxic.[3]Highly Recommended
Ethanol/Water VariableA mixed solvent system can be used if the compound is too soluble in pure ethanol or not soluble enough in pure water.[2]Good Alternative
Methanol 65The compound is likely too soluble even at room temperature, leading to poor recovery.Not Recommended
Ethyl Acetate 77Moderate polarity; may not provide a sufficient solubility gradient.Use with caution
Toluene 111Non-polar; unlikely to dissolve the polar compound effectively.Not Recommended
Step-by-Step Recrystallization Workflow
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water (start with ~10-15 mL per gram of crude material). Heat the mixture on a hot plate to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of near-boiling water until the solid just completely dissolves.[8] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution; adding too much will significantly reduce the final yield.[9][10][11]

  • Hot Filtration (If Necessary): If any insoluble impurities (e.g., dust, insoluble byproducts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[8][10]

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.[8] Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[1] Rushing this step by immediate ice bath cooling often leads to the formation of small, less pure crystals or precipitation.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[5] Using ice-cold solvent minimizes the loss of the desired product.

  • Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Section 3: Visual Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process.

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insolubles Insoluble Impurities? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature check_insolubles->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals to Constant Weight wash->dry end Pure Product dry->end

Caption: Standard workflow for recrystallization.

Section 4: Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the experiment.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue, typically caused by one of two things:

  • Too Much Solvent: You may have added too much water during the dissolution step, meaning the solution is not supersaturated upon cooling.[11]

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 15-20%). Then, repeat the slow cooling process.[9]

  • Supersaturation: The solution may be supersaturated, but crystallization has not been initiated.[11]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[8][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[9][11]

Q2: My final product yield is very low. What went wrong?

A2: A low yield can result from several factors throughout the process:

  • Excess Solvent: As mentioned in Q1, using too much solvent is the most common reason for low recovery, as a significant amount of your product will remain dissolved in the mother liquor.[9][10]

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, you would have lost a substantial amount of material. Ensure your funnel and receiving flask are sufficiently pre-heated.

  • Excessive Washing: Washing the crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve and wash away some of your product.

  • Incomplete Transfer: Material can be lost during transfers between flasks and to the filter. Ensure you rinse all glassware with a small amount of the filtrate to recover as much product as possible.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or excessively rapid cooling.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation point.[9][11] Then, ensure the solution cools very slowly. You can insulate the flask with glass wool or place it on a cooling hotplate to slow down the heat loss.[11]

Q4: The final product is discolored or appears impure. What happened?

A4: This indicates that colored impurities were not successfully removed.

  • Solution (Activated Carbon): If the initial hot solution was colored, you can add a very small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon adsorbs colored impurities onto its high-surface-area.[10] Use it sparingly, as it can also adsorb your product. After adding carbon, you must perform a hot filtration to remove it.

  • Re-crystallize: If the final product is impure, a second recrystallization is often necessary to achieve the desired level of purity.

Section 5: Troubleshooting Logic

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

TroubleshootingLogic cluster_no_xtal No Crystals Form cluster_low_yield Low Yield cluster_oil Oiling Out start Problem Encountered no_xtal No Crystals start->no_xtal low_yield Low Yield start->low_yield oiling Product 'Oiled Out' start->oiling cause_solvent Cause: Too Much Solvent? no_xtal->cause_solvent solve_boil Solution: Boil off excess solvent cause_solvent->solve_boil Yes cause_super Cause: Supersaturation? cause_solvent->cause_super No solve_seed Solution: Scratch flask or add seed crystal cause_super->solve_seed Yes cause_yield_solvent Cause: Too Much Solvent Used? low_yield->cause_yield_solvent cause_premature Cause: Premature Crystallization? low_yield->cause_premature solve_yield Action: Review protocol for next attempt cause_yield_solvent->solve_yield cause_premature->solve_yield cause_oil Cause: Cooled too fast or high impurity load? oiling->cause_oil solve_oil Solution: Reheat, add a little more solvent, cool SLOWLY cause_oil->solve_oil

Caption: A logic tree for troubleshooting recrystallization.

Section 6: Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: The literature melting point is typically in the range of 154-158°C.[12] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q: What are the primary safety precautions for handling this compound? A: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[13][14] Always handle the compound in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]

Q: Can I use a solvent other than water? A: While water is ideal, a mixed solvent system like ethanol-water could be employed.[2] You would dissolve the crude solid in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. This technique is useful for compounds that are either too soluble or not soluble enough in a single solvent.

Q: How are common impurities removed during this process? A: Impurities from the synthesis, such as the starting material 3-fluoro-4-methoxybenzoic acid, are generally more soluble in the cold aqueous mother liquor and are thus separated when the desired product crystallizes.[7][12] Insoluble particulate matter is removed during the hot filtration step.

References

removing unreacted starting materials from 3-Fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Troubleshooting and FAQs

Here, we address common issues encountered during the purification of this compound, offering explanations and actionable solutions.

Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?

A1: The most common impurities are typically unreacted starting materials or byproducts from the specific synthetic route employed. Depending on your synthesis, you may be dealing with:

  • 4-Fluorophenol: A frequent precursor in Kolbe-Schmitt type reactions.[1][2][3]

  • 3-Fluoro-4-methoxybenzoic acid: An intermediate if your synthesis involves a demethylation step.[4]

  • Isomeric Byproducts: Depending on the reaction conditions, other positional isomers of fluorohydroxybenzoic acid could be formed, which can be challenging to separate.

The presence of these impurities can lead to a depression and broadening of the melting point range and introduce coloration to the final product.

Q2: How can I effectively remove unreacted 4-fluorophenol from my product?

A2: An acid-base extraction is the most efficient method for this separation, leveraging the significant difference in acidity between the carboxylic acid product and the phenolic impurity. This compound is a considerably stronger acid than 4-fluorophenol. By carefully controlling the pH, you can selectively extract your desired product into an aqueous basic solution, leaving the less acidic 4-fluorophenol in the organic phase.

Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when there is a high concentration of impurities that depress the melting point of the mixture.[5] To resolve this:

  • Ensure Proper Solvent Selection: Choose a solvent or solvent system where your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, an ethanol-water mixture or hot water has been shown to be effective.[1]

  • Reduce Impurity Load: If your crude product is highly impure, consider a preliminary purification step, such as an acid-base extraction or a quick column chromatography filtration, to remove the bulk of the impurities before attempting recrystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage crystal lattice formation. Do not immediately place it in an ice bath, as rapid cooling can promote oiling out.[5]

Q4: I'm struggling to separate isomeric impurities. What purification strategy is best?

A4: The separation of positional isomers can be particularly challenging due to their similar physical properties.[6] For such separations, column chromatography is often the most effective technique. You will likely need to screen various mobile phase compositions to achieve optimal separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical assessment of purity and for preparative scale separations of isomers.[7]

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing less acidic impurities, such as 4-fluorophenol, from your this compound product. The large pKa difference between the carboxylic acid and the phenol is the key to this separation's success.

Key Physicochemical Data for Separation

CompoundStructurepKaRationale for Separation
This compound~4.23 (Predicted)Significantly more acidic; will be deprotonated by a weak base like sodium bicarbonate.
4-Fluorophenol~9.89[8][9][10]Less acidic; requires a stronger base like sodium hydroxide for deprotonation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Weak Base Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its sodium salt, while the less acidic 4-fluorophenol will remain in the organic layer.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the product.

  • Organic Layer Wash (Optional): The organic layer, containing 4-fluorophenol and other neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover these components if desired.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise until the pH of the solution is approximately 2. Your purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying crystalline solids with a moderate level of impurities.[1]

Step-by-Step Procedure:

  • Solvent Selection: Based on literature, a mixture of ethanol and water is a good starting point.[1] You can also try recrystallization from hot water alone.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or solvent mixture) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Protocol 3: General Guidance for Column Chromatography

For challenging separations, such as the removal of isomeric impurities, column chromatography is recommended.

General Procedure:

  • Stationary Phase: Silica gel is a suitable choice for the separation of these polar aromatic compounds.

  • Mobile Phase: A common mobile phase for separating substituted benzoic acids is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] You will likely need to perform some initial thin-layer chromatography (TLC) experiments to determine the optimal solvent ratio that provides good separation between your product and the impurities. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and reduce peak tailing.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the determined mobile phase, collecting fractions and monitoring them by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow Diagram

The following diagram outlines a decision-making process for the purification of this compound.

PurificationWorkflow start Crude 3-Fluoro-4-hydroxybenzoic Acid Product impurity_id Identify Potential Impurities (e.g., TLC, NMR) start->impurity_id acid_base Perform Acid-Base Extraction impurity_id->acid_base  Phenolic/Neutral  Impurities Present recrystallize Recrystallize Product impurity_id->recrystallize  Minor Impurities column_chrom Perform Column Chromatography impurity_id->column_chrom  Isomeric Impurities  Present acid_base->recrystallize  Further Purification  Needed recrystallize->column_chrom  Impurities Still  Present final_product Pure 3-Fluoro-4-hydroxybenzoic Acid recrystallize->final_product  Purity Confirmed column_chrom->final_product  Purity Confirmed

Caption: Decision workflow for purification.

References

Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8). This molecule is a crucial building block in the development of advanced pharmaceuticals and specialty materials.[1] However, its synthesis is not without challenges, often leading to issues with yield, purity, and the formation of persistent side products.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. Drawing from established chemical principles and documented synthetic routes, we will explore the causality behind these side reactions and offer robust, field-proven protocols to mitigate them.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My final product is a dark brown or black solid, not the expected white powder. What causes this discoloration and how can I prevent it?

A1: This is a classic sign of product degradation, often occurring during the final demethylation step if using a precursor like 3-fluoro-4-methoxybenzoic acid.

  • Root Cause Analysis: The combination of strong acid (typically hydrobromic acid) and high temperatures required for ether cleavage can lead to side reactions.[2] Phenolic compounds, especially those with electron-donating hydroxyl groups, are susceptible to oxidation. At reflux temperatures over extended periods (e.g., >24 hours), small amounts of oxidation can initiate polymerization, forming highly colored, complex tar-like substances. The presence of trace metal impurities can catalyze this degradation.

  • Recommended Solutions:

    • Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Before heating, purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction.[3]

    • Reaction Time Optimization: Monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Over-refluxing beyond the point of complete starting material consumption significantly increases the risk of degradation. Aim for the minimum time required for full conversion.

    • Purification Post-Reaction: If discoloration still occurs, it can often be remedied during workup. After initial isolation, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated charcoal. The charcoal will adsorb the polymeric color bodies. A subsequent hot filtration and recrystallization will typically yield a much purer, off-white to white solid.

Q2: My reaction yield is consistently low, and HPLC/NMR analysis shows significant unreacted 3-fluoro-4-methoxybenzoic acid. How can I drive the demethylation to completion?

A2: Incomplete demethylation is a common kinetic issue. The cleavage of the aryl-methyl ether bond is demanding and can stall if conditions are not optimal.

  • Root Cause Analysis: The nucleophilic attack by the bromide ion on the methyl group is the key step. Insufficient acid strength, low reaction temperature, or a non-optimal solvent system can slow this process dramatically. While a mixture of HBr and acetic acid is common, its effectiveness can be limited by the concentration and boiling point.[2]

  • Recommended Solutions:

    • Reagent Stoichiometry and Concentration: Ensure a significant excess of hydrobromic acid is used. Employing a 48% aqueous HBr solution is standard. Using a more concentrated or anhydrous HBr source can sometimes improve reaction rates, but also increases the risk of degradation.

    • Temperature and Reflux Conditions: The reaction must be maintained at a vigorous reflux. Ensure your heating mantle and condenser setup are efficient. A lower-than-expected temperature is a frequent cause of incomplete reactions.

    • Alternative Reagents: For substrates that are particularly resistant to HBr, consider stronger ether-cleaving reagents. Boron tribromide (BBr₃) in a solvent like dichloromethane is extremely effective at low temperatures, which also helps prevent thermal degradation.[3] However, BBr₃ is highly toxic and moisture-sensitive, requiring specialized handling techniques.

Q3: My analysis shows an isomeric impurity that is difficult to separate. Where does it come from and how can I avoid it?

A3: The presence of a regioisomeric impurity, such as 4-fluoro-3-hydroxybenzoic acid[4][5] or 2-fluoro-4-hydroxybenzoic acid[6], typically points to a lack of regioselectivity in an earlier synthetic step, often during the initial construction of the substituted benzene ring. This is less common if you start with a correctly substituted precursor like 3-fluoro-4-methoxybenzoic acid, but critical if building the ring from simpler materials.

  • Root Cause Analysis: If your synthesis involves a carboxylation of a fluorophenol (a modified Kolbe-Schmitt reaction), the regiochemical outcome is highly sensitive to reaction conditions.[7] The hydroxyl group is a strong ortho, para-director. For a starting material like 2-fluorophenol, carboxylation can occur para to the hydroxyl group, leading to the undesired 2-fluoro-4-hydroxybenzoic acid isomer.[6][8]

  • Mechanism of Control (Kolbe-Schmitt Reaction):

    • The choice of counter-ion is critical. Sodium phenoxides tend to form a chelate complex with CO₂, favoring carboxylation at the ortho position.[9]

    • Potassium phenoxides, being less coordinating, allow for carboxylation at the more thermodynamically stable para position.[7]

    • Temperature also plays a key role; higher temperatures often favor the para isomer.[7]

  • Recommended Solutions:

    • Precursor Purity: The most critical step is to start with a pure, correctly substituted precursor. If your route begins with, for example, the fluorination of 4-hydroxybenzoic acid, you must ensure the fluorination step is highly regioselective to avoid generating a mixture of isomers that will carry through the synthesis.

    • Control of Carboxylation: If performing a Kolbe-Schmitt type reaction on a fluorophenol, carefully control the conditions. Use sodium hydroxide to generate the sodium phenoxide to favor ortho carboxylation and maintain the lowest feasible reaction temperature to enhance selectivity.[10]

    • Chromatographic Purification: If an isomeric mixture is unavoidable, separation often requires careful column chromatography. Reverse-phase HPLC is generally more effective than normal-phase silica gel for separating these closely related polar isomers.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ1: What are the most reliable starting materials for synthesizing this compound? The most direct and commonly cited precursors are 3-fluoro-4-methoxybenzoic acid or its corresponding nitrile or aldehyde.[2][3] These materials already have the correct substitution pattern, and the synthesis is reduced to a final functional group transformation (demethylation or oxidation/hydrolysis), which minimizes issues with regioselectivity. Another documented route begins with 4-bromo-2-fluoroanisole, which is converted to the final product in multiple steps.[11]

  • FAQ2: What is the best general-purpose method for purifying the crude product? Recrystallization is the most effective and scalable method. Water is often a suitable solvent, as the product's solubility is significantly higher in hot water than in cold.[2] For more stubborn impurities, a mixed-solvent system like ethanol/water or ethyl acetate/hexane can provide better selectivity. If the product is colored, a pre-treatment with activated charcoal is highly recommended as described in Q1.

  • FAQ3: Can I use other acids besides HBr for the demethylation step? Yes, other reagents can be used. Hydroiodic acid (HI) is even more reactive than HBr for ether cleavage. As mentioned in Q2, Lewis acids like boron tribromide (BBr₃) are exceptionally effective and allow for milder reaction temperatures.[3] However, the operational simplicity, lower cost, and reduced toxicity of 48% HBr make it the most common choice in many protocols.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This protocol is optimized to minimize degradation and drive the reaction to completion.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methoxybenzoic acid (10.0 g, 54.3 mmol).

  • Reagent Addition: Add glacial acetic acid (50 mL) and 48% aqueous hydrobromic acid (50 mL).

  • Inerting: Fit a gas inlet adapter to the top of the condenser. Purge the system with nitrogen for 10-15 minutes.

  • Reaction: With gentle nitrogen flow, heat the mixture to a steady reflux (approx. 120-125 °C) with vigorous stirring.

  • Monitoring: After 12 hours, cool the reaction slightly, carefully take an aliquot, and analyze by TLC (e.g., 9:1 Dichloromethane:Methanol) or HPLC to check for the disappearance of the starting material. Continue refluxing if necessary, but do not exceed 24 hours without justification.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield of crude product is typically 85-95%.[2]

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry this compound to a 500 mL Erlenmeyer flask. Add deionized water (approx. 200-250 mL).

  • Charcoal Treatment (if necessary): If the solid is colored, add a small amount (approx. 0.5 g) of activated charcoal.

  • Heating: Heat the suspension on a hot plate with stirring until it boils and the solid fully dissolves.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum as in Protocol 1.

Section 4: Visual Guides & Data

Diagrams

G cluster_synthesis Primary Synthesis & Common Issues SM 3-Fluoro-4-methoxybenzoic acid Reaction HBr / Acetic Acid Reflux (12-24h) SM->Reaction Product This compound Reaction->Product Issue1 Incomplete Reaction (Residual SM) Issue1->Reaction Issue2 Degradation (Discoloration/Tar) Issue2->Reaction

Caption: Main synthetic pathway and associated troubleshooting points.

G Start Crude Product CheckPurity Purity > 99% by HPLC? Start->CheckPurity FinalProduct Final Product CheckPurity->FinalProduct Yes CheckImpurity Nature of Impurity? CheckPurity->CheckImpurity No Impurity1 Unreacted SM CheckImpurity->Impurity1 Impurity2 Color/Degradation CheckImpurity->Impurity2 Solution1 Re-subject to Reaction or Chromatograph Solution1->Start Re-process Solution2 Charcoal Treatment & Recrystallization Solution2->Start Re-process Impurity1->Solution1 Impurity2->Solution2

Caption: Troubleshooting workflow for purification of crude product.

Data Summary

Table 1: Troubleshooting Summary for Demethylation Synthesis

Problem EncounteredLikely Cause(s)Recommended Solution(s)Key Process Parameter to Control
Low Yield (<80%) Incomplete reaction; Premature workup.Increase reflux time; Confirm completion by TLC/HPLC; Use stronger reagents (e.g., BBr₃) if necessary.Reaction Time & Temperature
Dark Product Color Oxidation and polymerization of the phenol product.Maintain a strict inert (N₂/Ar) atmosphere; Minimize reaction time; Use activated charcoal during purification.Exclusion of Oxygen
Isomeric Impurities Impure starting material (precursor already contains isomers).Source high-purity starting material (>99%); Analyze SM by HPLC before starting.Purity of Starting Material
Difficult Filtration Formation of fine, tarry precipitate instead of crystals.Ensure slow cooling during workup and recrystallization to promote crystal growth; Avoid "crashing out" the product from a hot solution.Cooling Rate

References

Technical Support Center: Stability of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in acidic and basic media. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Introduction to the Stability of this compound

This compound is an important intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its stability is a critical parameter that can influence the quality, safety, and efficacy of the final product. Understanding its degradation profile under various pH conditions is essential for developing stable formulations and establishing appropriate storage conditions.[2]

The chemical structure of this compound, with its electron-withdrawing fluorine atom and electron-donating hydroxyl group on the aromatic ring, presents a unique stability profile. The interplay of these functional groups influences the molecule's susceptibility to degradation mechanisms such as hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues encountered during the handling and analysis of this compound.

Q1: What are the primary degradation pathways for this compound in acidic and basic media?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar phenolic and benzoic acid derivatives, the following are the most probable degradation routes:

  • Acidic Conditions: Under strong acidic conditions and heat, the primary concern is potential decarboxylation , where the carboxylic acid group is lost as carbon dioxide. The presence of the electron-donating hydroxyl group can facilitate this process.

  • Basic Conditions: In basic media, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation . Additionally, while the carboxylate form is generally stable, extreme pH and temperature could promote decarboxylation.

Q2: I am observing a loss of my compound in solution over time. How can I determine the cause?

A2: A systematic approach is necessary to identify the cause of compound loss. We recommend performing a forced degradation study as outlined in our experimental protocols section. This will help you determine if the degradation is pH-dependent, oxidative, thermal, or photolytic. Analysis of the stressed samples by a stability-indicating HPLC method will reveal the presence of any degradation products.

Q3: How does the fluorine substituent affect the stability of the molecule compared to 4-hydroxybenzoic acid?

A3: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence stability in several ways:

  • Increased Acidity: The fluorine atom will increase the acidity of both the carboxylic acid and the phenolic hydroxyl group.

  • C-F Bond Strength: The carbon-fluorine bond is very strong and not easily cleaved under typical hydrolytic conditions.

  • Ring Activation/Deactivation: The inductive effect deactivates the ring towards electrophilic attack but can influence the regioselectivity of nucleophilic attack under harsh conditions.

Q4: What are the expected degradation products I should be looking for?

A4: Based on the potential degradation pathways, the primary degradation products to monitor would be:

  • 2-Fluorophenol: Resulting from decarboxylation.

  • Oxidative Degradation Products: In basic media, various hydroxylated and quinone-type species could be formed. The exact structures would need to be elucidated using techniques like LC-MS.

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability assessment of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or tailing in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid and phenol. 2. Use a buffered mobile phase. Consider a different column chemistry if the issue persists. 3. Flush the column or replace it if it's at the end of its lifetime.
Inconsistent results in stability studies. 1. Inconsistent preparation of buffer solutions. 2. Fluctuation in temperature or light exposure. 3. Contamination of reagents.1. Ensure accurate and consistent preparation of all solutions. 2. Use a calibrated and stable oven or light chamber for stress studies.[3] 3. Use high-purity reagents and solvents.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of acid/base, temperature, or duration of exposure as per ICH guidelines.[2] 2. This is a valid result. Report the stability of the compound under the tested conditions.
Mass imbalance in the stability study. 1. Co-elution of the parent compound and degradation products. 2. Formation of non-UV active or volatile degradation products. 3. Adsorption of the compound or degradants onto the container.1. Optimize the HPLC method to ensure separation of all peaks.[4] 2. Use a mass spectrometer (LC-MS) to detect a wider range of compounds. 3. Use inert container materials (e.g., glass) and verify recovery.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the steps for conducting a forced degradation study to understand the intrinsic stability of this compound.[3]

Objective: To generate potential degradation products and identify the degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable buffer components for HPLC)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep a control sample with water instead of acid. Heat the solutions at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep a control sample with water instead of base. Keep the solutions at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound in a neutral buffer to the same conditions.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan with PDA)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/PDA dilute->hplc ms Identify Degradants by LC-MS hplc->ms stability Determine Intrinsic Stability hplc->stability pathway Elucidate Degradation Pathways ms->pathway pathway->stability

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

G cluster_acid Acidic Conditions (e.g., HCl, Heat) cluster_base Basic Conditions (e.g., NaOH, O2) parent This compound decarboxylation Decarboxylation parent->decarboxylation H+ oxidation Oxidation parent->oxidation OH-, O2 product_acid 2-Fluorophenol + CO2 decarboxylation->product_acid product_base Hydroxylated/Quinone-type Products oxidation->product_base

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-Fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. By understanding the underlying principles of its physicochemical properties, you can optimize your crystallization process for yield, purity, and desired crystal form.

Physicochemical Profile

A successful crystallization begins with a thorough understanding of the molecule's properties. This compound is a polar organic molecule whose solubility is governed by its carboxylic acid (pKa ≈ 4.23) and phenolic hydroxyl groups, which can engage in hydrogen bonding.[1]

PropertyValueSource
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol [2]
Appearance Off-white to brown crystalline powder[1]
Melting Point 154-158 °C (lit.)[3]
pKa ~4.23 (Predicted)[1]
Solubility Slightly soluble in water[3]

Note: The solubility is highly dependent on temperature and the solvent system used. A key principle for recrystallization is that the compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[4][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: No crystals are forming, even after the solution has cooled completely.

  • Why is this happening? This is a classic case of either excessive solvent use or a failure of nucleation. The solution is likely not supersaturated, meaning the concentration of the dissolved compound is below the solubility limit at that temperature.

  • Solution Pathway:

    • Induce Nucleation: First, try to initiate crystal formation. Scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[5][6] The microscopic scratches on the glass provide nucleation sites for crystals to begin growing.

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.[6]

    • Reduce Solvent Volume: If nucleation techniques fail, your solution is likely too dilute.[7] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be patient; an ideal crystallization should show initial growth over 5-20 minutes.[7]

    • Consider an Anti-Solvent: If reducing the solvent is impractical, you might be able to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent). Add the anti-solvent dropwise to the solution at room temperature until turbidity persists, then add a drop or two of the primary solvent to redissolve the solid and allow it to cool slowly.

Problem: The product separates as a viscous liquid or "oils out" instead of forming crystals.

  • Why is this happening? "Oiling out" occurs when a supersaturated solution is cooled to a temperature above the melting point of the solid form in that solvent system, causing it to separate as a liquid phase instead of a solid crystal.[8][9] This is common when solutions are highly concentrated or cooled too rapidly, especially with compounds that have relatively low melting points or contain impurities.[9]

  • Solution Pathway:

    • Re-heat and Dilute: The most reliable solution is to heat the mixture until the oil redissolves completely. Then, add more of the primary solvent (10-20% additional volume) to lower the saturation point.[7] Allow this less concentrated solution to cool much more slowly.

    • Lower the Cooling Temperature: If the oil persists, try cooling the solution to a much lower temperature (e.g., in an ice bath or refrigerator), as this may be below the freezing point of the oil, promoting solidification.

    • Change the Solvent System: The solvent choice is critical. Oiling out suggests that the solubility curve is too steep or the compound's melting point is depressed by the solvent. Experiment with a different solvent or a solvent pair.[8] For carboxylic acids, solvent mixtures like ethanol/water or acetone/hexane can be effective.[10]

Problem: The final product has low purity or is discolored.

  • Why is this happening? Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[7] Colored impurities may also co-precipitate.

  • Solution Pathway:

    • Perform a Hot Filtration: If there are insoluble impurities in your hot solution, they must be removed before cooling. A common technique for removing colored impurities is to add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and other solids.[4][11]

    • Slow Down the Cooling Rate: Ensure the solution cools slowly and without disturbance.[6] Insulating the flask can promote the formation of larger, purer crystals.[6] Rapid cooling, or "crashing out," tends to trap impurities.[7]

    • Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity. Each successive crystallization removes more impurities, although some product is lost in the mother liquor with each step.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing common crystallization challenges.

G start Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_ok Crystals Form? (Good Quality & Yield) end Filter, Wash, and Dry Crystals crystals_ok->end Yes no_crystals Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal crystals_ok->no_crystals No oiling_out->crystals_ok No reheat_dilute Re-heat to Dissolve Oil Add More Solvent Cool Slowly Again oiling_out->reheat_dilute Yes reheat_dilute->cool check_crystals_again Crystals Form? no_crystals->check_crystals_again check_crystals_again->end Yes reduce_solvent Boil Off Excess Solvent to Concentrate Solution check_crystals_again->reduce_solvent No reduce_solvent->cool

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound? A1: Water is a good starting point, as many benzoic acids exhibit significantly higher solubility in hot water compared to cold water.[4][5] A synthesis procedure for this compound specifically mentions recrystallization from water.[12] For more challenging purifications, solvent pairs may be necessary. Given the polarity of the molecule, ethanol-water or acetone-water mixtures are excellent candidates to screen.[6][10]

Q2: How does the pH of the solution affect crystallization? A2: pH is critical. As a carboxylic acid, this compound will be deprotonated to its highly water-soluble carboxylate salt form at basic pH. Therefore, crystallization should be carried out in a neutral or, more commonly, acidic solution to ensure the compound is in its less soluble, neutral form. If the compound was isolated from a basic solution, it must be neutralized with acid to induce precipitation before recrystallization.

Q3: My yield is very low. How can I improve it? A3: Low yield is often a consequence of using too much solvent, where a significant amount of the product remains dissolved in the cold mother liquor.[7] To improve yield, use the minimum amount of hot solvent required to fully dissolve the compound. After filtering the crystals, you can try to recover a second crop by further cooling the filtrate in an ice bath or by evaporating some of the solvent and cooling again. However, be aware that second-crop crystals are often less pure than the first.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate.

  • Saturation: Add small portions of hot deionized water slowly until the solid just dissolves completely.[4] Avoid adding an excess of water. If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a spatula tip of activated charcoal, and boil for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.[6] Do not disturb the flask during this period.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual soluble impurities.[5] Allow the crystals to dry completely on the funnel by drawing air through them before transferring them to a watch glass for final drying.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent at room temperature (e.g., ethanol or acetone), in which it is readily soluble.

  • Precipitation: To the stirred solution, add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid). The anti-solvent must be miscible with the good solvent.[6]

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or the gradual change in solvent polarity will lead to slow crystal formation.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1, using an appropriate cold solvent mixture for the wash.

References

Technical Support Center: Troubleshooting the Kolbe-Schmitt Reaction of 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Kolbe-Schmitt reaction, with a specialized focus on the carboxylation of 4-fluorophenol to produce 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and achieve consistent, high-quality results.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

The Kolbe-Schmitt reaction, while conceptually straightforward, is sensitive to a variety of experimental parameters.[1][2] Low yields in the carboxylation of 4-fluorophenol are a common frustration. This section provides a systematic approach to identifying and rectifying the root causes of poor outcomes.

Question: My yield of 5-fluoro-2-hydroxybenzoic acid is consistently low. What are the most likely causes?

Answer: Consistently low yields can typically be traced back to one or more of the following critical areas:

  • Presence of Water: The Kolbe-Schmitt reaction is notoriously sensitive to moisture.[3] Water can interfere in several ways:

    • Hydrolysis of the Phenoxide: Any moisture present can hydrolyze the sodium 4-fluorophenoxide back to 4-fluorophenol, which is unreactive toward carbon dioxide.[4]

    • Reaction with Carbon Dioxide: Water can react with carbon dioxide to form sodium bicarbonate, consuming the carboxylating agent.[4]

    • Chelation: Water molecules can strongly chelate the alkali metal cation, preventing the formation of the necessary complex between the phenoxide and carbon dioxide.[4]

  • Incomplete Phenoxide Formation: The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide.[5][6][7] Incomplete deprotonation of 4-fluorophenol will result in a lower concentration of the reactive species. This can be due to:

    • Insufficient Base: Using a substoichiometric amount of base (e.g., sodium hydroxide) will leave unreacted phenol.

    • Weak Base: While strong bases like NaOH and KOH are standard, using a weaker base may not drive the equilibrium completely towards the phenoxide.

  • Suboptimal Reaction Conditions (Temperature and Pressure): The temperature and pressure of carbon dioxide are critical and interconnected parameters.[8]

    • Temperature: For sodium phenoxides, carboxylation is typically favored at lower temperatures (around 125-150°C) to promote ortho-carboxylation.[5][7] At higher temperatures, the thermodynamically more stable para-isomer can be favored, or decomposition can occur.

    • Pressure: A sufficient pressure of carbon dioxide (typically 5-100 atm) is necessary to drive the carboxylation forward.[3][5][7] The pressure required is related to the dissociation pressure of the metal phenoxide-carbon dioxide complex at the reaction temperature.[8]

  • Side Reactions and Byproduct Formation: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. Potential side reactions include:

    • Formation of 4-hydroxybenzoic acid: While ortho-carboxylation is generally favored with sodium phenoxide, some para-isomer can form, especially at higher temperatures.

    • Dicarboxylation: At high temperatures and pressures, the formation of dicarboxylic acids is possible.[8][9]

    • Decomposition: At excessively high temperatures, the starting material or product may decompose.

Question: I'm observing multiple products in my crude reaction mixture. How can I improve the regioselectivity for the desired 5-fluoro-2-hydroxybenzoic acid?

Answer: Achieving high regioselectivity is a key challenge in the Kolbe-Schmitt reaction. The choice of the alkali metal cation is the most significant factor influencing the position of carboxylation.

  • Sodium vs. Potassium: For the synthesis of salicylic acid and its derivatives (ortho-hydroxybenzoic acids), sodium hydroxide is the base of choice.[10][11] The smaller sodium ion is believed to form a chelate complex with the phenoxide oxygen and carbon dioxide, directing the carboxylation to the ortho position.[12] In contrast, larger cations like potassium favor the formation of the para-isomer, 4-hydroxybenzoic acid, particularly at higher temperatures.[5][7][12][13] Therefore, to maximize the yield of 5-fluoro-2-hydroxybenzoic acid, you should use sodium hydroxide to generate sodium 4-fluorophenoxide.

  • Temperature Control: As mentioned, lower temperatures (e.g., 125-150°C) favor the kinetically controlled ortho-product.[13] Increasing the temperature can lead to the formation of the thermodynamically favored para-product.

The relationship between the choice of base and the primary product is summarized below:

Alkali Metal HydroxidePredominant IsomerRationale
Sodium Hydroxide (NaOH)ortho (Salicylic Acid derivative)Formation of a stable chelate complex favors kinetic control.[12]
Potassium Hydroxide (KOH)para (4-Hydroxybenzoic Acid derivative)Larger cation size disfavors chelation, leading to thermodynamic control.[7][12][13]
Question: What is the recommended experimental protocol for maximizing the yield of 5-fluoro-2-hydroxybenzoic acid?

Answer: The following is a generalized, best-practice protocol based on established principles of the Kolbe-Schmitt reaction.

Step-by-Step Experimental Protocol:

  • Preparation of Sodium 4-fluorophenoxide:

    • In a suitable reaction vessel, dissolve 4-fluorophenol in a minimal amount of anhydrous solvent (e.g., methanol) or prepare an aqueous solution.

    • Add one molar equivalent of sodium hydroxide.

    • Thoroughly remove the solvent and any water under vacuum, heating gently if necessary, to obtain a fine, dry powder of sodium 4-fluorophenoxide. This is a critical step; the phenoxide must be completely dry. [3]

  • Carboxylation Reaction:

    • Transfer the dry sodium 4-fluorophenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

    • Pressurize the autoclave with dry carbon dioxide to the desired pressure (e.g., 80-100 atm).

    • Heat the autoclave to the target temperature (e.g., 125-140°C) with constant stirring.

    • Maintain these conditions for several hours (e.g., 4-8 hours).

  • Work-up and Isolation:

    • Cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

    • Dissolve the solid reaction product in water.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of approximately 2-3.

    • The desired 5-fluoro-2-hydroxybenzoic acid will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is the phenoxide ion, and not phenol itself, used in the Kolbe-Schmitt reaction?

A1: The phenoxide ion is a much more powerful nucleophile than phenol.[14] The deprotonation of the hydroxyl group by a base creates a negative charge on the oxygen, which is delocalized into the aromatic ring through resonance.[15] This significantly increases the electron density of the ring, making it more reactive towards weak electrophiles like carbon dioxide.[7][14] Phenol itself is not sufficiently nucleophilic to attack CO₂ under these conditions.

Q2: Can I run the Kolbe-Schmitt reaction at atmospheric pressure?

A2: While some variations of the Kolbe-Schmitt reaction have been developed for more reactive substrates (like resorcinols) under ambient or near-ambient pressures, the classical reaction with simple phenols like 4-fluorophenol generally requires high pressure.[16][17][18] The elevated pressure increases the concentration of CO₂ in the reaction medium, shifting the equilibrium towards the carboxylated product. For phenols with multiple hydroxyl groups, carboxylation can sometimes be achieved at atmospheric pressure.[3]

Q3: How does the fluorine substituent on the phenol ring affect the reaction?

A3: The fluorine atom is an electron-withdrawing group via induction, which can decrease the nucleophilicity of the phenoxide ring compared to unsubstituted phenoxide. This might necessitate slightly more forcing conditions (e.g., higher pressure or temperature) to achieve a good yield. However, fluorine is also an ortho, para-director due to resonance, so it will direct the incoming carboxyl group to the positions adjacent and opposite to the hydroxyl group.

Q4: What are some common characterization techniques to confirm the identity and purity of my 5-fluoro-2-hydroxybenzoic acid product?

A4: Standard analytical techniques for confirming your product include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 185-188°C) is a good indicator of purity.

Visualizing the Process

To better understand the troubleshooting process and the reaction mechanism, the following diagrams are provided.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 5-Fluoro-2-hydroxybenzoic Acid check_moisture Is the system rigorously dry? start->check_moisture check_phenoxide Was phenoxide formation complete? check_moisture->check_phenoxide Yes dry_reagents Solution: Thoroughly dry all reagents, solvents, and glassware. Dry phenoxide under vacuum. check_moisture->dry_reagents No check_conditions Are T and P optimal? check_phenoxide->check_conditions Yes use_stoichiometric_base Solution: Use 1 equivalent of strong base (NaOH). Ensure complete reaction. check_phenoxide->use_stoichiometric_base No check_base Was Sodium Hydroxide used? check_conditions->check_base Yes optimize_conditions Solution: Adjust T to 125-150°C and CO2 P to >80 atm. check_conditions->optimize_conditions No use_naoh Solution: Use NaOH to favor ortho-carboxylation. Avoid KOH. check_base->use_naoh No analyze_byproducts Analyze byproducts (e.g., via NMR, GC-MS) to confirm side reactions. check_base->analyze_byproducts Yes end_node Improved Yield dry_reagents->end_node use_stoichiometric_base->end_node optimize_conditions->end_node use_naoh->end_node analyze_byproducts->end_node

Caption: A logical workflow for troubleshooting low yields.

Simplified Kolbe-Schmitt Reaction Mechanism

Kolbe_Schmitt_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Tautomerization & Protonation 4-Fluorophenol 4-Fluorophenol Sodium 4-Fluorophenoxide Sodium 4-Fluorophenoxide 4-Fluorophenol->Sodium 4-Fluorophenoxide + NaOH - H2O Intermediate Intermediate Sodium 4-Fluorophenoxide->Intermediate + CO2 Salicylate Salt Salicylate Salt Intermediate->Salicylate Salt Rearomatization 5-Fluoro-2-hydroxybenzoic Acid 5-Fluoro-2-hydroxybenzoic Acid Salicylate Salt->5-Fluoro-2-hydroxybenzoic Acid + H+

Caption: Key steps in the Kolbe-Schmitt reaction mechanism.

References

Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-hydroxybenzoic acid. It offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the reaction workup and purification. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Importance of a Robust Workup

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often involves multi-step procedures that can generate a variety of impurities and side products.[1][2] A well-designed workup and purification strategy is therefore not merely a final step but a critical component of the overall synthetic process, directly impacting the yield, purity, and scalability of the target compound.[3] This guide will focus on the practical aspects of isolating and purifying this compound, with an emphasis on understanding the "why" behind each procedural choice.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and workup of this compound. The solutions provided are based on common laboratory practices and an understanding of the compound's chemical properties.

Issue 1: Low Yield of Precipitated Product After Reaction Quenching

Question: I've completed the reaction, and after cooling and adding water as per the protocol, very little solid has precipitated out. What could be the problem?

Answer: This is a common issue that can stem from several factors related to solubility and the reaction's success.

  • Incomplete Reaction: The primary reason for low product yield is often an incomplete reaction. Ensure that the reaction was monitored to completion (e.g., by TLC or LC-MS) before initiating the workup.

  • Excessive Solvent: If too much solvent was used in the reaction or added during the quenching step, the concentration of your product may be below its saturation point, preventing precipitation.

  • pH of the Solution: this compound is a carboxylic acid and will be deprotonated and solubilized as its carboxylate salt in basic or neutral aqueous solutions. To precipitate the acid, the solution must be acidified. A common procedure involves adjusting the pH to approximately 3-4 with an acid like 2 M HCl.[4]

  • Temperature: The solubility of this compound, like many organic compounds, is temperature-dependent. Ensure the solution is adequately cooled, possibly in an ice bath, to minimize solubility and maximize precipitation.[5]

Troubleshooting Steps:

  • Check the pH: Use pH paper to test the aqueous solution. If it is not acidic, cautiously add a mineral acid (e.g., HCl) dropwise until the pH is in the acidic range.

  • Concentrate the Solution: If the volume is large, you can carefully remove some of the solvent under reduced pressure to increase the product concentration.

  • Induce Crystallization: If the solution appears supersaturated (oily droplets or slow to precipitate), try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[5]

Issue 2: The Isolated Product is a Dark, Oily, or Gummy Solid

Question: After filtration, my product isn't a crystalline solid but a dark, sticky substance. How can I purify this?

Answer: The presence of a non-crystalline, discolored product typically indicates the presence of significant impurities. These can include unreacted starting materials, side-products, or polymeric materials formed under the reaction conditions.

  • Common Impurities: Depending on the synthetic route, impurities could include the starting materials (e.g., 3-fluoro-4-methoxybenzoic acid if performing a demethylation) or regioisomers.[6]

  • Color: Dark coloration often arises from trace impurities that are highly colored. These can sometimes be removed by recrystallization with activated carbon.

Purification Protocol: Acid-Base Extraction

An effective method to separate the acidic product from neutral or basic impurities is an acid-base extraction.[4]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated and extracted into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Phenols are generally less acidic than carboxylic acids and may not be fully extracted by a weak base like sodium bicarbonate, which can be an advantage for separating from certain phenolic impurities.[4]

  • Separation: Separate the aqueous layer containing the product salt.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., concentrated HCl) to a pH of 3-4. The pure this compound will precipitate out.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Workflow: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Isolation Crude_Product Crude Product (in Organic Solvent) Separatory_Funnel Separatory Funnel: Add aq. NaHCO3 Crude_Product->Separatory_Funnel Aqueous_Layer Aqueous Layer (Product as Salt) Separatory_Funnel->Aqueous_Layer Product moves to aqueous phase Organic_Layer Organic Layer (Neutral/Basic Impurities) Separatory_Funnel->Organic_Layer Impurities remain in organic phase Acidification Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidification Filtration Vacuum Filtration Acidification->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Issue 3: Product Purity is Still Low After Initial Purification

Question: I've performed an acid-base extraction, but my product's purity (by NMR or LC-MS) is still not satisfactory. What's the next step?

Answer: If impurities persist after an initial purification, recrystallization is a powerful technique to further enhance purity. The choice of solvent is crucial for successful recrystallization.

  • Solvent Selection: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[5] For this compound, water or a mixture of ethanol and water are often effective recrystallization solvents.[3][6]

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Quantitative Data Summary

ParameterTypical ValueSource
Melting Point120-123 °C[7]
Purity (Post-Recrystallization)>98%[3]
Common Recrystallization SolventsWater, Ethanol-Water[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported. One common method involves the demethylation of 3-fluoro-4-methoxybenzoic acid using reagents like hydrobromic acid in acetic acid.[6] Another approach is the Kolbe–Schmitt carboxylation of 4-fluorophenol.[3][8]

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be employed. Proton and Carbon NMR spectroscopy will confirm the chemical structure, while techniques like HPLC or LC-MS can provide accurate purity assessment. A melting point determination is also a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q3: Are there any specific safety precautions I should take during the workup?

A3: Yes. When working with acids and bases, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acid-base neutralizations can be exothermic, so perform additions slowly and with cooling if necessary. Handle all organic solvents in a well-ventilated fume hood.

Logical Relationship: Purification Strategy

G Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Primary Purification Recrystallization Recrystallization Extraction->Recrystallization If purity is insufficient Pure High-Purity Product Extraction->Pure If purity is sufficient Recrystallization->Pure Final Polishing

Caption: Decision tree for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Acidity of 3-Fluoro-4-hydroxybenzoic Acid and 4-hydroxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its pharmacokinetic and pharmacodynamic profile. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical determinant of a compound's behavior in a biological system. This guide provides a detailed comparison of the acidity of 3-fluoro-4-hydroxybenzoic acid and its parent compound, 4-hydroxybenzoic acid, offering both theoretical insights and practical experimental protocols for researchers, scientists, and drug development professionals.

Theoretical Framework: The Electronic Influence of Fluorine

The acidity of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups enhance acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups tend to decrease acidity by intensifying the negative charge on the anion.[1]

In the case of 4-hydroxybenzoic acid, the hydroxyl group (-OH) at the para position exerts two opposing electronic effects: a -I (negative inductive) effect, which is electron-withdrawing, and a +R (positive resonance) effect, which is electron-donating. The resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the benzene ring, is more pronounced at the para position and generally outweighs the inductive effect. This net electron-donating character destabilizes the carboxylate anion, making 4-hydroxybenzoic acid less acidic than benzoic acid itself.[2]

The introduction of a fluorine atom at the 3-position (ortho to the hydroxyl group and meta to the carboxylic acid) in this compound significantly alters the electronic landscape of the molecule. Fluorine is a highly electronegative atom, and as such, it exerts a strong -I effect, withdrawing electron density from the ring. While fluorine also possesses a +R effect due to its lone pairs, its inductive effect is dominant. This strong electron-withdrawing inductive effect stabilizes the conjugate base by pulling electron density away from the carboxylate group, thereby increasing the acidity of the molecule.[3]

The interplay of these electronic effects is visually represented in the diagram below.

G cluster_4HBA 4-Hydroxybenzoic Acid cluster_3F4HBA This compound a1 4-Hydroxybenzoic Acid a2 Carboxylate Anion (Less Stable) a1->a2 -H+ a3 OH group (+R > -I) destabilizes anion a2->a3 b1 3-Fluoro-4-hydroxybenzoic Acid b2 Carboxylate Anion (More Stable) b1->b2 -H+ b2->a2 Higher Acidity b3 F atom (-I effect) stabilizes anion b2->b3

Figure 1. A diagram illustrating the relative stability of the carboxylate anions of 4-hydroxybenzoic acid and this compound, highlighting the electronic effects of the substituents.

Quantitative Comparison of Acidity

The acidity of these compounds is quantitatively expressed by their pKa values. The lower the pKa value, the stronger the acid.

CompoundpKaReference
4-Hydroxybenzoic Acid~4.54[4][5]
This compound~4.23 (Predicted)[6]

As the data indicates, this compound is predicted to be a stronger acid than 4-hydroxybenzoic acid, a direct consequence of the electron-withdrawing nature of the fluorine substituent.

Experimental Determination of pKa

To empirically validate the predicted pKa values, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[7]

Potentiometric Titration Protocol

Potentiometric titration is a highly precise method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[8][9]

G start Start prep Prepare 1 mM Sample Solution start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calibrate setup Place Sample in Vessel with Stirrer and pH Electrode calibrate->setup purge Purge with Nitrogen setup->purge titrate Titrate with 0.1 M NaOH Record pH vs. Volume purge->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot pka Determine pKa (pH at half-equivalence point) plot->pka end End pka->end

Figure 2. A workflow diagram for the determination of pKa by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the benzoic acid derivative in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be specific to that solvent mixture.[7]

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Add KCl to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert environment, purge the solution with nitrogen gas to displace dissolved carbon dioxide.[8]

  • Titration Process:

    • If necessary, adjust the initial pH of the sample solution to the acidic range (pH 1.8-2.0) with 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the basic range (pH 12-12.5).[10]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point.

    • For robust data, perform the titration in triplicate and calculate the average pKa and standard deviation.[10]

UV-Vis Spectrophotometry Protocol

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[11][12]

G start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_buffers Prepare Buffers of Varying pH (e.g., pH 3-12) prep_stock->prep_buffers prep_samples Prepare Samples in Buffers (Constant Analyte Concentration) prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectra (230-500 nm) prep_samples->measure_spectra plot_data Plot Absorbance vs. pH at a Specific Wavelength measure_spectra->plot_data determine_pka Determine pKa from Sigmoidal Curve Inflection Point plot_data->determine_pka end End determine_pka->end

Figure 3. A workflow diagram for the determination of pKa by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound (e.g., 10 mM) in a suitable solvent like DMSO.[11]

    • Prepare a series of aqueous buffer solutions with a range of pH values that encompass the expected pKa of the compound (e.g., from pH 3 to 12).

  • Sample Preparation:

    • In a series of cuvettes or a 96-well microtiter plate, add a fixed amount of the stock solution to each buffer to achieve a constant final concentration.[11]

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 230-500 nm).[11]

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly upon ionization.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[13]

Conclusion

The introduction of a fluorine atom at the 3-position of 4-hydroxybenzoic acid leads to a predictable increase in acidity. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion. This theoretical understanding is corroborated by predicted pKa values and can be empirically verified using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. For professionals in drug development, a thorough understanding and experimental validation of a compound's pKa is a critical step in the rational design of molecules with optimized pharmacokinetic properties.

References

A Senior Application Scientist's Guide to Purity Analysis of 3-Fluoro-4-hydroxybenzoic Acid by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and materials science, the absolute purity of a compound is a critical quality attribute that dictates its efficacy, safety, and performance. While chromatographic techniques like HPLC are the workhorses for identifying and quantifying specific impurities, they can be resource-intensive. Differential Scanning Calorimetry (DSC) presents a powerful, rapid, and complementary approach, offering a quantitative measure of the total mole fraction of soluble impurities in a crystalline substance. This guide provides an in-depth analysis of using DSC for the purity determination of 3-Fluoro-4-hydroxybenzoic acid, a key intermediate in various synthetic pathways. We will compare its performance with a certified reference standard, Benzoic Acid, and elucidate the scientific principles that ensure data integrity.

The Foundational Principle: Melting Point Depression & The Van't Hoff Equation

The bedrock of DSC purity analysis is the thermodynamic principle of freezing-point depression.[1] For a pure, crystalline solid, melting occurs at a distinct, sharp temperature. However, the presence of impurities disrupts the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature than the pure substance.[2][3][4]

This phenomenon is quantitatively described by the van't Hoff equation, which forms the core of the calculation.[5][6] The equation relates the instantaneous temperature of the sample during melting to the mole fraction of the impurity.

The simplified van't Hoff equation used in DSC software is:

Ts = To - (R * To² * X₂) / ΔHf * (1/F)

Where:

  • Ts is the instantaneous sample temperature in Kelvin.

  • To is the theoretical melting point of the 100% pure substance in Kelvin.

  • R is the ideal gas constant (8.314 J/mol·K).

  • X₂ is the mole fraction of the total soluble impurities.

  • ΔHf is the heat of fusion of the pure substance in J/mol.

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting Ts against the reciprocal of the fraction melted (1/F), a linear relationship is expected.[3] The DSC software performs this analysis, calculating the mole fraction of the impurity (X₂) from the slope of this line and extrapolating to find the melting point of the pure component (To) from the y-intercept.

For this method to be valid, several conditions must be met:

  • The substance must be crystalline and thermally stable through its melt.[2][5]

  • Impurities must be soluble in the molten substance (the melt) but insoluble in the solid phase, forming a eutectic system.[2][5][7]

  • The analysis is most accurate and reliable for substances that are highly pure, typically >98.5 mole percent.[5][8][9]

An Objective Comparison: DSC vs. Chromatographic Purity Methods

While HPLC is the gold standard for separating and identifying individual impurities, DSC provides a different, holistic view of sample purity. The two techniques are best viewed as complementary, not mutually exclusive.[10][11]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Measures total soluble impurities based on melting point depression.[6]Physically separates, identifies, and quantifies individual components of a mixture.[11]
Information Provided Total mole % of impurities, melting point (To), enthalpy of fusion (ΔHf).[12]Purity by area %, identification of specific impurities (with standards), retention time.
Sample Size Very small (typically 1-3 mg).[7][13]Small, but typically requires dissolution and larger volumes.
Analysis Time Rapid; a single run can be completed in under an hour.[14]Slower; requires method development, column equilibration, and run time.
Impurity Identification No; determines the total amount of eutectic impurities without identifying them.[15]Yes; primary strength is the identification and quantification of individual impurities.
Key Advantage A fast, absolute method for assessing the total purity of highly pure crystalline materials.[4][11]High specificity and sensitivity for a wide range of impurities.
Key Limitation Not suitable for amorphous materials, compounds that decompose, or for identifying specific impurities.[2][10][14]Method development can be complex and time-consuming.

Experimental Design & Protocols

This analysis is designed to determine the purity of a supplied lot of this compound and benchmark the result against a high-purity, well-characterized standard, Benzoic Acid. The protocol adheres to the principles outlined in ASTM E928, the standard test method for purity by DSC.[5][8]

Mandatory Visualization: Experimental Workflow

G cluster_0 1. Calibration cluster_1 2. Sample Preparation cluster_2 3. DSC Analysis cluster_3 4. Data Processing Calibrate Calibrate DSC (Temperature & Enthalpy) with Indium Standard Weigh Accurately weigh 1-3 mg of sample Calibrate->Weigh Encapsulate Place in Al pan & hermetically seal Weigh->Encapsulate Load Load sample & empty reference pan into DSC Encapsulate->Load Equilibrate Equilibrate below expected melt Load->Equilibrate Heat Heat at slow rate (e.g., 0.7 K/min) under N2 Equilibrate->Heat Integrate Integrate melting endotherm (ΔHf) Heat->Integrate VantHoff Generate van't Hoff plot (Ts vs 1/F) Integrate->VantHoff Calculate Calculate Purity from slope VantHoff->Calculate

Caption: Workflow for DSC Purity Determination.

Detailed Experimental Protocol
  • Instrument Calibration:

    • The DSC instrument was calibrated for temperature and cell constant using a certified indium reference standard. A one-point calibration was performed based on the onset of melting and the heat of fusion of indium.

  • Sample Preparation:

    • Using a calibrated microbalance, 1.5 ± 0.5 mg of each sample (this compound and Benzoic Acid standard) was weighed directly into a standard aluminum DSC pan.

    • The pans were hermetically sealed to prevent any mass loss from sublimation during heating. An identical empty, hermetically sealed pan was used as the reference.

    • Causality: A small sample mass and slow heating rate are critical to minimize thermal lag and ensure the sample remains in thermal equilibrium with the sensor, a core requirement for the van't Hoff model.[7] Hermetic sealing is crucial for compounds like benzoic acid which can sublime.

  • DSC Measurement Conditions:

    • Instrument: Calibrated Heat-Flux DSC

    • Purge Gas: Nitrogen at 50 mL/min

    • Temperature Program:

      • Equilibrate at 80.00°C

      • Ramp at 0.70 °C/min to 180.00°C

    • Causality: A slow heating rate of 0.7 K/min is recommended by ASTM E928 to allow for the complete separation of melting from other thermal events and to ensure data accuracy.[7] An inert nitrogen atmosphere prevents any oxidative degradation of the sample.

  • Data Analysis:

    • The resulting melting endotherm for each sample was analyzed using the instrument's purity determination software.

    • The analysis was performed by selecting a data range from approximately 10% to 50% of the melting peak.

    • Causality: The initial part of the melt (0-10%) is often excluded as it can be obscured by baseline noise. The final part of the melt (>50%) is also often excluded because the assumption of a dilute solution breaks down as the concentration of the molten pure component decreases.

Results and Discussion

The DSC analysis provides a clear thermal fingerprint of each compound, allowing for a direct comparison of their purity levels.

Mandatory Visualization: Principle of DSC Purity Analysis

G cluster_0 DSC Thermogram cluster_1 Van't Hoff Plot y_axis Heat Flow (endo ->) x_axis Temperature y_axis->x_axis pure Pure Sample (Sharp Peak) slope Slope ∝ Impurity (X2) impure Impure Sample (Broad, Depressed Peak) intercept Intercept = To (MP of Pure) p1 p2 p1->p2 p3 p2->p3 i1 i2 i1->i2 i3 i2->i3 y_axis2 Temperature (Ts) x_axis2 1 / Fraction Melted (1/F) y_axis2->x_axis2 v1 v2 v1->v2

Caption: DSC thermograms and the resulting van't Hoff plot.

Comparative Data Summary

The experimental results for the this compound test sample and the Benzoic Acid reference standard are summarized below.

ParameterBenzoic Acid (Reference)This compound (Test)
Sample Mass (mg) 1.521.65
Melting Onset (°C) 121.95158.81
Melting Peak (°C) 122.41160.15
Enthalpy of Fusion (ΔHf, J/g) 147.3141.8
Calculated Purity (mol %) 99.91 99.25
Pure Melting Point (To, °C) 122.45160.40
Interpretation of Results

The Benzoic Acid reference standard yielded a purity value of 99.91 mol %, which is in excellent agreement with its certified high-purity status. This result serves as a self-validating control, confirming the accuracy of the instrument calibration, experimental parameters, and analysis method.

The test sample of this compound showed a calculated purity of 99.25 mol % . The melting endotherm was visibly broader than that of the benzoic acid standard, which is a qualitative indicator of a higher impurity level.[2] The calculated purity value is significantly lower than the reference standard, indicating the presence of approximately 0.75 mol % of soluble impurities. This level of impurity, while small, can be significant in pharmaceutical applications and highlights the sensitivity of the DSC technique.[14] The analysis also determined the theoretical melting point of 100% pure this compound to be 160.40°C.

Conclusion

Differential Scanning Calorimetry provides a rapid, reliable, and resource-efficient method for determining the absolute purity of crystalline organic compounds like this compound. The technique is grounded in fundamental thermodynamic principles and, when executed with proper calibration and adherence to standardized methods like ASTM E928, delivers highly accurate and reproducible data.

The analysis demonstrated that the test sample of this compound has a purity of 99.25 mol %. While chromatographic methods would be required to identify the nature of the 0.75 mol % impurity, DSC successfully quantified the total level of soluble impurities with minimal sample consumption and analysis time. Therefore, DSC serves as an indispensable tool in quality control and drug development, acting as an excellent orthogonal technique to chromatography for the comprehensive characterization of high-purity materials.

References

A Comparative Analysis of the Biological Activity of 3-Fluoro-4-hydroxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate biological activity. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the biological activities of 3-Fluoro-4-hydroxybenzoic acid and its key positional isomers: 2-Fluoro-4-hydroxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data and established structure-activity relationship (SAR) principles.

The hydroxyphenolic moiety of these compounds suggests a predisposition for a range of biological effects, including antioxidant and antimicrobial activities, while the addition of a fluorine atom introduces a layer of complexity and potential for enhanced or novel functionalities, such as specific enzyme inhibition. Understanding the subtle yet significant impact of the positional isomerism of the fluorine and hydroxyl groups on the benzene ring is paramount for the rational design of new therapeutic agents.

Structure-Activity Relationship: The Influence of Fluorine and Hydroxyl Positioning

The biological activity of fluorinated hydroxybenzoic acids is intrinsically linked to the spatial arrangement of the electron-withdrawing fluorine atom and the electron-donating, hydrogen-bond-forming hydroxyl group, in concert with the carboxylic acid moiety. These functional groups dictate the molecule's electronic distribution, acidity (pKa), lipophilicity, and its ability to interact with biological targets.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity to target proteins through favorable interactions within binding pockets.[1] The position of the fluorine atom relative to the hydroxyl and carboxyl groups is critical in determining the precise nature and magnitude of these effects.

Anticipated Effects of Isomerism on Biological Activity:
  • Acidity and Hydrogen Bonding: The fluorine atom's electron-withdrawing nature influences the acidity of the phenolic hydroxyl and carboxylic acid groups. This, in turn, affects the molecule's ionization state at physiological pH, impacting its ability to cross cell membranes and interact with target sites. The capacity for hydrogen bonding, a crucial interaction in many biological systems, is also modulated by the proximity of the fluorine atom to the hydroxyl group.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The position of the fluorine can lead to subtle differences in the overall lipophilicity of the isomers.

  • Target Binding: The specific orientation of the functional groups in each isomer will determine its complementarity to the binding sites of enzymes and receptors. Even minor shifts in the positions of these groups can lead to significant differences in binding affinity and biological activity.

Comparative Biological Activities

While direct, head-to-head comparative studies on all biological activities of these specific isomers are not extensively available in the public domain, we can synthesize a comparative overview based on existing research on individual isomers and overarching SAR principles.

Enzyme Inhibition

Fluorinated hydroxybenzoic acids have emerged as valuable scaffolds for the development of specific enzyme inhibitors. The positional isomerism plays a critical role in conferring selectivity and potency.

  • This compound has been utilized in the synthesis of potent pan-inhibitors of small-conductance calcium-activated potassium (KCa2/3) channels. It has also been studied in complex with protocatechuate 3,4-dioxygenase.

  • 4-Fluoro-3-hydroxybenzoic acid serves as a key starting material for creating potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the sulfonation of various phenolic and benzylic compounds.[2]

The differential targeting of these enzymes by derivatives of the two isomers underscores the profound impact of the substituent positioning on molecular recognition by protein active sites.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound and its isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Test compounds (this compound and its isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compounds

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in methanol or ethanol.

  • Assay Preparation: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing an indication of their cytotoxicity.

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Data Presentation

To facilitate a clear comparison, the following table summarizes the anticipated and known biological activities of this compound and its isomers. It is important to note that direct comparative experimental data is limited, and some of the projected activities are based on established SAR principles.

Biological ActivityThis compound2-Fluoro-4-hydroxybenzoic acid4-Fluoro-3-hydroxybenzoic acid
Antimicrobial Activity Expected activity, potentially modulated by fluorine position.Expected activity, potentially modulated by fluorine position.Expected activity, potentially modulated by fluorine position.
Antioxidant Activity Expected due to the phenolic hydroxyl group. The ortho-fluoro substituent may influence radical scavenging capacity.The ortho-fluoro substituent is likely to have a significant impact on the antioxidant potential.The meta-fluoro substituent may have a different electronic influence on the hydroxyl group compared to the ortho-isomers.
Cytotoxicity Potential for cytotoxic effects, highly dependent on the cancer cell line and mechanism of action.Potential for cytotoxic effects, with activity likely differing from its isomers due to steric and electronic effects.Potential for cytotoxic effects, with its specific SAR profile influencing its potency.
Known Enzyme Targets KCa2/3 channels, protocatechuate 3,4-dioxygenaseInformation not readily available.β-arylsulfotransferase IV[2]

Visualizing the Isomers and Their Potential Interactions

To visually represent the structural differences and their implications for biological interactions, the following diagrams are provided.

G cluster_3F4HBA This compound cluster_2F4HBA 2-Fluoro-4-hydroxybenzoic acid cluster_4F3HBA 4-Fluoro-3-hydroxybenzoic acid 3F4HBA C1=CC(=C(C=C1C(=O)O)F)O Biological Activity Biological Activity 3F4HBA->Biological Activity 2F4HBA C1=CC(=C(C=C1C(=O)O)O)F 2F4HBA->Biological Activity 4F3HBA C1=CC(=C(C=C1C(=O)O)O)F 4F3HBA->Biological Activity Antimicrobial Antimicrobial Biological Activity->Antimicrobial Antioxidant Antioxidant Biological Activity->Antioxidant Cytotoxicity Cytotoxicity Biological Activity->Cytotoxicity SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Synthesis of Isomers (3-F-4-HBA, 2-F-4-HBA, 4-F-3-HBA) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Purification->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assays (DPPH, etc.) Purification->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT on Cancer Cell Lines) Purification->Cytotoxicity_Assay Data_Collection Collect IC50/MIC Values Antimicrobial_Assay->Data_Collection Antioxidant_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Identification Identify Lead Isomer(s) SAR_Analysis->Lead_Identification

References

A Comparative Guide to Fluorinated Hydroxybenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a pivotal strategy for fine-tuning physicochemical and biological properties. Among the myriad of fluorinated building blocks, fluorinated hydroxybenzoic acid isomers stand out for their versatile applications, ranging from the development of novel pharmaceuticals to the synthesis of advanced polymers. This guide provides a comprehensive comparative analysis of these isomers, offering insights into their properties, biological activities, and analytical separation, supported by experimental data and detailed protocols.

The Influence of Fluorine Substitution: A Physicochemical Perspective

The introduction of a fluorine atom to the hydroxybenzoic acid scaffold significantly alters its electronic and steric characteristics, leading to profound changes in its physicochemical properties. These modifications are critical in drug design as they can enhance binding affinity to target proteins, improve metabolic stability, and modulate acidity (pKa) and lipophilicity (logP), which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparative analysis of the key physicochemical properties of several monofluoro-hydroxybenzoic acid isomers is presented below. The position of the fluorine atom relative to the hydroxyl and carboxylic acid groups dictates the extent of these changes.

Table 1: Physicochemical Properties of Fluorinated Hydroxybenzoic Acid Isomers

CompoundStructureMelting Point (°C)pKa (Predicted)logP
2-Fluoro-4-hydroxybenzoic acid200-2023.00 ± 0.10[1]1.5
3-Fluoro-4-hydroxybenzoic acid154-158[2]4.23 ± 0.10[2]1.23[3]
4-Fluoro-3-hydroxybenzoic acid214-218--
3-Fluoro-2-hydroxybenzoic acid142-145-1.7
5-Fluorosalicylic acid (5-Fluoro-2-hydroxybenzoic acid)177-179[4]-2.6
4-Hydroxybenzoic acid (parent compound)216.24.481.58
Salicylic acid (2-Hydroxybenzoic acid)158-1612.97[5]2.26

Note: Some pKa and logP values are predicted and should be considered as estimates. Experimental values can vary based on the determination method.

The data illustrates that fluorination generally increases the acidity (lowers the pKa) of the carboxylic acid group due to the strong electron-withdrawing nature of fluorine. The effect is most pronounced when fluorine is ortho or para to the carboxyl group. Lipophilicity, a key factor in membrane permeability, is also influenced by the position of the fluorine atom.

Biological Activities: A Comparative Look at Isomeric Effects

The subtle structural differences among fluorinated hydroxybenzoic acid isomers can translate into significant variations in their biological activities. These compounds have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Several hydroxybenzoic acid derivatives have shown promise in this area. For instance, some fluorinated benzo[h]quinazoline-2-amine derivatives have been identified as potent NF-κB inhibitors, a key signaling pathway in inflammation.[6][7] While direct comparative studies on the anti-inflammatory effects of all fluorinated hydroxybenzoic acid isomers are not extensively available, the known mechanisms of related compounds suggest that the position of the fluorine atom would critically influence their activity by affecting their interaction with target proteins. It is known that some hydroxybenzoic acids can activate the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes and a reduction in oxidative stress and inflammation.[8][9]

Enzyme Inhibition

Fluorinated organic molecules are widely recognized for their potential as enzyme inhibitors.[10][11][12][13] The incorporation of fluorine can enhance binding affinity and selectivity for the target enzyme's active site. For example, derivatives of 4-fluoro-3-hydroxybenzoic acid have been synthesized as inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the metabolism of various phenolic compounds.[14] The inhibitory potency of these compounds is highly dependent on the specific substitutions on the benzoic acid core.

The inhibitory effects of benzoic acid derivatives on enzymes like α-amylase have also been studied, where the position of substituents on the benzene ring plays a crucial role in determining the inhibitory activity.[15] A systematic comparison of fluorinated hydroxybenzoic acid isomers would be invaluable in designing more potent and selective enzyme inhibitors for various therapeutic targets.

Analytical Separation of Isomers: A Methodological Approach

The successful application of fluorinated hydroxybenzoic acid isomers in research and development often requires their separation and purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this. The choice of stationary phase, mobile phase composition, and detector is critical for resolving these closely related isomers.

Experimental Protocol: HPLC Separation of Fluorinated Hydroxybenzoic Acid Isomers

This protocol provides a general framework for the separation of fluorinated hydroxybenzoic acid isomers using reversed-phase HPLC. Optimization will be required based on the specific isomers being analyzed.

Objective: To separate a mixture of fluorinated hydroxybenzoic acid isomers.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Ultrapure water

  • Reference standards of the individual isomers

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or an online degasser.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standards and the sample mixture in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is often effective for separating isomers. A typical starting point is:

      • 0-5 min: 20% B

      • 5-25 min: Gradient from 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: Gradient from 80% to 20% B

      • 35-40 min: 20% B (column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where all isomers have significant absorbance (e.g., 254 nm or determined by UV scans of individual standards).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to each isomer by comparing their retention times with those of the individual reference standards.

    • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from the reference standards.

Workflow for Isomer Separation and Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve and Filter Sample hplc_system HPLC System (C18 Column, UV Detector) prep_sample->hplc_system Inject gradient Gradient Elution (Water/Acetonitrile with Formic Acid) peak_id Peak Identification (vs. Standards) hplc_system->peak_id Chromatogram quant Quantification (Calibration Curve) peak_id->quant

Caption: A typical workflow for the HPLC-based separation and analysis of fluorinated hydroxybenzoic acid isomers.

Structure-Activity Relationship and Future Directions

The comparative analysis of fluorinated hydroxybenzoic acid isomers underscores the profound impact of positional fluorination on their physicochemical and biological properties. This understanding is crucial for the rational design of new molecules with enhanced efficacy and desirable ADME characteristics.

Influence of Fluorine Position on Molecular Properties

G cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties parent Hydroxybenzoic Acid isomer Fluorinated Isomer parent->isomer Fluorination pka pKa (Acidity) isomer->pka Alters logp logP (Lipophilicity) isomer->logp Modifies activity Biological Activity (e.g., Enzyme Inhibition) isomer->activity Impacts adme ADME Profile pka->adme logp->adme activity->adme

Caption: The positional fluorination of hydroxybenzoic acid influences its key properties, which in turn affect its ADME profile and biological activity.

Future research should focus on synthesizing a comprehensive library of these isomers and conducting systematic in vitro and in vivo studies to establish clear structure-activity relationships. Such efforts will undoubtedly accelerate the discovery and development of novel therapeutics and advanced materials.

Conclusion

Fluorinated hydroxybenzoic acid isomers represent a valuable class of compounds for researchers in drug discovery and materials science. Their unique properties, tunable by the strategic placement of a fluorine atom, offer a powerful tool for molecular design. This guide provides a foundational understanding of their comparative physicochemical properties, biological activities, and analytical separation, empowering scientists to harness their full potential in their research endeavors.

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-hydroxybenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-Fluoro-4-hydroxybenzoic Acid in Drug Discovery

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds. The strategic incorporation of a fluorine atom onto the aromatic ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This makes this compound a valuable starting material for the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering insights into the practical considerations for researchers in drug development.

Route 1: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This synthetic approach begins with the commercially available precursor, 3-fluoro-4-methoxybenzoic acid, and involves a straightforward demethylation of the methoxy group to yield the desired hydroxyl functionality.

Reaction Mechanism

The core of this synthesis is the cleavage of the ether bond of the methoxy group. This is typically achieved using a strong acid, such as hydrobromic acid (HBr), often in the presence of a solvent like acetic acid. The reaction proceeds via a nucleophilic attack of the bromide ion on the methyl group, facilitated by the protonation of the ether oxygen by the strong acid.

Experimental Protocol

A mixture of 3-fluoro-4-methoxybenzoic acid (98.8 g), concentrated hydrobromic acid (215 ml), and acetic acid (215 ml) is heated under reflux with stirring for 34 hours. Following the reaction, the mixture is cooled with water, leading to the precipitation of the product. The crude product is then collected by filtration and can be purified by recrystallization from water to yield this compound (77.73 g, 86% yield) as a crystalline solid.[1]

Workflow Diagram

G cluster_0 Route 1: Demethylation A 3-Fluoro-4-methoxybenzoic acid B Reaction Mixture (HBr, Acetic Acid) A->B Add C Reflux (34h) B->C Heat D Cooling & Precipitation C->D E Filtration D->E F Recrystallization (Water) E->F G This compound F->G Purified Product

Caption: Workflow for the demethylation of 3-fluoro-4-methoxybenzoic acid.

Data Summary
ParameterValueReference
Starting Material3-Fluoro-4-methoxybenzoic acid[1]
Key ReagentsHydrobromic acid, Acetic acid[1]
Reaction Time34 hours[1]
Yield86%[1]
PurificationRecrystallization from water[1]

Route 2: Carboxylation of 4-Fluorophenol

This route utilizes the widely available 4-fluorophenol and introduces the carboxylic acid group through a Kolbe-Schmitt reaction. This classic reaction in organic chemistry involves the carboxylation of a phenoxide ion with carbon dioxide.

Reaction Mechanism

In the Kolbe-Schmitt reaction, 4-fluorophenol is first deprotonated by a strong base, typically potassium hydroxide, to form the more nucleophilic potassium 4-fluorophenoxide. This phenoxide then attacks carbon dioxide, leading to the formation of a carboxylate intermediate. Subsequent acidification protonates the carboxylate and the phenoxide to yield the final product, this compound. The regioselectivity of the carboxylation is influenced by the reaction conditions.

Experimental Protocol

In a four-necked reaction flask, 4-fluorophenol (15 g) and potassium hydroxide (11.2 g) are dissolved in distilled water (50 mL) at 20°C. The temperature is raised to 40-60°C, and carbon dioxide gas is bubbled through the solution for 2 hours. After this, concentrated sulfuric acid (20 mL of 0.98 mol/L) is added dropwise over 5 minutes while stirring. The mixture is then heated to reflux at 110-120°C for 4 hours. After cooling to room temperature, the product is extracted with ethyl acetate. The combined organic layers are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. Evaporation of the solvent yields 3-hydroxy-4-fluorobenzoic acid (10.96 g, 73.1% yield).[2][3]

Workflow Diagram

G cluster_1 Route 2: Kolbe-Schmitt Carboxylation A 4-Fluorophenol & KOH in Water B Heat (40-60°C) & CO2 addition (2h) A->B C Acidification (H2SO4) B->C D Reflux (4h, 110-120°C) C->D E Extraction (Ethyl Acetate) D->E F Washing & Drying E->F G This compound F->G Final Product

Caption: Workflow for the Kolbe-Schmitt carboxylation of 4-fluorophenol.

Data Summary
ParameterValueReference
Starting Material4-Fluorophenol[2][3]
Key ReagentsPotassium hydroxide, Carbon dioxide, Sulfuric acid[2][3]
Reaction Time~6 hours[2][3]
Yield73.1%[2]
PurificationExtraction and drying[2][3]

Comparative Analysis

FeatureRoute 1: DemethylationRoute 2: Carboxylation
Starting Material Availability 3-Fluoro-4-methoxybenzoic acid is a readily available specialty chemical.4-Fluorophenol is a common and relatively inexpensive starting material.
Yield High (86%)Good (73.1%)
Reaction Time Long (34 hours)Moderate (~6 hours)
Reagents & Conditions Requires strong, corrosive acid (HBr) and prolonged heating.Involves handling of CO2 gas and strong acid/base, with heating.
Scalability The long reaction time may be a drawback for large-scale production.The use of gaseous CO2 may require specialized equipment for large-scale synthesis.
Purification Simple recrystallization.Involves liquid-liquid extraction.
Cost-Effectiveness The cost of the starting material may be higher.The starting material is generally more economical.
Environmental & Safety Use of concentrated HBr requires careful handling and disposal.Use of strong acid and base requires appropriate safety measures.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific needs and resources of the research or production team.

  • Route 1 (Demethylation) is advantageous for its high yield and straightforward purification. However, the significantly longer reaction time and the use of a more expensive starting material may be limiting factors, particularly for large-scale synthesis.

  • Route 2 (Carboxylation) offers a more time-efficient and potentially more cost-effective solution due to the cheaper starting material. While the yield is slightly lower, the overall process is faster. Careful consideration of the equipment for handling carbon dioxide is necessary for scaling up this reaction.

For laboratory-scale synthesis where yield is the primary concern and time is less of a constraint, the demethylation route is an excellent choice. For process development and larger-scale production where cost and time are critical factors, the Kolbe-Schmitt carboxylation of 4-fluorophenol presents a more attractive option.

References

A Senior Application Scientist's Guide to Distinguishing Isomers of Fluorohydroxybenzoic Acid by ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of aromatic compounds is paramount. Isomeric purity can dictate a molecule's pharmacological activity, toxicity, and patentability. Among the various analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the unambiguous differentiation of fluorinated isomers, such as those of fluorohydroxybenzoic acid. This guide provides an in-depth exploration of the principles and practical application of ¹⁹F NMR for this purpose, grounded in experimental data and established methodologies.

The inherent properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—confer exceptional sensitivity, making it an ideal probe for structural analysis.[1][2][3][4] The large chemical shift dispersion of ¹⁹F NMR, often spanning over 400 ppm, minimizes signal overlap and provides a clear window for resolving subtle structural differences that might be ambiguous in ¹H NMR spectra.[3][4]

The Physicochemical Basis for Isomer Differentiation

The ability to distinguish isomers of fluorohydroxybenzoic acid using ¹⁹F NMR stems from the exquisite sensitivity of the fluorine nucleus's magnetic environment to its precise location on the aromatic ring. The interplay of electronic effects from the hydroxyl (-OH) and carboxylic acid (-COOH) substituents creates a unique electronic fingerprint for each isomer, which is directly reflected in the ¹⁹F NMR spectrum.

Chemical Shift (δ): A Window into the Electronic Environment

The ¹⁹F chemical shift is highly sensitive to the electron density around the fluorine atom. Electron-donating groups (EDGs) increase electron density, causing the nucleus to be more "shielded" and resonate at a higher field (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and causing a downfield shift (more positive ppm values).[1]

In fluorohydroxybenzoic acid, both the hydroxyl and carboxylic acid groups influence the ¹⁹F chemical shift through a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are distance-dependent. Both -OH and -COOH groups are inductively electron-withdrawing.

  • Resonance Effects: These are transmitted through the pi system of the aromatic ring and are position-dependent (ortho, meta, para). The -OH group is a strong resonance electron-donating group, while the -COOH group is a resonance electron-withdrawing group.

The final chemical shift of the fluorine atom in each isomer is a vector sum of these competing effects. For instance, a fluorine atom para to a hydroxyl group will experience strong resonance electron donation, leading to significant shielding and an upfield shift in its ¹⁹F NMR signal.

Predicted ¹⁹F NMR Chemical Shift Trends for Fluorohydroxybenzoic Acid Isomers

Isomer Position (F, OH, COOH)Key Electronic Influences on ¹⁹FPredicted Relative Chemical Shift (δ)
2-Fluoro Isomers
2-F, 3-OH, 1-COOHF is ortho to -COOH (EWG) and meta to -OH (weak EDG)Less Shielded (Downfield)
2-F, 4-OH, 1-COOHF is ortho to -COOH (EWG) and ortho to -OH (strong EDG)Shielded (Upfield)
2-F, 5-OH, 1-COOHF is ortho to -COOH (EWG) and para to -OH (strongest EDG effect)Most Shielded in this series (Upfield)
3-Fluoro Isomers
3-F, 2-OH, 1-COOHF is meta to -COOH (weak EWG) and ortho to -OH (strong EDG)Shielded (Upfield)
3-F, 4-OH, 1-COOHF is meta to -COOH (weak EWG) and meta to -OH (weak EDG)Intermediate
4-Fluoro Isomers
4-F, 2-OH, 1-COOHF is meta to -COOH (weak EWG) and para to -OH (strongest EDG effect)Most Shielded in this series (Upfield)
4-F, 3-OH, 1-COOHF is para to -COOH (strongest EWG effect) and ortho to -OH (strong EDG)Shielded, but less than 4-F, 2-OH

The Diagnostic Power of Spin-Spin Coupling (J-Coupling)

Beyond chemical shifts, spin-spin coupling constants provide invaluable structural information.[2] In the context of fluorohydroxybenzoic acid isomers, the through-bond coupling between the ¹⁹F nucleus and neighboring ¹H nuclei (¹⁹F-¹H coupling) is particularly diagnostic. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.

  • ³J(H,F) (ortho coupling): Typically in the range of 6-10 Hz.

  • ⁴J(H,F) (meta coupling): Smaller, generally 4-8 Hz.

  • ⁵J(H,F) (para coupling): The smallest, often 0-3 Hz.

By analyzing the multiplicity of the ¹⁹F signal (e.g., doublet, triplet, doublet of doublets) and the magnitude of the coupling constants in a high-resolution, proton-coupled ¹⁹F NMR spectrum, one can deduce the number and position of adjacent protons, thus confirming the substitution pattern of the isomer.

For example, in a 3-fluoro-4-hydroxybenzoic acid, the fluorine at position 3 is ortho to the proton at C2 and meta to the proton at C6. This would result in a characteristic doublet of doublets splitting pattern in the proton-coupled ¹⁹F spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For complex cases or for complete structural confirmation, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)
  • ¹H-¹³C HSQC: Correlates protons directly to their attached carbons, aiding in the assignment of the carbon skeleton.

  • ¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the connectivity of the molecule and confirming the positions of substituents.

By integrating ¹⁹F NMR data with these powerful ¹H and ¹³C NMR experiments, a complete and unambiguous structural assignment of each fluorohydroxybenzoic acid isomer can be achieved.

Experimental Protocol: A Self-Validating System

Obtaining high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental parameters.

Sample Preparation
  • Analyte Concentration: Weigh 5-25 mg of the fluorohydroxybenzoic acid isomer. For quantitative analysis, a concentration of approximately 0.1 M is often suitable.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts.[5][6] For hydroxybenzoic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and minimize proton exchange of the hydroxyl and carboxylic acid protons.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards for ¹⁹F NMR include trifluoroacetic acid (TFA) or α,α,α-trifluorotoluene.[7]

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Tuning: Tune the NMR probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for routine ¹⁹F spectra. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[2]

    • Relaxation Delay (d1): To ensure full relaxation of the ¹⁹F nuclei for accurate integration, set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine signals.[2]

    • Acquisition Time (aq): A sufficient acquisition time (e.g., 1-2 seconds) should be used to ensure good resolution.

    • Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a relatively small number of scans is often required.

Data Processing
  • Fourier Transform: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard or an external reference.

Visualizing the Workflow

The following diagram illustrates the logical workflow for distinguishing fluorohydroxybenzoic acid isomers using ¹⁹F NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Conclusion prep1 Weigh Isomer prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Tune Probe to ¹⁹F prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹⁹F Spectrum (Proton Decoupled) acq2->acq3 acq4 Acquire ¹⁹F Spectrum (Proton Coupled) acq2->acq4 analysis1 Process Spectra (FT, Phasing, Baseline Correction) acq3->analysis1 acq4->analysis1 analysis2 Analyze Chemical Shifts (δ) analysis1->analysis2 analysis3 Analyze Coupling Constants (J) analysis1->analysis3 analysis4 Compare with Predicted Trends analysis2->analysis4 analysis3->analysis4 analysis5 Perform 2D NMR if needed (HSQC, HMBC) analysis4->analysis5 conclusion Unambiguous Isomer Identification analysis4->conclusion analysis5->conclusion

Caption: Workflow for Isomer Differentiation by ¹⁹F NMR.

The Influence of Experimental Conditions

It is crucial to recognize that the ¹⁹F chemical shift can be influenced by various experimental parameters.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment of the fluorine atom, leading to changes in chemical shift.[5][6] Therefore, it is essential to use the same solvent for all comparative measurements.

  • pH: For ionizable compounds like fluorohydroxybenzoic acid, the pH of the solution can significantly impact the ¹⁹F chemical shift.[8][9] Deprotonation of the carboxylic acid and hydroxyl groups will alter their electronic effects, leading to a pH-dependent chemical shift. Buffering the NMR sample can be important for reproducibility.

  • Temperature: Temperature variations can also affect chemical shifts, although generally to a lesser extent than solvent and pH for small molecules.

Conclusion

¹⁹F NMR spectroscopy offers a highly sensitive and discriminating approach for the differentiation of fluorohydroxybenzoic acid isomers. By carefully analyzing the unique chemical shifts and ¹⁹F-¹H coupling patterns for each isomer, researchers can confidently determine the substitution pattern on the aromatic ring. When combined with 2D NMR techniques, ¹⁹F NMR provides an unparalleled level of structural detail, making it an indispensable tool in the arsenal of the modern chemist. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data, ensuring the integrity and validity of your structural assignments.

References

effect of fluorine position on the properties of hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Positional Effects of Fluorine on the Properties of Hydroxybenzoic Acid

For researchers and professionals in drug development and materials science, the strategic placement of a fluorine atom on a molecule can be a transformative event. This guide delves into the nuanced yet profound impact of fluorine's position on the physicochemical and reactive properties of hydroxybenzoic acid, a common scaffold in many functional molecules. We will explore how simply shifting a fluorine atom around the aromatic ring alters acidity, lipophilicity, and intermolecular interactions, providing a framework for rational molecular design.

The Significance of Fluorination

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to be both stable and polarizing—make it a powerful tool in medicinal chemistry and materials science.[1][2] When incorporated into a molecule like hydroxybenzoic acid, fluorine can:

  • Enhance Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes.[1]

  • Modulate Acidity (pKa) : Its powerful electron-withdrawing effect can significantly alter the acidity of nearby functional groups.

  • Increase Lipophilicity (logP) : Fluorine substitution generally increases a molecule's affinity for nonpolar environments, which can affect its absorption, distribution, and membrane permeability.[1]

  • Influence Binding Affinity : Fluorine can participate in unique non-covalent interactions, including weak hydrogen bonds, and alter the electronic profile of the molecule to improve binding to protein targets.[1][3]

The effects, however, are not uniform; they are highly dependent on the fluorine's position relative to the hydroxyl and carboxylic acid functional groups.

Comparative Analysis of Physicochemical Properties

The location of the fluorine atom dictates the balance between its inductive (through-bond) and resonance (through-pi system) effects, leading to distinct properties for each isomer.

Acidity (pKa)

The acidity of both the carboxylic acid and the phenolic hydroxyl is a critical parameter for drug absorption and receptor interaction. Fluorine's strong electron-withdrawing inductive effect generally increases the acidity (lowers the pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion.

  • Ortho-Position : A fluorine atom ortho to the carboxylic acid group exerts a strong inductive effect, significantly increasing acidity. For instance, 2-fluorobenzoic acid (pKa = 3.27) is considerably more acidic than benzoic acid (pKa ≈ 4.2).[4] In ortho-hydroxybenzoic acids, intramolecular hydrogen bonding between the hydroxyl group and the carboxylate anion can provide additional stabilization, further increasing acidity.[5]

  • Meta-Position : At the meta position, the inductive effect is still present but weaker, leading to a moderate increase in acidity. Resonance effects do not operate from this position.[5]

  • Para-Position : At the para position, the inductive effect is weakest due to distance. Furthermore, fluorine's +M (mesomeric or resonance) effect, where it donates lone-pair electron density to the ring, opposes the inductive effect.[6] This can make the para-isomer less acidic than might be expected from induction alone. For example, 4-fluorobenzoic acid has a pKa of 4.14.[7]

Melting Point and Hydrogen Bonding

The melting point is a reflection of the strength of the crystal lattice, which is heavily influenced by intermolecular forces, particularly hydrogen bonding. The isomers of hydroxybenzoic acid are excellent models for demonstrating this.

  • Intermolecular H-Bonding : Molecules like 4-hydroxybenzoic acid, where the functional groups are far apart, excel at forming extensive networks of intermolecular hydrogen bonds, resulting in high melting points (214.5°C).[8][9]

  • Intramolecular H-Bonding : In contrast, 2-hydroxybenzoic acid can form an intramolecular hydrogen bond between the adjacent hydroxyl and carboxyl groups. This internal bonding consumes hydrogen bonding capacity that would otherwise be used for intermolecular interactions.[8][9] Consequently, the intermolecular forces are weaker (primarily van der Waals forces), leading to a significantly lower melting point (158.6°C).[8]

Fluorine substitution modifies these interactions. For example, 2-fluoro-4-hydroxybenzoic acid has a high melting point of 200–202 °C, suggesting strong intermolecular forces, while 3-fluoro-2-hydroxybenzoic acid has a lower melting point of ~142 °C.[10] The fluorine atom can sterically influence the preferred conformation for hydrogen bonding and alter the electronic character of the participating groups.

Below is a diagram illustrating the structural isomers of fluorinated 4-hydroxybenzoic acid.

Caption: Structural comparison of the 4-hydroxybenzoic acid scaffold and its fluorinated isomers.

The interplay between intra- and intermolecular hydrogen bonding is a key determinant of physical properties.

HydrogenBonding cluster_intra Intramolecular H-Bonding cluster_inter Intermolecular H-Bonding Intra_mol 2-Hydroxybenzoic Acid (Lower Melting Point) Intra_desc H-bond forms within one molecule, weakening interactions between molecules. Inter_mol 4-Hydroxybenzoic Acid (Higher Melting Point) Inter_desc H-bonds form between separate molecules, creating a strong crystal lattice.

Caption: Intramolecular vs. Intermolecular hydrogen bonding in hydroxybenzoic acid isomers.

Data Summary

The following table summarizes key physicochemical properties for various fluorinated and non-fluorinated hydroxybenzoic acid isomers.

CompoundFluorine PositionMelting Point (°C)pKa (Carboxylic Acid)logPSolubility
2-Hydroxybenzoic AcidN/A158.6[8]2.982.26Slightly soluble in water
4-Hydroxybenzoic AcidN/A214.5[8]4.581.58Sparingly soluble in water
2-Fluorobenzoic AcidOrtho to -COOH~1243.27[4]1.75Slightly soluble in water
3-Fluorobenzoic AcidMeta to -COOH122-1243.861.88Slightly soluble in water
4-Fluorobenzoic AcidPara to -COOH182-184[11]4.14[7]2.07[12]Very slightly soluble in cold water[11]
3-Fluoro-2-hydroxybenzoic AcidFluoro ortho to -OH~142N/AN/ASoluble in methanol
2-Fluoro-4-hydroxybenzoic AcidFluoro ortho to -OH200–202[10]N/AN/AWhite powder[10]
3-Fluoro-4-hydroxybenzoic AcidFluoro meta to -OH154-158[13]4.23 (Predicted)[13]N/ASlightly soluble in water[13]

Experimental Protocols

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. Here are outlines of standard protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution as a titrant of known concentration is added.

Objective: To determine the acid dissociation constant (pKa) of a fluorinated hydroxybenzoic acid isomer.

Materials:

  • Fluorinated hydroxybenzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 mmol of the acid and dissolve it in 50 mL of deionized water in a beaker. Gentle heating or addition of a small amount of a co-solvent like ethanol may be necessary for poorly soluble compounds.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH directly above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is observed as a sharp increase in pH.

  • Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq) from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV).

    • The half-equivalence point occurs at Veq/2. The pH at this volume is equal to the pKa of the acid.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method (OECD Guideline 107)

This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Objective: To determine the octanol-water partition coefficient (logP) of a fluorinated hydroxybenzoic acid isomer.

Materials:

  • Fluorinated hydroxybenzoic acid sample

  • n-Octanol (reagent grade, pre-saturated with water)

  • Buffered water (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the buffered water (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Cap the tubes securely and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw an aliquot from the aqueous phase (and/or the octanol phase). Determine the concentration of the compound in the aliquot using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • P = [Compound]octanol / [Compound]water

    • logP = log₁₀(P)

Conclusion

The position of a single fluorine atom on a hydroxybenzoic acid scaffold is a critical design element that profoundly influences its physicochemical properties. The interplay between inductive effects, resonance, and the capacity for hydrogen bonding dictates the molecule's acidity, melting point, solubility, and lipophilicity. An ortho-fluorine can drastically increase acidity through induction, while a para-fluorine's effect is tempered by resonance. Similarly, the ability to form intramolecular versus intermolecular hydrogen bonds, influenced by substituent proximity, governs melting points and solubility. Understanding these positional effects allows researchers to fine-tune molecules for specific applications, whether it's enhancing the membrane permeability of a drug candidate or designing novel liquid crystals.

References

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. In this guide, we delve into the critical process of establishing the purity of a synthesized batch of 3-Fluoro-4-hydroxybenzoic acid, a key building block in the development of various pharmaceuticals.

This guide is structured to provide not just a set of protocols, but a logical framework for selecting and applying analytical techniques. We will explore a multi-pronged approach, leveraging the strengths of various analytical methods to build a comprehensive purity profile. We will also discuss the potential impurities that may arise during a common synthetic route and how to effectively detect and quantify them.

The Synthetic Context: Anticipating Potential Impurities

A common and efficient method for synthesizing this compound involves the demethylation of 3-fluoro-4-methoxybenzoic acid.[1] This seemingly straightforward reaction can, like any chemical transformation, result in a product that is less than 100% pure.

A primary impurity to anticipate is the unreacted starting material, 3-fluoro-4-methoxybenzoic acid . Additionally, side reactions or incomplete purification could lead to the presence of other positional isomers or related byproducts. The initial crude product, often a blackish-brown crystal, necessitates purification, typically through recrystallization with water, to yield a purer, often white, crystalline solid.[1]

Understanding the potential impurities is paramount as it informs the selection of the most appropriate analytical techniques for their detection and quantification.

A Comparative Analysis of Purity Determination Methods

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods. In this guide, we will compare four commonly employed techniques for purity determination:

  • Melting Point Analysis: A classical, yet powerful, preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, offering high sensitivity and quantitative accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive tool for structural elucidation and the detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for volatile and semi-volatile impurities, often requiring derivatization.

The following sections will provide detailed experimental protocols and a comparative analysis of these techniques for assessing the purity of synthesized this compound.

Melting Point Analysis: The First Line of Defense

Principle: The melting point of a pure crystalline solid is a sharp, well-defined physical property. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[2][3] This phenomenon, known as melting point depression, provides a rapid and inexpensive qualitative assessment of purity.[4][2][3][5]

Experimental Protocol:
  • Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount of the crystals into a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Interpreting the Results:

A pure sample of this compound should exhibit a sharp melting point range, consistent with literature values (approximately 154-158 °C).[6] A broad melting range (greater than 2 °C) or a depressed melting point suggests the presence of impurities.

Table 1: Illustrative Melting Point Data for this compound

SampleObserved Melting Point (°C)Interpretation
Highly Pure Standard156-157Sharp melting point, indicative of high purity.
Synthesized Batch 1155-157Sharp melting point, suggesting good purity.
Synthesized Batch 2148-154Broad and depressed melting point, indicating the presence of impurities.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate determination of the melting range. Grinding the sample ensures uniform heat distribution.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound and its potential impurities, reversed-phase HPLC is a highly effective technique.

Experimental Protocol:
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Purity data1->data2

Caption: HPLC analysis workflow for purity determination.

Interpreting the Results:

The purity of the sample is determined by the area percentage of the main peak corresponding to this compound. The presence of other peaks indicates impurities. By running a standard of the starting material, 3-fluoro-4-methoxybenzoic acid, its retention time can be determined and its presence in the synthesized product can be quantified.

Table 2: Illustrative HPLC Data for Synthesized this compound

PeakRetention Time (min)Area (%)Identification
18.599.5This compound
212.20.53-fluoro-4-methoxybenzoic acid (starting material)

Causality Behind Experimental Choices: The use of a C18 column is ideal for separating moderately polar aromatic compounds. The acidic mobile phase (0.1% formic acid) ensures that the carboxylic acid group is protonated, leading to better peak shape and retention. A gradient elution is employed to effectively separate compounds with different polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹⁹F NMR are invaluable for assessing the purity of this compound. The presence of fluorine provides a unique spectroscopic handle for analysis.[7]

Experimental Protocol:
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in about 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H and ¹⁹F NMR spectra.

Interpreting the Results:

The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons.[8] The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The presence of additional peaks in either spectrum indicates impurities. For example, the methoxy group of the starting material, 3-fluoro-4-methoxybenzoic acid, would give a distinct singlet in the ¹H NMR spectrum around 3.9 ppm.

Table 3: Comparison of NMR Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Structural confirmation, detection of proton-containing impurities.Quantitative with an internal standard, provides structural information.Signal overlap can be an issue in complex mixtures.
¹⁹F NMR Direct detection of fluorine-containing compounds.High sensitivity, large chemical shift range, low background.[7]Only detects fluorine-containing impurities.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Spectral Analysis prep1 Dissolve in Deuterated Solvent analysis1 Acquire ¹H NMR Spectrum prep1->analysis1 analysis2 Acquire ¹⁹F NMR Spectrum prep1->analysis2 data1 Identify Characteristic Signals analysis1->data1 analysis2->data1 data2 Integrate and Quantify Impurity Signals data1->data2

Caption: NMR analysis workflow for structural confirmation and purity assessment.

Causality Behind Experimental Choices: DMSO-d₆ is a good solvent choice as it can dissolve the acidic compound and its hydroxyl and carboxylic acid protons are often observable, providing additional structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

Principle: GC-MS separates volatile and semi-volatile compounds in the gas phase followed by detection using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters or silyl ethers.[9]

Experimental Protocol:
  • Derivatization:

    • To a small, dry vial, add approximately 1 mg of the synthesized this compound.

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Detector: Electron ionization (EI) at 70 eV.

Interpreting the Results:

The total ion chromatogram (TIC) will show peaks for the derivatized this compound and any derivatizable impurities. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Table 4: GC-MS in Purity Analysis of this compound

FeatureDescription
Sample Volatility Requires derivatization to increase volatility.
Sensitivity Very high, capable of detecting trace-level impurities.
Identification Mass spectral data provides strong evidence for compound identification.
Potential Impurities Detected Derivatizable starting materials, byproducts, and residual solvents.

Causality Behind Experimental Choices: Derivatization with a silylating agent is a common and effective way to increase the volatility of polar compounds like carboxylic acids and phenols, making them amenable to GC analysis.[9] The temperature program is designed to provide good separation of the derivatized compounds.

Comparative Summary and Recommendations

Analytical TechniquePrimary UseSensitivityThroughputCostKey Insight
Melting Point Preliminary Purity CheckLowHighLowIndicates presence of impurities through melting point depression and broadening.
HPLC-UV Quantitative PurityHighMediumMediumProvides accurate quantification of the main component and impurities.
NMR Spectroscopy Structural ConfirmationMediumLowHighUnambiguously identifies the compound and provides structural information on impurities.
GC-MS Trace Impurity AnalysisVery HighMediumHighIdentifies and quantifies volatile and semi-volatile impurities after derivatization.

For a comprehensive and robust assessment of the purity of synthesized this compound, a combination of these techniques is recommended. A typical workflow would involve:

  • Initial Screening: Use Melting Point Analysis for a quick check of purity.

  • Quantitative Analysis: Employ HPLC for accurate purity determination and quantification of known and unknown impurities.

  • Definitive Identification: Utilize ¹H and ¹⁹F NMR to confirm the structure of the desired product and identify any structurally related impurities.

  • Trace Analysis (if required): If the presence of volatile impurities is suspected or needs to be ruled out at very low levels, GC-MS after derivatization is the method of choice.

By integrating the data from these orthogonal analytical methods, researchers and drug development professionals can establish the purity of their synthesized this compound with a high degree of confidence, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like 3-Fluoro-4-hydroxybenzoic acid, an important intermediate in the synthesis of various pharmaceuticals, ensuring the reliability and accuracy of its quantification is paramount.[1] This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, offering insights into the causality behind experimental choices and presenting supporting data to guide your selection of the most suitable method for your application.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This continuous process, which begins during method development and extends throughout the method's lifecycle, ensures that the data generated is reliable, reproducible, and scientifically sound.[7] The updated ICH Q2(R2) and Q14 guidelines emphasize a more scientific, lifecycle-based model for analytical procedures, moving away from a prescriptive approach.[7][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and specificity. A robust Reverse-Phase HPLC (RP-HPLC) method is particularly well-suited for this analyte.

Proposed HPLC Method

A simple, selective, and precise RP-HPLC method can be developed for the quantification of this compound. The separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of an acidic buffer and an organic modifier.[9]

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterConditionRationale
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic acids.
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
ElutionGradientA gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
DetectionUV at 254 nmAromatic compounds like this compound exhibit strong absorbance in the UV region. 254 nm is a common wavelength for such compounds.
Injection Volume10 µLA typical injection volume for analytical HPLC.
Column Temperature30°CMaintaining a constant column temperature ensures reproducible retention times.
Validation of the HPLC Method

The validation of this HPLC method would involve a systematic evaluation of the following parameters as stipulated by ICH Q2(R2) guidelines.[3][4][10]

Table 2: Summary of Validation Parameters for the HPLC Method

Validation ParameterAcceptance Criteria (as per ICH)Hypothetical Reported Values
Specificity The method must unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components).No interference from placebo and known impurities was observed at the retention time of this compound. Peak purity analysis by PDA detector confirms homogeneity.
Linearity (Correlation Coefficient, R²) R² ≥ 0.990.9995
Range The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration.
Accuracy (% Recovery) Typically 98.0% to 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness The reliability of the method with respect to deliberate variations in method parameters.The method was found to be robust with respect to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Experimental Protocol for HPLC Method Validation

A detailed, step-by-step methodology for validating the proposed HPLC method is crucial.

  • Specificity: Prepare and inject solutions of a placebo, the this compound standard, and a sample spiked with known impurities. Analyze the chromatograms for any interfering peaks at the analyte's retention time.

  • Linearity: Prepare a stock solution of this compound and perform serial dilutions to obtain at least five concentration levels across the desired range. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration to calculate the correlation coefficient (R²).

  • Accuracy: Determine the accuracy through recovery studies. Spike a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, with different analysts, and/or on different equipment.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary critical method parameters such as flow rate, column temperature, and mobile phase composition and assess the impact on the results.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Standard_Prep Standard Preparation Data_Acquisition HPLC Data Acquisition Standard_Prep->Data_Acquisition Sample_Prep Sample Preparation Sample_Prep->Data_Acquisition Placebo_Prep Placebo Preparation Placebo_Prep->Data_Acquisition Specificity Specificity Data_Analysis Data Analysis Specificity->Data_Analysis Linearity Linearity & Range Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision Precision->Data_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Validation_Report Validation Report Data_Analysis->Validation_Report GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Standard_Prep Standard Preparation Derivatization Derivatization Step Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization Data_Acquisition GC Data Acquisition Derivatization->Data_Acquisition Specificity Specificity Data_Analysis Data Analysis Specificity->Data_Analysis Linearity Linearity & Range Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision Precision->Data_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Validation_Report Validation Report Data_Analysis->Validation_Report

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling and disposing of specialized reagents like 3-Fluoro-4-hydroxybenzoic acid requires a methodical approach grounded in a thorough understanding of the compound's properties and regulatory requirements. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Essential Safety Precautions

Before initiating any disposal procedure, a comprehensive risk assessment is paramount. This compound (CAS No: 350-29-8) is a solid compound that presents specific hazards that must be managed to ensure safety.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Can cause serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

Given these hazards, it is imperative to handle this compound, including its waste, with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3]To prevent eye contact which can cause serious irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[3][4]To prevent skin contact and subsequent irritation.
Respiratory Protection A NIOSH (US) or EN 143 (EU) approved particle respirator is necessary if dust is generated.[3]To prevent inhalation of dust, which can lead to respiratory tract irritation.
Body Protection A laboratory coat should be worn to protect personal clothing.Provides a barrier against accidental spills and contamination.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. The following protocol outlines the necessary steps for its safe collection, storage, and disposal.

Step 1: Waste Classification

The initial and most critical step is the correct classification of the waste.[5] this compound waste, including contaminated labware and unused material, must be treated as hazardous chemical waste due to its irritant properties. Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash.[6]

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions.[7] this compound waste must be collected separately from other waste streams.

Segregation Guidelines:

  • Incompatible Materials: Keep away from strong oxidizing agents.[1][2]

  • Designated Container: Use a dedicated waste container for this compound and structurally similar halogenated organic compounds. Do not mix with other incompatible waste types like acids or bases.[7]

Step 3: Container Selection and Labeling

The choice of container and its labeling are critical for safety and regulatory compliance.

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the chemical. A clean, dry, high-density polyethylene (HDPE) container with a secure screw cap is a suitable choice.

  • Condition: Ensure the container is in good condition, free from leaks or cracks.[6]

Labeling Protocol: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" .[6][7]

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[6][7]

  • The specific hazards associated with the chemical (e.g., "Irritant").

  • The date when the waste was first added to the container ("accumulation start date").[7]

Step 4: Safe On-Site Storage

Waste containers must be stored safely within the laboratory pending collection by a professional disposal service.

Storage Best Practices:

  • Location: Store in a designated, secure area away from general laboratory traffic.[5]

  • Containment: It is best practice to store the waste container in secondary containment to mitigate potential leaks or spills.[6]

  • Closure: The container must be kept tightly closed except when adding waste.[6]

Step 5: Professional Disposal

The final step is to arrange for the collection and disposal of the waste by a licensed and reputable waste management company.[3][5]

Recommended Disposal Method:

  • Incineration: The recommended method of disposal for this compound is through a chemical incinerator equipped with an afterburner and a scrubber.[1][3] This ensures the complete destruction of the compound in an environmentally sound manner.

The decision-making process for the proper disposal of this compound can be visualized as follows:

G start Start: 3-Fluoro-4-hydroxybenzoic acid designated as waste identify Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->identify classify Classify as Hazardous Waste identify->classify ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat classify->ppe segregate Segregate Waste: - Keep away from oxidizing agents - Use a dedicated container ppe->segregate container Select & Label Container: - Compatible Material (HDPE) - Secure Lid - Affix 'Hazardous Waste' Label segregate->container store Store Safely On-Site: - Designated Area - Secondary Containment - Keep Container Closed container->store dispose Arrange Professional Disposal: - Contact Licensed Waste Vendor - Recommended Method: Incineration store->dispose end End: Safe & Compliant Disposal dispose->end

Caption: Disposal workflow for this compound.

Management of Spills and Contaminated Materials

Accidental spills and contaminated labware must be handled with the same level of care as the bulk chemical.

Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep or shovel the spilled solid material into a designated hazardous waste container.[1]

  • Avoid generating dust during the clean-up process.[4]

  • Clean the spill area thoroughly.

Contaminated Labware:

  • Disposable Labware: Any disposable items (e.g., weigh boats, gloves) that come into contact with the chemical should be placed directly into the hazardous waste container.

  • Reusable Glassware: If glassware is to be reused, it should be decontaminated. Triple-rinse the glassware with a suitable solvent capable of dissolving the residue. This rinsate must be collected and disposed of as hazardous waste.[6] After decontamination, the glassware can be washed normally.

By adhering to this detailed protocol, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-hydroxybenzoic acid
Reactant of Route 2
3-Fluoro-4-hydroxybenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。